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  • Product: 1H-Pyrrole-1-carbohydrazide
  • CAS: 169156-69-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 1H-Pyrrole-2-Carbohydrazide from Ethyl Pyrrole-2-Carboxylate

For Distribution to Researchers, Scientists, and Drug Development Professionals An Introductory Note on Nomenclature: This guide details the synthesis of the valuable heterocyclic building block, 1H-pyrrole-2-carbohydraz...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

An Introductory Note on Nomenclature: This guide details the synthesis of the valuable heterocyclic building block, 1H-pyrrole-2-carbohydrazide, commencing from the commercially available starting material, ethyl pyrrole-2-carboxylate. The reaction involves the conversion of the ester functional group at the 2-position of the pyrrole ring into a carbohydrazide moiety. Consequently, the logical and IUPAC-consistent name for the product is 1H-Pyrrole-2-carbohydrazide . This document will proceed using this scientifically accurate nomenclature.

Executive Summary: The Strategic Importance of Pyrrole-Carbohydrazides

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. When functionalized with a carbohydrazide group (-CONHNH₂), the resulting scaffold, 1H-pyrrole-2-carbohydrazide, becomes an exceptionally versatile intermediate for drug discovery and development. The carbohydrazide moiety is a potent pharmacophore and a reactive handle for constructing a diverse array of more complex heterocyclic systems, including Schiff bases, pyrazoles, oxadiazoles, and triazoles.[1][2][3][4] These derivative compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][4][5][6][7]

This technical guide provides an in-depth, field-proven methodology for the synthesis of 1H-pyrrole-2-carbohydrazide. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and emphasize the critical safety protocols required for handling the hazardous reagents involved.

The Core Synthesis: Mechanism and Rationale

The conversion of ethyl 1H-pyrrole-2-carboxylate to 1H-pyrrole-2-carbohydrazide is a classic example of nucleophilic acyl substitution.[3] The reaction is robust, high-yielding, and straightforward, provided that key parameters are controlled.

Reaction Scheme & Mechanism

The overall transformation is as follows:

Caption: Overall reaction for the synthesis of 1H-Pyrrole-2-carbohydrazide.

The mechanism proceeds via two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of hydrazine (a potent nucleophile) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and eliminating the ethoxide ion (⁻OCH₂CH₃), which is a good leaving group. The ethoxide ion is subsequently protonated by the solvent or another hydrazine molecule to form the stable byproduct, ethanol.

Using a significant excess of hydrazine hydrate is a critical experimental choice. It serves to drive the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester, in accordance with Le Châtelier's principle.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Equipment
Reagents & MaterialsEquipment
Ethyl 1H-pyrrole-2-carboxylateRound-bottom flask (e.g., 250 mL)
Hydrazine hydrate (80-99% solution)Reflux condenser with water lines
Absolute Ethanol (Anhydrous)Magnetic stirrer and stir bar
Deionized Water (for washing)Heating mantle or oil bath
Celite or filter aid (optional)Buchner funnel and filter flask
TLC plates (Silica gel 60 F₂₅₄)Vacuum source
Beakers, graduated cylinders
pH paper
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a certified chemical fume hood, charge a 250 mL round-bottom flask with ethyl 1H-pyrrole-2-carboxylate (e.g., 0.1 mol). Add a magnetic stir bar.

  • Solvent Addition: Add absolute ethanol to the flask (e.g., 100 mL) and stir until the ester is fully dissolved at room temperature.

  • Reagent Addition: Carefully and slowly, add an excess of hydrazine hydrate (e.g., 5 equivalents, 0.5 mol) to the stirred solution.[3] The addition may be slightly exothermic.

  • Reflux: Attach the reflux condenser, ensuring a secure connection and proper water flow (in at the bottom, out at the top). Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.

  • Reaction & Monitoring: Maintain the reflux with vigorous stirring for 6-12 hours.[2] The reaction progress should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot (carbohydrazide) indicates reaction completion.

  • Work-up & Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing ice-cold deionized water (e.g., 200-300 mL). This will cause the product to precipitate out of the solution as a solid.

    • Stir the resulting slurry for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification & Drying:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a pure, crystalline solid.

    • Dry the purified product under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized 1H-pyrrole-2-carbohydrazide should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values (approx. 169°C).[2]

  • FTIR Spectroscopy: Look for characteristic peaks: N-H stretching (hydrazide and pyrrole), C=O stretching (amide I band), and N-H bending (amide II band).

  • ¹H NMR Spectroscopy: Confirm the presence of pyrrole ring protons and the exchangeable -NH and -NH₂ protons of the hydrazide group.

  • Mass Spectrometry: Verify the molecular weight of the compound.

Experimental Workflow and Logic

The entire process, from initial setup to final product, follows a logical sequence designed to maximize yield and purity while ensuring operational safety.

G start Start: Assemble Reagents & Glassware setup Reaction Setup (In Fume Hood) Dissolve Ester in Ethanol start->setup add_hydrazine Add Hydrazine Hydrate (Slowly, with stirring) setup->add_hydrazine reflux Heat to Reflux (78-80°C for 6-12h) add_hydrazine->reflux monitor Monitor Reaction by TLC reflux->monitor monitor->reflux Incomplete workup Work-up Cool & Precipitate in Ice Water monitor->workup Reaction Complete filter Isolate Solid Vacuum Filtration & Washing workup->filter purify Purification Recrystallization from Ethanol filter->purify dry Dry Product (Under Vacuum) purify->dry characterize Characterization (MP, FTIR, NMR, MS) dry->characterize end End: Pure 1H-Pyrrole-2-carbohydrazide characterize->end

Caption: Step-by-step experimental workflow for the synthesis process.

Critical Safety Mandates: Handling Hydrazine Hydrate

Hydrazine hydrate is a hazardous substance that demands stringent safety protocols. All handling must occur within a properly functioning chemical fume hood.[8]

HAZARD PROFILE:

  • Toxicity: Fatal if inhaled, toxic if swallowed, and toxic in contact with skin.[9][10]

  • Corrosivity: Causes severe skin burns and eye damage.[8][9][11]

  • Carcinogenicity: Suspected human carcinogen.[8]

  • Flammability: Combustible liquid.[9]

ParameterSpecificationRationale
Engineering Controls Mandatory use of a chemical fume hood. [8]To prevent inhalation of toxic and carcinogenic vapors.
Personal Protective Equipment (PPE) Nitrile gloves, splash-proof chemical goggles, a face shield, and a chemical-resistant lab coat.[8][12]To prevent skin and eye contact with the corrosive liquid.[8][12]
Dispensing Use glass or compatible plastic pipettes/syringes. Avoid contact with metals.Hydrazine can react with certain metals.
Spill Management Neutralize small spills with a weak acid (e.g., citric acid solution) or absorb with inert material (e.g., vermiculite).[11]To safely contain and neutralize the hazardous material.
Waste Disposal Collect all hydrazine-containing waste in a designated, labeled hazardous waste container. Do not mix with other waste streams.[9][10][11]To ensure proper disposal according to environmental regulations.[9][11]
First Aid (Exposure) Skin: Immediately flush with plenty of water for at least 15 minutes, removing contaminated clothing.[12] Eyes: Immediately rinse with water for several minutes.[10][11] Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure. [8][10][12]To mitigate the severe corrosive and toxic effects.

Applications in Drug Development

The synthesized 1H-pyrrole-2-carbohydrazide is not an end-product but a high-value starting point. Its primary utility lies in its reaction with various electrophiles to create libraries of potential drug candidates. A common subsequent reaction is the condensation with substituted aldehydes to form Schiff bases ((E)-N'-benzylidene-1H-pyrrole-2-carbohydrazides), which have been extensively studied for their biological activities.[2][4] This simple follow-up reaction significantly expands the chemical diversity accessible from the core hydrazide, making it a powerful tool for lead generation in drug discovery programs.[6][7]

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2025).
  • Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).
  • SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd. (n.d.).
  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. (n.d.). NIH.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (n.d.). PMC - PubMed Central.
  • Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. (n.d.). PubMed.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). PMC - NIH.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (n.d.). RJPT.
  • Buy 1h-Pyrrole-2-carbohydrazide | 50269-95-9. (n.d.). Smolecule.
  • 1-METHYL-1H-PYRROLE-2-CARBOHYDRAZIDE synthesis. (n.d.). ChemicalBook.
  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (n.d.). RJPT.
  • Synthesis and biological evaluation of some novel pyrrole derivatives. (n.d.). CABI Digital Library.

Sources

Exploratory

An In-Depth Technical Guide to 1H-Pyrrole-1-carbohydrazide: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract 1H-Pyrrole-1-carbohydrazide is a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. As a derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrole-1-carbohydrazide is a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. As a derivative of pyrrole, a core structure in numerous biologically active molecules, this carbohydrazide serves as a versatile building block for the synthesis of more complex molecules, including hydrazones and other heterocyclic systems with potential therapeutic applications. This guide provides a detailed overview of 1H-Pyrrole-1-carbohydrazide, including its chemical identity, physicochemical properties, a validated synthesis protocol, and a comprehensive discussion of its spectroscopic characterization. Due to the limited availability of published experimental spectral data for this specific isomer, this guide also presents a comparative analysis with its well-characterized constitutional isomer, 1H-Pyrrole-2-carbohydrazide, to provide a contextual spectroscopic framework for researchers.

Introduction and Chemical Identity

1H-Pyrrole-1-carbohydrazide, with the Chemical Abstracts Service (CAS) registry number 6358-65-4 , is a carbohydrazide derivative of pyrrole where the carbohydrazide moiety is attached to the nitrogen atom of the pyrrole ring. It is also known by its systematic name, 1H-Pyrrole-1-carboxylic acid hydrazide.[1] The molecular formula for this compound is C₅H₇N₃O, and it has a molecular weight of 125.13 g/mol .[1]

It is crucial to distinguish 1H-Pyrrole-1-carbohydrazide from its constitutional isomer, 1H-Pyrrole-2-carbohydrazide (CAS Number: 50269-95-9). The key structural difference lies in the point of attachment of the carbohydrazide group to the pyrrole ring. In the 1-carbohydrazide isomer, the linkage is at the nitrogen atom (position 1), whereas in the 2-carbohydrazide isomer, the linkage is at a carbon atom adjacent to the nitrogen (position 2). This seemingly minor difference in structure can lead to significant variations in chemical reactivity, biological activity, and spectroscopic properties.

The carbohydrazide functional group is a key feature of this molecule, rendering it a valuable synthon. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a class of compounds extensively studied for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer properties.

Physicochemical and Safety Information

Based on available supplier and database information, the general properties of 1H-Pyrrole-1-carbohydrazide are summarized in the table below.

PropertyValueSource
CAS Number 6358-65-4[1]
Molecular Formula C₅H₇N₃O[1]
Molecular Weight 125.13 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[1]
Melting Point 212-215 °C[1]
Solubility Soluble in water and most polar organic solvents[1]

Safety and Handling: As with any research chemical, 1H-Pyrrole-1-carbohydrazide should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Synthesis of 1H-Pyrrole-1-carbohydrazide

The synthesis of 1H-Pyrrole-1-carbohydrazide is typically achieved through the hydrazinolysis of a corresponding N-pyrrolylcarboxylic acid ester. This is a standard and efficient method for the preparation of carbohydrazides.

Synthetic Workflow

The overall synthetic pathway involves two main steps: the N-acylation of pyrrole to form the ethyl ester intermediate, followed by hydrazinolysis to yield the final product.

Synthesis_Workflow Pyrrole 1H-Pyrrole Intermediate Ethyl 1H-pyrrole-1-carboxylate Pyrrole->Intermediate EthylChloroformate Ethyl Chloroformate (ClCOOEt) EthylChloroformate->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Product 1H-Pyrrole-1-carbohydrazide Intermediate->Product Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Sources

Foundational

An In-Depth Technical Guide to the Chemical Reactivity of the Pyrrole Carbohydrazide Scaffold

Abstract The pyrrole ring is a quintessential heterocyclic motif, integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] When functionalized with a carbohydrazide moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a quintessential heterocyclic motif, integral to a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] When functionalized with a carbohydrazide moiety, the resulting scaffold becomes a remarkably versatile platform for synthetic diversification and drug discovery. The carbohydrazide group not only acts as a key pharmacophore in various therapeutic agents but also serves as a highly reactive and adaptable chemical handle for constructing complex molecular architectures.[4] This guide provides a comprehensive exploration of the chemical reactivity of the pyrrole carbohydrazide core, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the fundamental synthesis of the scaffold, dissect its key reactive sites, and present detailed protocols for its most significant transformations, particularly the formation of hydrazones (Schiff bases) and subsequent cyclization reactions. The causality behind experimental choices is emphasized throughout, providing a field-proven perspective on leveraging this scaffold for the generation of novel chemical entities with significant therapeutic potential in areas such as oncology and infectious diseases.[5][6][7][8]

The Strategic Importance of the Pyrrole Carbohydrazide Scaffold

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, distinct biological targets, thereby serving as a rich source for drug discovery. The pyrrole nucleus is a classic example of such a scaffold, forming the core of blockbuster drugs and essential biomolecules.[3][9] Its aromaticity and electron-rich nature allow for diverse functionalization, tuning its electronic and steric properties to achieve desired pharmacological profiles.[3]

The introduction of a carbohydrazide (-CONHNH₂) linker at the C-2 position of the pyrrole ring creates a bifunctional molecule of immense synthetic utility. The hydrazide moiety is a potent nucleophile and a precursor to a vast array of heterocyclic systems. This dual reactivity—electrophilic substitution on the pyrrole ring and nucleophilic reactions at the hydrazide group—makes the pyrrole carbohydrazide scaffold a powerful starting point for building combinatorial libraries aimed at discovering novel bioactive agents. Derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][5][10][11][12]

Synthesis of the Core Scaffold: 1H-Pyrrole-2-Carbohydrazide

The accessibility of the core scaffold is paramount for its utility. Fortunately, 1H-pyrrole-2-carbohydrazide can be synthesized efficiently through several reliable methods. The most common and straightforward approach involves the hydrazinolysis of a corresponding pyrrole-2-carboxylic acid ester.

Experimental Protocol: Synthesis via Hydrazinolysis of Pyrrole Ester

This method is often preferred due to the commercial availability of various pyrrole-2-carboxylate esters and the simplicity of the reaction.

Rationale: Hydrazine hydrate is a powerful nucleophile. The reaction proceeds via a nucleophilic acyl substitution, where the terminal amino group of hydrazine attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alcohol (e.g., methanol or ethanol) is thermodynamically favorable and drives the reaction to completion.

Step-by-Step Methodology: [5]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 1H-pyrrole-2-carboxylate (1.0 g, 1 equivalent).

  • Reagent Addition: Add absolute ethanol to produce a clear solution. To this solution, add hydrazine hydrate (99%, ~1.0 mL, excess) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. The product, 1H-pyrrole-2-carbohydrazide, often crystallizes out of the solution.

  • Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine.

  • Purification: The collected product is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol.

Alternative Synthesis Route

An alternative synthesis starts from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, which is reacted with an excess of hydrazine hydrate.[1] This method is also effective, though the starting material may be less readily available.

Synthesis_Pathways PyrroleEster Methyl 1H-pyrrole-2-carboxylate Hydrazide 1H-Pyrrole-2-Carbohydrazide PyrroleEster->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Trichloroethanone 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone Trichloroethanone->Hydrazide Excess Hydrazine Hydrate, Reflux

Caption: Primary synthetic routes to the pyrrole carbohydrazide scaffold.

Exploring the Chemical Reactivity

The rich chemistry of the pyrrole carbohydrazide scaffold stems from two primary loci of reactivity: the hydrazide moiety and the pyrrole ring .

Caption: Key reactive centers of the pyrrole carbohydrazide scaffold.

Reactions of the Hydrazide Moiety: A Gateway to Diversity

The hydrazide group is the most frequently exploited functional group for derivatization. Its terminal -NH₂ group is a potent nucleophile, readily participating in condensation and cyclization reactions.

This is the most fundamental and widely used reaction of pyrrole carbohydrazide, providing access to a vast library of derivatives.[1][13][14][15] The reaction involves the condensation of the carbohydrazide with an aldehyde or ketone to form a stable N'-substituted hydrazone, also known as a Schiff base.

Mechanism Rationale: The reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of the terminal nitrogen of the hydrazide. The subsequent loss of a water molecule is facilitated by the acidic medium, driving the equilibrium towards the formation of the C=N double bond of the hydrazone.

Schiff_Base_Formation Start Pyrrole Carbohydrazide Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Intermediate Product N'-Substituted Hydrazone (Schiff Base) Intermediate->Product - H₂O (Dehydration)

Caption: General workflow for the synthesis of hydrazone derivatives.

  • Dissolution: Dissolve 1H-pyrrole-2-carbohydrazide (1 equivalent) in a suitable solvent, such as absolute ethanol, in a round-bottom flask.

  • Addition of Aldehyde: Add an equimolar amount of the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours. Monitor the reaction's completion via TLC.

  • Isolation: After cooling the reaction mixture to room temperature, the solid product often precipitates. If not, the product can be precipitated by pouring the reaction mixture into cold water.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol and water, and dry. The crude solid can be recrystallized from an appropriate solvent (e.g., ethanol or DMF/water mixture) to yield the pure hydrazone.[1]

R-Group on BenzaldehydeReported Yield (%)Reference
H (Benzaldehyde)69%[1]
4-NO₂51%[1]
4-Cl--
4-OH--
4-OCH₃--
4-N(CH₃)₂-[5]
Caption: Representative yields for the synthesis of N'-benzylidene-1H-pyrrole-2-carbohydrazides.

The di-nucleophilic nature of the hydrazide moiety makes it an excellent precursor for constructing five- and six-membered heterocycles, which are themselves important pharmacophores.

  • 1,2,4-Triazoles: Reaction with phenylisothiocyanate yields a thiosemicarbazide intermediate. Subsequent base-catalyzed intramolecular cyclization with the elimination of H₂S affords a 1,2,4-triazole-3-thione derivative.[16] This reaction provides a pathway to fuse another heterocyclic system onto the pyrrole core, significantly expanding molecular diversity.

  • 1,3,4-Oxadiazoles: Cyclization can be achieved by reacting the carbohydrazide with carbon disulfide in an alcoholic potassium hydroxide solution. This forms a potassium dithiocarbazinate salt, which upon heating undergoes cyclization to yield the corresponding 1,3,4-oxadiazole-2-thiol.

Reactions of the Pyrrole Ring

The pyrrole ring is a π-excessive heterocycle, making it highly reactive towards electrophilic substitution.[17] The presence of the electron-withdrawing carbohydrazide group at the C-2 position deactivates the ring somewhat compared to unsubstituted pyrrole, but substitution is still readily achievable, primarily at the C-4 and C-5 positions.

  • Halogenation: Bromination is a common transformation. For instance, reacting the pyrrole-2-carboxylic acid precursor with bromine in acetic acid can yield the 4,5-dibromo-pyrrole derivative, which can then be converted to the corresponding carbohydrazide.[5] This pre-functionalization allows for the introduction of halogens that can serve as handles for further cross-coupling reactions.

  • Vilsmeier-Haack Formylation: This reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl (-CHO) group onto an activated aromatic ring.[17] For the pyrrole carbohydrazide scaffold, this would likely occur at the C-4 or C-5 position, providing another site for derivatization, such as reductive amination or further condensation reactions.

Structure-Activity Relationship Insights and Applications

The synthetic versatility of the pyrrole carbohydrazide scaffold has been exploited to generate numerous compounds with significant biological activities. The N'-substituted hydrazones, in particular, have been a fertile ground for discovery.

  • Antimicrobial Activity: Many derivatives exhibit potent activity against various microbial strains. For example, certain N'-benzylidene derivatives have shown significant antimycobacterial activity against M. tuberculosis.[5] The presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or specific electron-donating groups (e.g., -OH, -OCH₃) on the benzylidene ring can modulate this activity.[1]

  • Anticancer Activity: The scaffold is present in numerous compounds designed as anticancer agents.[2][6][7] For instance, novel pyrrole hydrazones have been synthesized and shown to induce apoptosis and cause cell cycle arrest in melanoma cells, with activity comparable to some standard cytostatics.[12]

  • Enzyme Inhibition: The scaffold can be tailored to act as an inhibitor for specific enzymes. Pyrrole-2-carbohydrazide derivatives were designed as inhibitors of Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis system of bacteria, making it an attractive target for narrow-spectrum antibacterial drugs.[5]

Derivative ClassBiological ActivityKey Structural FeaturesReference
N'-Benzylidene HydrazonesAntitubercularElectron-withdrawing groups on the benzene ring enhance activity.[5]
N'-Substituted HydrazonesAntibacterial, Antifungal-OH, -OCH₃, and -Cl substitutions show high potency.[1]
Pyrrole HydrazonesAnticancer (Melanoma)Induce apoptosis and S-phase cell cycle arrest.[12]
Caption: Correlation of structural modifications with biological outcomes.

Conclusion

The pyrrole carbohydrazide scaffold represents a privileged and highly tractable core for modern medicinal chemistry. Its synthesis is straightforward, and its reactivity is predictable and versatile. The dual reactivity of the electron-rich pyrrole ring and the nucleophilic hydrazide moiety provides a robust platform for generating extensive libraries of diverse small molecules. The condensation reaction to form hydrazones is a simple yet powerful tool for exploring structure-activity relationships, leading to the discovery of potent antimicrobial and anticancer agents. As the demand for novel therapeutics continues to grow, a deep understanding of the chemical reactivity of scaffolds like pyrrole carbohydrazide is essential for the rational design and development of the next generation of drugs.

References

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Exploratory

A Technical Guide to the Theoretical and Computational Investigation of 1H-Pyrrole-1-carbohydrazide: A Workflow for Drug Discovery

This guide provides a comprehensive, in-depth framework for the theoretical and computational characterization of 1H-Pyrrole-1-carbohydrazide. It is designed for researchers, medicinal chemists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth framework for the theoretical and computational characterization of 1H-Pyrrole-1-carbohydrazide. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the physicochemical properties, bioactivity, and therapeutic potential of this heterocyclic scaffold. By integrating quantum chemical calculations with molecular docking simulations, this document outlines a robust, self-validating workflow to accelerate the discovery and design of novel therapeutics based on the pyrrole-carbohydrazide motif.

Introduction: The Scientific Rationale

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule, 1H-Pyrrole-1-carbohydrazide, gains additional hydrogen bonding capabilities and coordination sites, making it a compelling candidate for targeted drug design. The hydrazide moiety is a versatile pharmacophore known to contribute to the biological activity of many therapeutic agents.

Understanding the molecule's three-dimensional structure, electronic properties, and potential interactions with biological targets is paramount. Theoretical and computational studies offer a powerful, resource-efficient means to elucidate these characteristics before committing to extensive and costly experimental synthesis and screening. This guide details a validated protocol, moving from fundamental quantum mechanics to applied molecular modeling, to build a comprehensive profile of 1H-Pyrrole-1-carbohydrazide as a potential drug candidate.

Part 1: Molecular Structure and Spectroscopic Profile

While extensive experimental data for the specific, less common 1H-Pyrrole-1-carbohydrazide isomer is scarce, we can predict its characteristic spectroscopic features based on well-documented data for pyrrole derivatives and related hydrazides.[3][4][5][6][7] These predicted spectra serve as a crucial benchmark for the validation of our computational models.

Expected Spectroscopic Signatures:
  • FTIR (Fourier-Transform Infrared) Spectroscopy : The IR spectrum is expected to be characterized by N-H stretching vibrations from the hydrazide group (typically in the 3200-3400 cm⁻¹ region) and the pyrrole ring C-H bonds (around 3100 cm⁻¹).[4][6] A strong absorption corresponding to the C=O (Amide I) stretch of the carbohydrazide should appear around 1650-1680 cm⁻¹.[7]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy : The proton NMR spectrum would likely show distinct signals for the pyrrole ring protons. Due to the symmetry of the 1-substituted pyrrole, two sets of equivalent protons (at C2/C5 and C3/C4) would be expected, appearing as multiplets in the aromatic region (typically 6.0-7.0 ppm).[3][8] The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy : The carbon spectrum would show two distinct signals for the pyrrole ring carbons, reflecting the molecular symmetry. The carbonyl carbon of the hydrazide group would be the most deshielded, appearing at a characteristic downfield shift (likely >160 ppm).

Part 2: A Validated Computational Workflow

This section details a step-by-step protocol for the computational analysis of 1H-Pyrrole-1-carbohydrazide. The workflow is designed to be self-validating by correlating theoretical predictions with expected experimental outcomes.

Workflow Overview Diagram

G cluster_dft Quantum Chemical Calculations (DFT) cluster_props Property Calculation cluster_docking Molecular Docking Simulation dft_start Initial Structure Generation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) dft_start->geom_opt Input Geometry freq_ana Frequency Analysis geom_opt->freq_ana Optimized Structure ligand_prep Ligand Preparation (Optimized Geometry) geom_opt->ligand_prep Validated Structure homo_lumo HOMO-LUMO Analysis freq_ana->homo_lumo mep Molecular Electrostatic Potential (MEP) freq_ana->mep validation1 Validation Point 1: Compare predicted IR spectrum with experimental data. freq_ana->validation1 Predicted IR Spectrum docking Docking Simulation (AutoDock Vina) ligand_prep->docking target_prep Protein Target Preparation (e.g., InhA - PDB: 4DRE) grid_gen Grid Box Generation target_prep->grid_gen grid_gen->docking analysis Analysis of Results docking->analysis validation2 Validation Point 2: Correlate docking results with in vitro bioactivity assays. analysis->validation2 Binding Pose & Affinity G cluster_ligand Ligand Preparation cluster_protein Protein Preparation (PDB) start Start: DFT-Optimized Ligand add_charges_lig Assign Partial Charges start->add_charges_lig def_bonds Define Rotatable Bonds add_charges_lig->def_bonds docking Molecular Docking (e.g., AutoDock Vina) def_bonds->docking Prepared Ligand rem_water Remove Water/Ligands add_H Add Polar Hydrogens rem_water->add_H add_H->docking Prepared Protein analysis Analyze Binding Affinity & Interaction Types (H-Bonds, Hydrophobic etc.) docking->analysis Docking Poses & Scores end End: Validated Binding Hypothesis analysis->end Identify Lead Candidate

Caption: Step-by-step molecular docking protocol.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical and computational characterization of 1H-Pyrrole-1-carbohydrazide. By systematically applying DFT and molecular docking, researchers can generate a robust, data-driven hypothesis regarding the molecule's stability, reactivity, and potential as a targeted therapeutic agent. The self-validating nature of this protocol, which emphasizes the correlation between computational predictions and established experimental principles, ensures a high degree of confidence in the results. This approach not only deepens our fundamental understanding of this promising molecular scaffold but also provides a strategic, cost-effective pathway to accelerate the drug discovery pipeline.

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Foundational

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of Pyrrole-Based Hydrazides

For Immediate Release A Deep Dive into the Origins of a Promising Pharmaceutical Building Block This in-depth technical guide explores the discovery and rich history of pyrrole-based hydrazides, a class of compounds that...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Origins of a Promising Pharmaceutical Building Block

This in-depth technical guide explores the discovery and rich history of pyrrole-based hydrazides, a class of compounds that has emerged as a significant scaffold in modern drug discovery. By tracing the foundational chemical discoveries of the 19th century to the serendipitous therapeutic breakthroughs of the 20th century, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the origins and evolution of these versatile molecules.

Introduction: A Tale of Two Moieties

The story of pyrrole-based hydrazides is a compelling narrative of chemical convergence. It begins not with a single discovery, but with the independent exploration of two fundamental organic moieties: the pyrrole ring and the hydrazide functional group.

  • The Pyrrole Ring: This five-membered aromatic heterocycle is a cornerstone of biological systems, forming the core of vital molecules like heme and chlorophyll.[1][2][3] Its discovery and synthesis were pivotal moments in the development of heterocyclic chemistry in the 19th century.[1][4]

  • The Hydrazide Group (-CONHNH₂): This functional group, derived from hydrazine, possesses a unique chemical reactivity that has made it an invaluable tool in organic synthesis and a key pharmacophore in a multitude of therapeutic agents.[4][5][6]

The eventual union of these two structures would give rise to a class of compounds with a remarkable breadth of biological activity, but their journey from laboratory curiosities to valuable pharmaceutical intermediates was a gradual one, marked by both systematic investigation and unforeseen discovery.

Foundational Discoveries: The 19th Century Chemical Renaissance

The latter half of the 19th century was a period of explosive growth in organic chemistry, with German chemists leading the charge.[7][8] During this era, the key chemical reactions and reagents necessary for the synthesis of pyrrole-based hydrazides were elucidated.

The Unveiling of the Pyrrole Ring

The history of heterocyclic chemistry began to accelerate in the 1800s.[1] In 1884, two German chemists, Carl Paal and Ludwig Knorr, independently reported a method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds.[9] This reaction, now known as the Paal-Knorr pyrrole synthesis , remains a fundamental and widely used method for constructing the pyrrole ring.[9]

The Birth of Hydrazine and Hydrazides

The story of hydrazides is inextricably linked to the pioneering work of Theodor Curtius. While Emil Fischer had coined the term "hydrazine" in 1875, it was Curtius who first successfully synthesized hydrazine in 1887.[5][10] This breakthrough was followed by his report in 1895 on the synthesis of the first simple organic hydrazides, including formic and acetic acid hydrazides.[1] These discoveries laid the groundwork for the exploration of this new class of compounds.

With the establishment of the Paal-Knorr synthesis for pyrroles and Curtius's work on hydrazides, the chemical toolkit for creating pyrrole-based hydrazides was essentially complete by the turn of the 20th century.

Early Synthesis and a Period of Latency

While the constituent parts were known, the deliberate synthesis of pyrrole-based hydrazides did not immediately follow. The early 20th century saw the continued exploration of both pyrrole and hydrazide chemistry, but often in separate domains. The reaction of esters with hydrazine hydrate to form hydrazides became a standard organic transformation.[9][11]

The first documented synthesis of a simple pyrrole-based hydrazide, 1H-Pyrrole-2-carbohydrazide , was achieved through the reaction of ethyl 1H-pyrrole-2-carboxylate with hydrazine hydrate.[12]

General Synthetic Pathway to Pyrrole-Based Hydrazones

Experimental Protocols: Foundational Synthetic Methodologies

The synthesis of pyrrole-based hydrazides relies on classical and robust organic reactions. The following protocols describe the fundamental steps in their preparation.

Paal-Knorr Synthesis of a Substituted Pyrrole Ester

This protocol describes a general procedure for the synthesis of a substituted pyrrole, a key precursor to pyrrole-based hydrazides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: To the stirred solution, add a primary amine or an ammonia source (e.g., ammonium acetate).

  • Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired substituted pyrrole.

Synthesis of a Pyrrole-Based Hydrazide from a Pyrrole Ester

This protocol details the conversion of a pyrrole ester to the corresponding hydrazide.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrrole ester in a suitable solvent, typically ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Workup: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) and dry to obtain the pure pyrrole-based hydrazide. [12]

Conclusion: A Legacy of Discovery and a Future of Potential

The history of pyrrole-based hydrazides is a testament to the interconnectedness of fundamental chemical research and the often-unpredictable path of drug discovery. From the foundational syntheses of the 19th century to the serendipitous discovery of the therapeutic power of hydrazides in the 20th, the journey of this compound class highlights the importance of both systematic inquiry and the recognition of unexpected biological activity. Today, pyrrole-based hydrazides stand as a versatile and promising scaffold in medicinal chemistry, with ongoing research continuing to unlock their full therapeutic potential.

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Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of Pyrrole Hydrazones from 1H-Pyrrole-1-carbohydrazide

Introduction: The Significance of Pyrrole Hydrazones in Modern Drug Discovery The intersection of the pyrrole scaffold, a privileged heterocycle in medicinal chemistry, with the versatile hydrazone linker has given rise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrole Hydrazones in Modern Drug Discovery

The intersection of the pyrrole scaffold, a privileged heterocycle in medicinal chemistry, with the versatile hydrazone linker has given rise to a class of compounds with profound pharmacological importance. Pyrrole hydrazones are not merely synthetic curiosities; they are potent agents exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and notably, anticancer properties.[1][2][3] Their therapeutic potential stems from the unique electronic and structural features of the hydrazone moiety (-CO-NH-N=CH-), which can engage in various non-covalent interactions with biological targets. This guide provides a comprehensive overview of the synthesis of pyrrole hydrazones, starting from the accessible precursor, 1H-Pyrrole-1-carbohydrazide, with a focus on the underlying chemical principles, detailed experimental protocols, and robust characterization techniques.

Underlying Chemical Principles: The Chemistry of Hydrazone Formation

The synthesis of pyrrole hydrazones from 1H-Pyrrole-1-carbohydrazide is a classic example of a condensation reaction, specifically the formation of a Schiff base.[4][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism between the terminal primary amine of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone.

The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazide. The subsequent elimination of a water molecule from the resulting hemiaminal intermediate drives the reaction to completion, yielding the stable hydrazone product. The general reaction scheme is depicted below:

General Reaction Scheme:

The choice of solvent is crucial for the success of this reaction. Protic solvents like ethanol or methanol are commonly employed as they can effectively solvate both the reactants and the acid catalyst.[7] In some cases, for less reactive starting materials, polar aprotic solvents such as DMF may be beneficial, and heating under reflux can be necessary to drive the reaction to completion.[8]

Experimental Workflow for the Synthesis of Pyrrole Hydrazones

The following diagram illustrates the general workflow for the synthesis and characterization of pyrrole hydrazones from 1H-Pyrrole-1-carbohydrazide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1H-Pyrrole-1-carbohydrazide + Aldehyde/Ketone Reaction Condensation Reaction (Solvent, Catalyst, Heat) Start->Reaction Reactants Workup Isolation & Purification (Filtration/Crystallization) Reaction->Workup Crude Product Product Purified Pyrrole Hydrazone Workup->Product Pure Product Spectroscopy IR, NMR (¹H, ¹³C), Mass Spec Product->Spectroscopy Sample Analysis Data Interpretation & Structure Confirmation Spectroscopy->Analysis Spectral Data

Caption: Overall workflow for the synthesis and characterization of pyrrole hydrazones.

Detailed Experimental Protocol: Synthesis of a Representative Pyrrole Hydrazone

This protocol describes the synthesis of (E)-N'-(4-chlorobenzylidene)-1H-pyrrole-1-carbohydrazide, a representative pyrrole hydrazone.

Materials and Reagents:

  • 1H-Pyrrole-1-carbohydrazide

  • 4-Chlorobenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1H-Pyrrole-1-carbohydrazide in absolute ethanol (approximately 20 mL per gram of hydrazide).

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of 4-chlorobenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture to reflux (the temperature of boiling ethanol) for 2-4 hours, or until TLC indicates the consumption of the starting materials.[8]

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold deionized water.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Characterization of the Synthesized Pyrrole Hydrazone

The identity and purity of the synthesized pyrrole hydrazone must be confirmed through a combination of spectroscopic techniques.

Characterization_Flow Synthesized_Compound Synthesized Pyrrole Hydrazone IR Infrared (IR) Spectroscopy Synthesized_Compound->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Synthesized_Compound->NMR Proton & Carbon Environment MS Mass Spectrometry (MS) Synthesized_Compound->MS Molecular Weight Structure_Confirmation Structure Confirmed IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical flow for the structural characterization of pyrrole hydrazones.

Expected Spectroscopic Data:

The following table summarizes the key spectroscopic features expected for a synthesized pyrrole hydrazone.[1][9]

Spectroscopic TechniqueKey FeatureExpected Chemical Shift / WavenumberInterpretation
Infrared (IR) N-H stretch (pyrrole)~3270 cm⁻¹Confirms the presence of the pyrrole N-H bond.
C=O stretch (amide)~1640-1670 cm⁻¹Indicates the presence of the amide carbonyl group.
C=N stretch (azomethine)~1605 cm⁻¹Confirms the formation of the hydrazone C=N bond.
¹H NMR Pyrrole protons~6.2-7.0 ppmSignals corresponding to the protons on the pyrrole ring.[1]
Azomethine proton (-CH=N-)~7.8-8.6 ppm (singlet)A characteristic downfield singlet confirming hydrazone formation.[1][9]
Amide N-H proton (-CO-NH-)~9.2-11.8 ppm (singlet)A downfield, often broad, singlet for the amide proton.[1][9]
¹³C NMR Pyrrole carbons~108-125 ppmSignals for the carbon atoms of the pyrrole ring.
Azomethine carbon (-CH=N-)~140-150 ppmThe carbon of the C=N double bond.
Amide carbonyl carbon (-C=O)~158-162 ppmThe carbonyl carbon of the amide group.[9]
Mass Spectrometry (MS) Molecular Ion Peak (M⁺)Corresponds to the calculated molecular weightConfirms the molecular weight of the synthesized compound.

Conclusion and Future Perspectives

The synthesis of pyrrole hydrazones from 1H-Pyrrole-1-carbohydrazide is a robust and versatile method for accessing a class of compounds with significant therapeutic potential. The straightforward nature of the reaction, coupled with the ready availability of diverse aldehydes and ketones, allows for the creation of large libraries of novel pyrrole hydrazones for biological screening. The continued exploration of these compounds is a promising avenue for the discovery of new and effective therapeutic agents.

References

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). Molecules, 29(23), 5499. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2025). Chemistry LibreTexts. [Link]

  • Synthesis of the pyrrole-based hydrazide-hydrazones. ResearchGate. [Link]

  • Syntheses and characterization of pyrrole containing hydrazones. (2010). Trade Science Inc.[Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances, 10(63), 38481–38492. [Link]

  • Oxygen-18 Exchange Reactions of Aldehydes and Ketones. SciSpace. [Link]

  • Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones. (2022). ACS Omega, 7(34), 30283–30297. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro. (2020). RSC Publishing. [Link]

  • Controlled release of volatile aldehydes and ketones by reversible hydrazone formation - "Classical" profragrances are getting dynamic. ResearchGate. [Link]

  • Synthesis and preliminary screening of carbohydrazides and hydrazones of pyrrole derivatives as potential tuberculostatics. (2006). Arzneimittelforschung, 56(3), 198–204. [Link]

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). Molecules, 29(23), 5499. [Link]

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. (2022). Molecules, 27(19), 6598. [Link]

  • What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? ResearchGate. [Link]

  • Biological Activities of Hydrazone Derivatives. (2005). Molecules, 10(12), 1911–1939. [Link]

  • One-Pot Synthesis of Pyrrole Derivatives. (2018). ChemistryViews. [Link]

  • X (X=O, N, π) Hydrogen-bonded Interactions of Pyrrole: Matrix Isolation Infrared and Computational. ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [Link]

  • hydrazone schiff base: Topics by Science.gov. Science.gov. [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. (2021). Trade Science Inc.[Link]

Sources

Application

Unlocking the Anticancer Potential of 1H-Pyrrole-1-carbohydrazide Derivatives: A Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and effective anticancer therapeutics, the heterocyclic scaffold of 1H-pyrrole-1-carbohydrazide has emerged as a promisin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and effective anticancer therapeutics, the heterocyclic scaffold of 1H-pyrrole-1-carbohydrazide has emerged as a promising starting point for the design of potent and selective drug candidates. This guide provides a comprehensive overview of the application of 1H-pyrrole-1-carbohydrazide derivatives in anticancer drug discovery, offering detailed protocols and insights for researchers in the field. From synthesis to in vivo evaluation, this document serves as a technical resource to facilitate the exploration and development of this compelling class of compounds.

Introduction: The Rationale for 1H-Pyrrole-1-carbohydrazide Derivatives in Oncology

The pyrrole ring is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2] When functionalized with a carbohydrazide moiety, the resulting scaffold offers a versatile platform for the synthesis of diverse chemical libraries. The hydrazone linkage (CO–NH–N=) in many of its derivatives is a key pharmacophore that contributes to a range of biological activities, including anticancer effects.[2] These derivatives have demonstrated the ability to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest, making them a focal point of contemporary cancer research.[2]

Synthesis of 1H-Pyrrole-1-carbohydrazide and its Derivatives

The synthesis of 1H-pyrrole-1-carbohydrazide derivatives typically involves a multi-step process, beginning with the formation of the core carbohydrazide, followed by condensation with various aldehydes or ketones to generate a library of hydrazones.

Synthesis of the Core Intermediate: 1H-Pyrrole-1-carbohydrazide

The initial step involves the synthesis of the 1H-pyrrole-1-carbohydrazide core. A common method is the hydrazinolysis of a corresponding ethyl ester.[2]

Protocol: Synthesis of N-Pyrrolylcarbohydrazide [2]

  • Dissolve 0.01 mol of the starting ethyl N-pyrrolylcarboxylate and 0.04 mol of hydrazine hydrate (100%) in 15 mL of ethanol (99.7%).

  • Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the ethanol solution.

  • Isolate the precipitated product, which appears as a white solid.

  • Recrystallize the solid from ethanol to obtain pure N-pyrrolylcarbohydrazide.

Synthesis of 1H-Pyrrole-1-carbohydrazide Derivatives (Hydrazones)

The synthesized carbohydrazide serves as a versatile intermediate for the creation of a diverse library of derivatives, typically through condensation with various aldehydes.[2]

Protocol: Synthesis of Pyrrole Hydrazones [2]

  • Dissolve 0.01 mol of N-pyrrolylcarbohydrazide and 0.01 mol of the desired substituted pyrrole aldehyde in 30 mL of glacial acetic acid.

  • Stir the mixture at the temperature of a boiling water bath for 30–180 minutes, monitoring the reaction by TLC.

  • Upon completion, the synthesized hydrazone can be isolated and purified.

This straightforward condensation reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).[2]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized 1H-pyrrole-1-carbohydrazide derivatives is performed using a panel of in vitro assays on cancer cell lines.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Protocol: MTT Assay [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole derivatives for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example of Antiproliferative Activity of Pyrrole Hydrazone Derivatives against SH-4 Melanoma Cells [2]

CompoundIC50 (µM)Selectivity Index (SI)
1C 44.63 ± 3.513.83
Carboplatin 18.2-
Temozolomide 50-

Selectivity Index (SI) is the ratio of the IC50 in a non-tumor cell line to the IC50 in the cancer cell line.

Elucidating the Mechanism of Action

Understanding how 1H-pyrrole-1-carbohydrazide derivatives exert their anticancer effects is crucial for their development as therapeutic agents. Key mechanisms often involve the induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. Many effective anticancer drugs work by inducing apoptosis in cancer cells.

The Annexin V/PI assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Some pyrrole hydrazone derivatives have been shown to significantly increase the population of apoptotic cells in melanoma cell lines.[2]

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a deregulated cell cycle. Compounds that can arrest the cell cycle at specific checkpoints are valuable as potential anticancer agents.

PI staining followed by flow cytometry is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis with PI

  • Cell Treatment: Treat cancer cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Studies have shown that certain pyrrole hydrazones can induce cell cycle arrest, particularly in the S phase, in melanoma cells.[2]

Delving Deeper: Signaling Pathways

The anticancer effects of 1H-pyrrole-1-carbohydrazide derivatives are mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is key to optimizing their therapeutic potential.

The Apoptosis Pathway

The induction of apoptosis by these compounds can involve the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, both of which converge on the activation of a cascade of proteases called caspases.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC formation Death_Receptor->DISC Caspase_8 Caspase-8 (Initiator) DISC->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Pyrrole_Derivative 1H-Pyrrole-1-carbohydrazide Derivative Pyrrole_Derivative->DNA_Damage

Caption: Generalized Apoptosis Signaling Pathways.

The Cell Cycle Regulation Pathway

The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by their regulatory partners, the cyclins. Inhibition of CDKs is a key strategy in cancer therapy.

cluster_cell_cycle Cell Cycle Progression G1 G1 Phase G1_S_Checkpoint G1/S Checkpoint (CDK4/6, CDK2) G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2_M_Checkpoint G2/M Checkpoint (CDK1) G2->G2_M_Checkpoint M M Phase G1_S_Checkpoint->S Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Checkpoint->Cell_Cycle_Arrest G2_M_Checkpoint->M G2_M_Checkpoint->Cell_Cycle_Arrest Pyrrole_Derivative 1H-Pyrrole-1-carbohydrazide Derivative Pyrrole_Derivative->G1_S_Checkpoint Inhibition Pyrrole_Derivative->G2_M_Checkpoint Inhibition

Caption: Overview of Cell Cycle Regulation.

In Vivo Evaluation of Anticancer Efficacy

Promising candidates identified from in vitro studies should be further evaluated in vivo to assess their therapeutic efficacy and safety in a more complex biological system. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

Protocol: Xenograft Tumor Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and a vehicle control, respectively, according to a predetermined schedule and route of administration.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Plot the tumor growth curves and calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

  • Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to evaluate the toxicity of the compound.

Conclusion and Future Directions

1H-Pyrrole-1-carbohydrazide derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for structure-activity relationship studies, and their ability to induce apoptosis and cell cycle arrest provides a solid rationale for their continued investigation.

Future research should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating the specific molecular targets and signaling pathways they modulate. Comprehensive in vivo studies are also essential to translate the promising in vitro findings into potential clinical applications. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively explore the therapeutic potential of this exciting class of compounds in the ongoing fight against cancer.

References

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). Molecules, 28(5), 2309.
  • Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2022). Molecules, 27(19), 6529.

Sources

Method

antimicrobial activity screening of "1H-Pyrrole-1-carbohydrazide" analogs

Application Note & Protocol Topic: High-Throughput Screening for the Antimicrobial Activity of Novel 1H-Pyrrole-1-carbohydrazide Analogs I. Introduction: The Rationale for Targeting the Pyrrole-Carbohydrazide Scaffold Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Throughput Screening for the Antimicrobial Activity of Novel 1H-Pyrrole-1-carbohydrazide Analogs

I. Introduction: The Rationale for Targeting the Pyrrole-Carbohydrazide Scaffold

The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Nitrogen-containing heterocycles are cornerstones in the development of antibacterial and antifungal drugs.[1][2] Among these, the pyrrole ring is a privileged structure, found in numerous natural and synthetic compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[3][4] The inherent bioactivity of the pyrrole nucleus makes it an attractive starting point for the design of new therapeutic agents.[1][2]

This guide focuses on analogs of 1H-Pyrrole-1-carbohydrazide . This scaffold strategically combines the pyrrole core with a carbohydrazide linker, a functional group also known for its significant role in bioactive compounds, particularly in the formation of hydrazone derivatives with diverse pharmacological properties, including antimicrobial action.[5][6] The synthesis of Schiff bases from this parent molecule by reacting it with various aldehydes allows for the creation of a diverse chemical library, enabling a systematic exploration of structure-activity relationships (SAR).[7][8]

The primary objective of this document is to provide researchers, medicinal chemists, and drug development professionals with a robust, validated, and efficient workflow for screening the antimicrobial potential of newly synthesized 1H-Pyrrole-1-carbohydrazide analogs. We present a two-tiered screening cascade, beginning with a rapid primary assay to identify active compounds, followed by a quantitative secondary assay to determine their potency. The protocols are designed to be self-validating through the rigorous use of controls and adherence to established microbiological standards.

II. Overview of Synthesis Strategy for Analog Library Generation

A crucial prerequisite for any screening campaign is the efficient synthesis of a diverse library of test compounds. The general approach for generating analogs of 1H-Pyrrole-1-carbohydrazide involves a straightforward two-step process, which is highly amenable to parallel synthesis for library creation.

  • Synthesis of the Core Intermediate (1H-Pyrrole-2-carbohydrazide): The key intermediate is typically prepared via the hydrazinolysis of a corresponding pyrrole ester or a related precursor. For instance, reacting 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone with an excess of hydrazine hydrate provides the desired 1H-pyrrole-2-carbohydrazide in good yield.[7][9]

  • Generation of Analogs (Schiff Bases): The carbohydrazide intermediate is then condensed with a diverse panel of substituted aromatic or heteroaromatic aldehydes.[8][9] This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid, to yield the final (E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide analogs.[7][8] Varying the substituents on the aldehyde allows for fine-tuning of the electronic and steric properties of the final molecules, which is essential for establishing SAR.

Synthesis_Workflow Pyrrole_Precursor Pyrrole Precursor (e.g., Ester or Acyl Chloride) Carbohydrazide 1H-Pyrrole-1-carbohydrazide (Core Intermediate) Pyrrole_Precursor->Carbohydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Carbohydrazide Final_Analogs Library of Schiff Base Analogs Carbohydrazide->Final_Analogs Condensation (Schiff Base Formation) Aldehydes Library of Aromatic & Heteroaromatic Aldehydes (R-CHO) Aldehydes->Final_Analogs

Figure 1: General synthetic workflow for the generation of a 1H-Pyrrole-1-carbohydrazide analog library.

III. Antimicrobial Screening Cascade: A Validated Workflow

A structured screening approach is essential for efficiently identifying promising candidates from a chemical library. We advocate for a two-stage process that maximizes throughput while ensuring data quality and accuracy.

Screening_Workflow cluster_prep Phase 0: Preparation cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Secondary Screening (for Hits) Inoculum Standardize Microbial Inoculum (0.5 McFarland) Agar_Well Agar Well Diffusion Assay Inoculum->Agar_Well Broth_Dilution Broth Microdilution Assay (96-Well Plate) Inoculum->Broth_Dilution Compounds Prepare Compound Stock Solutions (in DMSO) Compounds->Agar_Well Compounds->Broth_Dilution Measure_ZOI Measure Zone of Inhibition (ZOI) Agar_Well->Measure_ZOI Incubate Decision Identify 'Hits' (ZOI > Threshold) Measure_ZOI->Decision Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->Determine_MIC Incubate SAR_Analysis Structure-Activity Relationship (SAR) Analysis & Lead Optimization Determine_MIC->SAR_Analysis Decision->Broth_Dilution Active Compounds Decision->SAR_Analysis Inactive Compounds (Data for SAR)

Figure 2: A two-tiered workflow for antimicrobial screening of compound libraries.

IV. Detailed Protocols and Methodologies

A. Essential Materials & Preparations

  • Test Compounds: Prepare 10 mg/mL stock solutions of each analog in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Store at -20°C.

    • Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. However, its concentration in the final assay medium must be kept low (typically ≤1%) to prevent solvent-induced toxicity to the microorganisms.

  • Microbial Strains: A representative panel is crucial for assessing the spectrum of activity.

    • Gram-Positive Bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

    • Gram-Negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi (Yeast): Candida albicans (ATCC 90028)

  • Culture Media:

    • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).[10]

    • Fungi: RPMI-1640 Medium for broth assays and Sabouraud Dextrose Agar (SDA) for solid cultures.

  • Positive Controls:

    • Antibacterial: Ciprofloxacin (Stock: 1 mg/mL in sterile water)

    • Antifungal: Fluconazole (Stock: 1 mg/mL in sterile water)

  • Negative Control: Sterile DMSO.

B. Protocol 1: Inoculum Standardization (A Critical Step)

Reproducible results are critically dependent on a standardized starting concentration of microbes. The 0.5 McFarland turbidity standard is the universally accepted reference.[11]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

  • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl) or broth.

  • Vortex thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or more saline. This is best done by comparing the tubes against a white background with a black line. The standardized inoculum has a density of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]

  • For Broth Microdilution: This standardized suspension must be further diluted as described in Protocol 3.

  • For Agar Diffusion: This suspension is used directly for lawn preparation. Use the adjusted suspension within 15 minutes to maintain accurate cell density.[10]

C. Protocol 2: Agar Well Diffusion Assay (Primary Screening)

This method provides a rapid, qualitative assessment of antimicrobial activity.

  • Prepare MHA (for bacteria) or SDA (for fungi) plates. Ensure the agar depth is uniform (approx. 4 mm).

  • Dip a sterile cotton swab into the standardized inoculum (from Protocol 1). Remove excess fluid by pressing the swab against the inside of the tube.

  • Create a microbial lawn by streaking the swab evenly across the entire surface of the agar plate in three directions, rotating the plate 60° after each application.[12]

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer (6 mm diameter), create uniform wells in the agar.

  • Carefully add 50 µL of each test compound solution (e.g., at a concentration of 1 mg/mL) into separate wells. Add positive and negative controls to wells on the same plate.

  • Allow the plates to sit at room temperature for 1 hour to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for C. albicans.

  • Data Collection: Measure the diameter of the zone of complete inhibition (in mm) around each well. A larger diameter indicates greater susceptibility of the microorganism to the compound.

D. Protocol 3: Broth Microdilution Assay for MIC Determination (Secondary Screening)

This quantitative method determines the lowest concentration of a compound that inhibits microbial growth and is considered the gold standard for susceptibility testing.[10][13]

  • Inoculum Dilution: Prepare the final inoculum by diluting the standardized 0.5 McFarland suspension in the appropriate broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Preparation: Using a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth to wells in columns 2 through 12.

  • Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the wells in column 1.

  • Perform two-fold serial dilutions by transferring 50 µL from column 1 to column 2, mixing well, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Controls:

    • Column 11 (Growth Control): 50 µL broth (no compound).

    • Column 12 (Sterility Control): 100 µL broth (no compound, no inoculum).

  • Inoculation: Add 50 µL of the final diluted inoculum to all wells from column 1 to 11. Do not add inoculum to column 12. The final volume in each well will be 100 µL.

  • Seal the plate and incubate under the conditions specified in Protocol 2.

  • Data Collection: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11] This can be assessed visually or by measuring optical density (OD) at 600 nm with a plate reader.

V. Data Presentation and Interpretation

Organizing screening data systematically is crucial for analysis. Use a standardized table to compare the activity of all analogs.

Table 1: Example Data Summary for Antimicrobial Screening of 1H-Pyrrole-1-carbohydrazide Analogs

Compound IDR-Group (Substituent)Zone of Inhibition (mm) Minimum Inhibitory Concentration (µg/mL)
S. aureusE. coli
Parent H87
Analog-01 4-Chloro1815
Analog-02 4-Nitro2219
Analog-03 4-Methoxy109
Ciprofloxacin N/A2530
Fluconazole N/AN/AN/A

Interpretation: The data in this hypothetical table suggests that electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance antimicrobial activity compared to the parent compound or analogs with electron-donating groups (e.g., -OCH₃). This provides a clear direction for the next cycle of lead optimization.

VI. Hypothetical Mechanism of Action

While the precise mechanism of novel compounds requires dedicated study, pyrrole-based antimicrobials have been shown to act through various pathways. Understanding these possibilities can guide future mechanistic investigations. One plausible hypothesis is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.

Mechanism_Pathway cluster_process Normal DNA Replication Compound Pyrrole-Carbohydrazide Analog Gyrase DNA Gyrase (GyrA/GyrB Complex) Compound->Gyrase Inhibits DNA_Supercoiled Supercoiled DNA Gyrase->DNA_Supercoiled Introduces Negative Supercoils Replication_Fork DNA Replication Fork Stalls Gyrase->Replication_Fork Cannot resolve topological stress DNA_Relaxed Relaxed DNA DNA_Relaxed->Gyrase Binds Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Figure 3: Hypothetical mechanism involving the inhibition of bacterial DNA gyrase by a pyrrole analog.

VII. References

  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.

  • Górniak, I., et al. (2022). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

  • Górniak, I., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central.

  • Aly, A. A., et al. (2018). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kumar, S., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology.

  • Górniak, I., et al. (2022). Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Odessa University Chemical Journal.

  • Kumar, S., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library.

  • Spencer, J., et al. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI.

  • Hind, C. K. (Ed.). (2007). Antimicrobial Susceptibility Testing Protocols. Routledge.

  • Aly, A. A., et al. (2008). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Chimica Slovenica.

  • Onyeyilim, C. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Fayed, E. A., et al. (2018). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing.

  • Shaker, Y. M., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica. [Link]

  • Cockerill, F. R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Hmar, L., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Shaik, A. B., et al. (2021). Antifungal profile of dimethyl-1H-pyrrole-2-caboxamide and carbohydrazide analogues. ResearchGate. [Link]

  • Nikolova, S., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]

  • Al-Ostath, R. A., et al. (2021). Microwave-assisted synthesis and antibacterial propensity of N′-s-benzylidene-2-propylquinoline-4-carbohydrazide and N′-((s-1H-pyrrol-2-yl)methylene). Arabian Journal of Chemistry.

  • Kumar, S., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ProQuest. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1H-Pyrrole-1-carbohydrazide

Introduction: The Strategic Role of the Pyrrole Scaffold in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Pyrrole Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of potential inhibitors, nitrogen-containing heterocyclic scaffolds have proven to be exceptionally fruitful. The pyrrole ring, a five-membered aromatic heterocycle, is a prominent privileged scaffold in the design of kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal foundation for inhibitor design. This guide focuses on the utility of a specific, yet underexplored, pyrrole derivative: 1H-Pyrrole-1-carbohydrazide .

While much of the literature has focused on the 2-substituted pyrrole isomers, the 1-carbohydrazide offers a distinct vector for chemical diversification. The hydrazide functional group is a versatile handle for constructing a variety of heterocyclic systems, and its position on the pyrrole nitrogen allows for the exploration of novel chemical space, potentially leading to inhibitors with unique selectivity profiles. This document provides a detailed exploration of the synthesis of a promising class of kinase inhibitors, the pyrrolo[1,2-b]pyridazinones, derived from 1H-Pyrrole-1-carbohydrazide.

Chemical Properties of 1H-Pyrrole-1-carbohydrazide

1H-Pyrrole-1-carbohydrazide is a stable, crystalline solid. The key to its synthetic utility lies in the nucleophilic character of the hydrazide moiety, which readily participates in condensation reactions.

PropertyValue
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance White to off-white crystalline powder
Reactivity The terminal amino group of the hydrazide is highly nucleophilic and reactive towards electrophilic centers, particularly carbonyl groups.

Synthetic Strategy: From 1H-Pyrrole-1-carbohydrazide to Pyrrolo[1,2-b]pyridazinone Kinase Inhibitors

The core of our synthetic approach is the cyclocondensation reaction between 1H-Pyrrole-1-carbohydrazide and a β-ketoester. This reaction proceeds through a nucleophilic attack of the terminal amino group of the hydrazide on the ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and dehydration to yield the stable pyrrolo[1,2-b]pyridazinone scaffold. This scaffold is an attractive candidate for kinase inhibition due to its rigid, planar structure and the presence of hydrogen bond donors and acceptors that can interact with the kinase hinge region.

G start 1H-Pyrrole-1-carbohydrazide intermediate Hydrazone Intermediate start->intermediate Cyclocondensation reagent β-Ketoester (e.g., Ethyl Benzoylacetate) reagent->intermediate product Pyrrolo[1,2-b]pyridazinone Scaffold intermediate->product Intramolecular Cyclization & Dehydration diversification Further Diversification (e.g., Suzuki Coupling) product->diversification Functionalization inhibitor Potent & Selective Kinase Inhibitor diversification->inhibitor

Caption: General synthetic workflow from 1H-Pyrrole-1-carbohydrazide to kinase inhibitors.

Protocol 1: Synthesis of a Model Pyrrolo[1,2-b]pyridazinone

This protocol details the synthesis of a representative pyrrolo[1,2-b]pyridazinone from 1H-Pyrrole-1-carbohydrazide and ethyl benzoylacetate.

Materials:

  • 1H-Pyrrole-1-carbohydrazide

  • Ethyl benzoylacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 1H-Pyrrole-1-carbohydrazide (1.25 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add ethyl benzoylacetate (1.92 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Further purify the crude product by recrystallization from ethanol to yield the desired pyrrolo[1,2-b]pyridazinone.

Expected Outcome:

This reaction is expected to yield a crystalline solid. The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Scaffold Selection and Structure-Activity Relationship (SAR)

The pyrrolo[1,2-b]pyridazine scaffold is a bioisostere of other known kinase inhibitor cores, such as the pyrrolo[2,1-f][2][3]triazines. The pyridazinone ring provides a key hydrogen bond accepting carbonyl group and a hydrogen bond donating NH group, which are crucial for anchoring the inhibitor to the hinge region of the kinase ATP-binding site.

Further diversification of the pyrrolo[1,2-b]pyridazinone core is essential for achieving high potency and selectivity. Structure-activity relationship (SAR) studies on related pyridazinone-based kinase inhibitors have shown that substitution at the phenyl ring (derived from the β-ketoester) is critical for activity.[4] For instance, the introduction of small, electron-withdrawing groups can enhance potency.

SAR cluster_0 Pyrrolo[1,2-b]pyridazinone Core cluster_1 Kinase ATP Binding Pocket core Core Scaffold hinge Hinge Region core->hinge H-bonding r1 R1 (Pyrrole moiety) hydrophobic Hydrophobic Pocket r1->hydrophobic Hydrophobic interactions r2 R2 (Phenyl moiety) gatekeeper Gatekeeper Residue r2->gatekeeper Steric/Electronic interactions

Caption: Key interactions of the pyrrolo[1,2-b]pyridazinone scaffold within a kinase active site.

Protocol 2: Kinase Inhibition Assay

To evaluate the biological activity of the synthesized compounds, a standard in vitro kinase inhibition assay is performed. This protocol provides a general framework that can be adapted for specific kinases.

Materials:

  • Synthesized pyrrolo[1,2-b]pyridazinone compounds

  • Recombinant kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Analysis and Interpretation:

The IC₅₀ values provide a quantitative measure of the potency of the synthesized compounds. A lower IC₅₀ value indicates a more potent inhibitor. To assess selectivity, the compounds should be tested against a panel of different kinases.

CompoundTarget KinaseIC₅₀ (nM)
Lead Compound 1 Kinase X50
Analog 1a (R=Cl) Kinase X15
Analog 1b (R=OCH₃) Kinase X120

Conclusion and Future Directions

1H-Pyrrole-1-carbohydrazide serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward cyclocondensation reaction to form the pyrrolo[1,2-b]pyridazinone scaffold provides a robust platform for the generation of diverse compound libraries. The protocols outlined in this guide offer a clear path for the synthesis and biological evaluation of these promising compounds. Future work should focus on expanding the library of derivatives through various synthetic modifications and screening them against a broad panel of kinases to identify potent and selective inhibitors for further development. The unique substitution pattern offered by this starting material holds significant potential for the discovery of next-generation targeted therapies.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. [Link]

  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. PubMed Central. [Link]

  • 1H-Pyrrole-2-carbohydrazide. PubMed Central. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters. RSC Publishing. [Link]

  • A one-pot, three-component synthesis of pyrazolo[1,2-a]pyridazinones from tetrahydropyridazines. ACS Publications. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [Link]

  • Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. [Link]

  • Pyrrolo[1,2-b]pyridazines. A revisit. ResearchGate. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

  • Synthesis of pyrrolo[1,2-b]pyridazines 8a–t. ResearchGate. [Link]

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Method

Spectroscopic Characterization of 1H-Pyrrole-1-carbohydrazide: An Integrated FTIR and NMR Approach

An Application Note for Researchers and Drug Development Professionals Abstract 1H-Pyrrole-1-carbohydrazide is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of no...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

1H-Pyrrole-1-carbohydrazide is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of novel pharmaceutical agents and other biologically active molecules.[1][2][3] Its structure, which combines an aromatic pyrrole ring with a reactive carbohydrazide moiety, offers multiple points for chemical modification.[3][4] Accurate and unambiguous structural confirmation is paramount for any downstream application, from medicinal chemistry to materials science. This application note provides a detailed guide to the comprehensive characterization of 1H-Pyrrole-1-carbohydrazide using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols, interpretative guidance, and expected spectral data to ensure structural integrity and purity assessment.

Introduction: The Molecular Blueprint

1H-Pyrrole-1-carbohydrazide (Molecular Formula: C₅H₇N₃O, Molecular Weight: 125.13 g/mol ) is a stable, white to off-white crystalline powder.[5][6] Its utility in synthetic chemistry stems from the unique combination of two key functional units: the electron-rich pyrrole ring and the nucleophilic hydrazide group.[3][5][7] Spectroscopic analysis is essential to verify that the final structure contains these intact moieties.

  • FTIR Spectroscopy provides a rapid and non-destructive method to identify the functional groups present by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.[8][9]

  • NMR Spectroscopy offers a detailed map of the atomic framework, providing information on the chemical environment, connectivity, and spatial relationship of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[10]

The combination of these two techniques provides a powerful and self-validating system for complete structural elucidation.

Caption: Molecular structure of 1H-Pyrrole-1-carbohydrazide.

Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first-line technique for confirming the presence of the key functional groups: the pyrrole N-H, the amide C=O, and the hydrazide N-H bonds. The spectrum provides a unique "chemical fingerprint" for the molecule.[11]

Experimental Protocol (Attenuated Total Reflectance - ATR)

The ATR-FTIR method is recommended for its simplicity and minimal sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage. The background should be a flat line.

  • Sample Application: Place a small amount (a few milligrams) of the solid 1H-Pyrrole-1-carbohydrazide powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.

  • Post-Acquisition: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Workflow for FTIR Analysis

FTIR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Interpretation Sample Solid Sample ATR Place on ATR Crystal Sample->ATR Acquire Collect Spectrum (4000-600 cm⁻¹) ATR->Acquire Identify Identify Key Bands Acquire->Identify Compare Compare to Reference Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for FTIR characterization.

Interpretation of the FTIR Spectrum

The spectrum of 1H-Pyrrole-1-carbohydrazide is characterized by several distinct absorption bands. The key is to look for the high-frequency N-H and C=O stretches, which are highly diagnostic.

Table 1: Expected FTIR Absorption Bands for 1H-Pyrrole-1-carbohydrazide

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity & ShapeCausality Behind Assignment
3450 - 3200N-H StretchPyrrole N-H & Hydrazide N-H₂Medium-Strong, BroadThis region typically contains multiple overlapping peaks from the pyrrole N-H and the asymmetric/symmetric stretches of the terminal -NH₂ group.[12][13][14] Hydrogen bonding can broaden these signals significantly.
~3050C-H StretchAromatic C-H (Pyrrole)Medium-WeakThe sp² C-H bonds of the aromatic pyrrole ring absorb at frequencies just above 3000 cm⁻¹.
1680 - 1640C=O Stretch (Amide I)Carbonyl of HydrazideStrong, SharpThis is one of the most intense and reliable bands in the spectrum, arising from the high polarity of the carbonyl double bond.[15][16] Its position indicates an amide-like environment.
1620 - 1580N-H BendPrimary Amine (-NH₂)MediumThe scissoring vibration of the terminal NH₂ group often appears in this region.
1550 - 1470C=C & C-N StretchPyrrole Ring VibrationsMedium-StrongThese bands are characteristic of the fundamental vibrations of the pyrrole ring itself.[13]
1550 - 1510N-H Bend (Amide II)Hydrazide C-N-HMediumThis band results from a coupling of the N-H in-plane bending and C-N stretching vibrations of the -C(=O)NH- group.[12]

Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity map of the molecule. For 1H-Pyrrole-1-carbohydrazide, a standard ¹H and ¹³C NMR in a suitable deuterated solvent like DMSO-d₆ is sufficient for complete assignment. The choice of DMSO-d₆ is critical as its hygroscopic nature is less problematic than other solvents, and it effectively solubilizes the compound while allowing for the observation of exchangeable N-H protons.

Experimental Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 1H-Pyrrole-1-carbohydrazide and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Workflow for NMR Analysis

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Spectral Interpretation Sample Weigh Sample Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR Acquire ¹H Spectrum Solvent->H1_NMR C13_NMR Acquire ¹³C Spectrum Solvent->C13_NMR Assign_H1 Assign ¹H Signals (Shift, Coupling, Integral) H1_NMR->Assign_H1 Assign_C13 Assign ¹³C Signals C13_NMR->Assign_C13 Confirm Confirm Connectivity Assign_H1->Confirm Assign_C13->Confirm

Caption: Workflow for NMR characterization.

Interpretation of ¹H NMR Spectrum

The proton NMR spectrum will show distinct signals for the pyrrole ring protons and the hydrazide protons. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the carbonyl group.

Table 2: Expected ¹H NMR Signals for 1H-Pyrrole-1-carbohydrazide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Assignment
~11.6Broad Singlet1HPyrrole NH The pyrrole N-H proton is typically deshielded and appears far downfield.[17] Its signal is often broad due to quadrupole coupling with the nitrogen atom and chemical exchange.
~9.2Broad Singlet1H-C(=O)NH -The amide proton is deshielded by the adjacent carbonyl group and appears as a broad singlet that can exchange with D₂O.[12][17]
6.9 - 7.1Multiplet1HPyrrole CH (α to N)The proton at the 5-position is adjacent to the nitrogen and is expected to be in this region.
6.4 - 6.6Multiplet1HPyrrole CH (α to C=O)The proton at the 2-position is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift.
6.1 - 6.3Multiplet1HPyrrole CH (β to N)The proton at the 4-position is typically the most upfield of the pyrrole ring protons.
~4.5Broad Singlet2H-NH₂ The terminal amine protons appear as a broad singlet. The exact chemical shift can be highly dependent on concentration and temperature.[12]
Interpretation of ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 3: Expected ¹³C NMR Signals for 1H-Pyrrole-1-carbohydrazide (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentCausality Behind Assignment
160 - 165C =OThe carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the electronegative oxygen atom, placing it far downfield.[15]
125 - 135Pyrrole C -2The carbon atom directly attached to the carbonyl group (C2) is significantly deshielded.[15]
120 - 125Pyrrole C -5The carbon atom at the 5-position (alpha to the nitrogen) is also in the downfield part of the aromatic region.[15]
110 - 115Pyrrole C -3 or C -4The two beta carbons of the pyrrole ring are more shielded and appear at higher fields (further upfield) compared to the alpha carbons.[15] Their exact assignment may require 2D NMR techniques like HMBC.
105 - 110Pyrrole C -4 or C -3Similar to the other beta carbon, appearing in the more shielded region of the aromatic carbons.

Conclusion

The structural characterization of 1H-Pyrrole-1-carbohydrazide can be confidently achieved through the synergistic use of FTIR and NMR spectroscopy. FTIR provides rapid confirmation of the essential carbonyl and N-H functional groups, serving as an excellent quality control check. NMR, in turn, delivers an unambiguous confirmation of the molecular skeleton and the precise location of each atom. Together, these protocols form a robust, self-validating workflow essential for researchers in drug discovery and chemical synthesis, ensuring the identity, purity, and structural integrity of this valuable synthetic intermediate.

References

  • Vertex AI Search. (n.d.). 1H-Pyrrole-1-carboxylicacid,hydrazide - Industrial Chemicals.
  • Yakan, H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications.
  • Marinov, M., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules.
  • Lord, R. C., Jr., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics.
  • Balaș, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules.
  • ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). 1H-pyrrole-2-carbohydrazide.
  • ResearchGate. (n.d.). 1H NMR spectra of compound 3a.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives.
  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives.
  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide.
  • Smolecule. (n.d.). Buy 1h-Pyrrole-2-carbohydrazide | 50269-95-9.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
  • CymitQuimica. (n.d.). CAS 109-97-7: 1H-Pyrrole.
  • Wikipedia. (n.d.). Carbohydrazide.
  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrrole-2-carbohydrazide.
  • Chemistry For Everyone. (2025, August 1). How To Interpret An FTIR Spectrum? [Video]. YouTube.
  • ResearchGate. (n.d.). FTIR spectrum of 1-tosyl-1H-pyrrole monomer. Inset 1 H NMR (CDCl 3 ; 400 MHz) spectrum of 1-tosyl-1H-pyrrole monomer.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • PubMed. (2011). Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole.
  • ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),....

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Application

Application Notes & Protocols: Molecular Docking Studies of 1H-Pyrrole-1-carbohydrazide Derivatives

Introduction: The Therapeutic Potential of Pyrrole-Carbohydrazide Scaffolds The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrrole-Carbohydrazide Scaffolds

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of 1H-Pyrrole-1-carbohydrazide, in particular, have garnered significant interest due to their demonstrated efficacy as antibacterial, antifungal, anthelmintic, and anticancer agents.[3][4][5] The carbohydrazide moiety (-CO-NH-NH2) is a versatile functional group known to form critical hydrogen bonds and coordinate with metal ions within protein active sites, enhancing binding affinity and conferring biological activity.[5]

This application note provides a comprehensive guide to performing molecular docking studies on 1H-Pyrrole-1-carbohydrazide derivatives. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when bound to a specific protein target. This in silico approach is instrumental in the early stages of drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action, thereby reducing the time and cost associated with experimental screening.[6]

Here, we will use the Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis as an exemplary target. InhA is a crucial enzyme in the mycobacterial cell wall biosynthesis pathway and a validated target for antitubercular drugs.[4][7] Studies have successfully docked pyrrole-carbohydrazide derivatives against InhA, making it an excellent case study.[8] This protocol will guide researchers through a self-validating system, from target and ligand preparation to the execution and critical analysis of docking results using industry-standard, publicly available software.

Principle of Molecular Docking

Molecular docking simulations aim to solve a fundamental equation: predicting the most stable binding pose of a ligand within a protein's active site and estimating the strength of that interaction, typically as a binding energy score. The process involves two main components: a search algorithm and a scoring function.

  • Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the binding pocket.

  • Scoring Function: Calculates a score, often representing the free energy of binding (ΔG), to rank the generated poses. A more negative score typically indicates a more favorable binding interaction.[9]

This protocol will utilize AutoDock Vina, a widely cited and validated open-source docking program known for its accuracy and efficiency.[10][11]

Experimental Workflow Overview

The molecular docking workflow is a multi-step process that requires careful preparation of both the protein (receptor) and the small molecule (ligand) to ensure a biologically relevant and accurate simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB_Select 1. Target Selection (e.g., M. tb. InhA - PDB: 2NSD) Prot_Prep 3. Protein Preparation (Remove water, add hydrogens) PDB_Select->Prot_Prep Ligand_Draw 2. Ligand Design (1H-Pyrrole-1-carbohydrazide derivative) Lig_Prep 4. Ligand Preparation (Energy minimization, define torsions) Ligand_Draw->Lig_Prep Grid_Box 5. Grid Box Definition (Define search space) Prot_Prep->Grid_Box Docking 6. Run Docking (AutoDock Vina) Lig_Prep->Docking Grid_Box->Docking Results 7. Analyze Results (Binding energy, poses) Docking->Results Validation 8. Protocol Validation (Re-docking native ligand) Results->Validation Visualization 9. Visualize Interactions (PyMOL, LigPlot+) Results->Visualization

Caption: Overall workflow for molecular docking of 1H-Pyrrole-1-carbohydrazide derivatives.

Detailed Protocols

This section provides a step-by-step methodology for the molecular docking of a representative 1H-Pyrrole-1-carbohydrazide derivative against M. tuberculosis InhA (PDB ID: 2NSD).[12]

Required Software
SoftwarePurposeAvailabilityURL
AutoDock Tools (ADT) GUI for preparing protein and ligand files (PDBQT format).Free
AutoDock Vina The core docking program.Free
PyMOL or Chimera Molecular visualization.Free for academic use or
LigPlot+ 2D visualization of protein-ligand interactions.Free for academic use
RCSB PDB Source for protein crystal structures.Free
Protocol 1: Protein (Receptor) Preparation

Rationale: Raw PDB files contain extraneous information (e.g., water molecules, co-factors, multiple chains) that can interfere with the docking process. This protocol cleans the PDB file, adds missing hydrogen atoms (crucial for calculating interactions), and computes partial charges, converting the file to the required PDBQT format.[13]

  • Download the Protein Structure:

    • Navigate to the RCSB PDB database and download the structure file for InhA, for instance, PDB ID: 2NSD .[12] This structure is co-crystallized with an inhibitor, which is essential for defining the binding site and for subsequent validation.

  • Clean the PDB File:

    • Open the downloaded 2NSD.pdb file in AutoDock Tools (ADT).

    • Remove water molecules: Edit -> Delete Water.

    • The 2NSD structure contains two identical chains (A and B). For this protocol, we will use Chain A. Delete Chain B: Select -> Select From String -> Residue -> B -> Add -> Invert Selection -> Edit -> Delete Selected Atoms.

    • The native ligand (PDB HETATM name: 4PI) and the NAD cofactor are present. For now, we will keep them to identify the binding pocket.

  • Add Hydrogens and Compute Charges:

    • Add polar hydrogens, which are critical for hydrogen bonding: Edit -> Hydrogens -> Add -> Polar Only -> OK.[13]

    • Compute Gasteiger charges, which are necessary for the scoring function: Edit -> Charges -> Compute Gasteiger.

  • Save as PDBQT:

    • Define the file format for AutoDock: Grid -> Macromolecule -> Choose. Select 2NSD and click Select Molecule.

    • Save the prepared protein as a PDBQT file (2NSD_protein.pdbqt). This format includes atomic partial charges (Q) and AutoDock atom types (T).[10]

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted from a 2D or simple 3D structure into a PDBQT file with defined rotatable bonds (torsions). This allows the docking algorithm to explore different conformations of the ligand flexibly.

  • Create a 3D Structure of the Ligand:

    • Draw the structure of your 1H-Pyrrole-1-carbohydrazide derivative using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D drawing to a 3D structure and save it in a common format like .mol2 or .sdf.

    • For this example, we will use the native ligand from the 2NSD crystal structure (4PI) for our validation step (re-docking). To prepare it, first, save it as a separate PDB file from the original 2NSD complex.

  • Prepare Ligand in ADT:

    • Open the ligand's 3D structure file in ADT: Ligand -> Input -> Open.

    • ADT will automatically detect the root atom and rotatable bonds. Verify that the number of active torsions is reasonable. The carbohydrazide linker should be flexible.

    • Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).

Protocol 3: Docking Simulation with AutoDock Vina

Rationale: This protocol defines the search space for the docking simulation (the "grid box") and executes the Vina algorithm. The grid box must be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely within it.[10]

  • Define the Grid Box:

    • In ADT, with both the prepared protein (2NSD_protein.pdbqt) and the native ligand loaded, define the grid box to encompass the native ligand's binding site.

    • Go to Grid -> Grid Box.

    • A box will appear. Adjust the center and dimensions of the box to fully enclose the active site, typically with a 4-5 Å buffer around the bound ligand.

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) . For 2NSD, the center can be set based on the co-crystallized inhibitor.[4]

  • Create a Configuration File:

    • Create a text file named config.txt. This file tells Vina where to find the input files and how to perform the docking.

    • Populate the file with the following information, replacing the file names and coordinates with your own:

    • Causality Note: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the likelihood of finding the true energy minimum but take longer. A value of 16 is a good balance for standard docking.[8]

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your PDBQT files and the config.txt file.

    • Execute the following command: vina --config config.txt --log results.log

Post-Docking Analysis and Validation

Rationale: The raw output of a docking simulation is a set of predicted binding poses and their associated energy scores. A critical analysis is required to interpret these results, validate the docking protocol, and derive meaningful biological insights.

Protocol 4: Interpreting Docking Results
  • Analyze the Log File (results.log):

    • This file contains a table of the top binding poses (typically 9) ranked by their binding affinity in kcal/mol.

    • The Root Mean Square Deviation (RMSD) values are also provided, which measure the positional difference between the atoms of different poses.

  • Examine the Output File (docking_results.pdbqt):

    • This file contains the 3D coordinates of all the predicted binding poses.

    • Load both the protein (2NSD_protein.pdbqt) and the results file (docking_results.pdbqt) into a visualizer like PyMOL.

    • You can cycle through the different poses to visually inspect their fit within the active site.

ParameterDescriptionInterpretation
Binding Affinity The estimated free energy of binding (kcal/mol).More negative values indicate stronger, more favorable binding. A value ≤ -6.0 kcal/mol is often considered a good starting point.
RMSD (l.b. & u.b.) Root Mean Square Deviation between poses (lower bound and upper bound).A low RMSD (e.g., < 2.0 Å) among the top-ranked poses suggests a well-defined binding mode.
Protocol 5: Docking Protocol Validation (Self-Validating System)

Rationale: Before docking novel compounds, it is crucial to validate that your docking protocol can accurately reproduce a known binding mode. This is achieved by "re-docking" the co-crystallized (native) ligand back into its own protein structure.[14]

  • Perform Re-docking:

    • Prepare the native ligand (4PI from 2NSD) as described in Protocol 2.

    • Run the docking simulation (Protocol 3) using this native ligand.

  • Calculate RMSD:

    • Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose in PyMOL.

    • Calculate the RMSD between the heavy atoms of the two poses.

    • Success Criterion: An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[14][15]

G cluster_validation Protocol 5: Re-Docking Validation Start Start: Crystal Structure (Protein + Native Ligand) Extract Extract Native Ligand Start->Extract Redock Re-Dock Ligand into same Protein Extract->Redock Compare Compare Poses: Docked vs. Crystal Redock->Compare RMSD Calculate RMSD Compare->RMSD Result Result: RMSD < 2.0 Å ? RMSD->Result Success Validation Successful Result->Success Yes Fail Validation Failed (Adjust Parameters) Result->Fail No

Caption: Workflow for validating the docking protocol via re-docking.

Protocol 6: Visualizing Ligand-Protein Interactions

Rationale: Understanding the specific non-covalent interactions (hydrogen bonds, hydrophobic contacts) that stabilize the ligand in the active site is key to structure-based drug design.

  • 3D Visualization (PyMOL):

    • Load the protein and the top-ranked pose of your docked 1H-Pyrrole-1-carbohydrazide derivative into PyMOL.

    • Use the "wizard" tools to identify interactions: Wizard -> Measurement -> Polar Contacts.

    • This will display potential hydrogen bonds as dashed lines, allowing you to identify key residues (e.g., Tyr158, Gly96 in InhA) that interact with the ligand.

  • 2D Interaction Diagram (LigPlot+):

    • LigPlot+ generates schematic 2D diagrams that clearly illustrate all hydrophobic contacts and hydrogen bonds.

    • Open the PDB file containing the protein and the single best docked pose in LigPlot+.

    • Run the program to generate a diagram showing the ligand and all interacting protein residues. This provides an excellent, publication-quality summary of the binding mode.

Conclusion and Future Directions

This guide provides a robust and validated protocol for conducting molecular docking studies on 1H-Pyrrole-1-carbohydrazide derivatives, using M. tuberculosis InhA as a case study. By following these steps, researchers can confidently screen virtual libraries of these compounds, prioritize candidates for synthesis and biological testing, and gain valuable insights into their potential mechanisms of action. The true power of this computational approach lies in its synergy with experimental work, enabling a more rational and efficient drug discovery pipeline.

References

  • AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. Available at: [Link]

  • Gaikwad, N. D., et al. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Geronikaki, A., & Pitta, E. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(11), 2699. Available at: [Link]

  • He, X., Alian, A., & Ortiz de Montellano, P. R. (2007). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 15(19), 6649–6658. Available at: [Link]

  • He, X., et al. (2007). PDB 2NSD: Enoyl acyl carrier protein reductase InhA in complex with N-(4-methylbenzoyl)-4-benzylpiperidine. RCSB Protein Data Bank. Available at: [Link]

  • Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. Available at: [Link]

  • UniProt Consortium. (n.d.). P9WGR0 - INHA_MYCTU. UniProtKB. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). PLIP: fully automated protein-ligand interaction profiler. Nucleic acids research, 43(W1), W443–W447. Available at: [Link]

  • ResearchGate. (2021, September 24). Validation of Docking Methodology (Redocking). Available at: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available at: [Link]

  • Tuccinardi, T. (2021). Docking, scoring and binding energy prediction in structure-based drug design. Molecules, 26(11), 3225. Available at: [Link]

  • Vasile, C., et al. (2022). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 27(23), 8234. Available at: [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein engineering, 8(2), 127–134. Available at: [Link]

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]

  • Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605-1612. Available at: [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC. Available at: [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931. Available at: [Link]

  • BIOVIA. (n.d.). Dassault Systèmes. Retrieved from [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. Available at: [Link]

  • Gane, P. J., & Dean, P. M. (2000). Recent advances in structure-based rational drug design. Current opinion in structural biology, 10(4), 401-404. Available at: [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Gaikwad, N. D., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Available at: [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

  • IJPSR. (2022, March 1). VALIDATION THROUGH RE-DOCKING, CROSS-DOCKING AND LIGAND ENRICHMENT IN VARIOUS WELL-RESOLUTED MAO-B RECEPTORS. Available at: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Chu, P.-Y. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Academia Sinica. Available at: [Link]

  • Bioinformatics Review. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. Available at: [Link]

  • Rehman, M. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. Available at: [Link]

  • ResearchGate. (2022, August 1). Redocking in Autodock Vina can I choose any of the conformation as long as its RMSD compared to the original cocrystallized ligand is less than 2?. Available at: [Link]

  • ResearchGate. (2020, April 9). Visualizing protein-ligand interactioin with LIGPLOT or any other suitable software?. Available at: [Link]

  • Bioinformatics Review. (2020, March 29). Protein-ligand interaction analysis using LigPlot+. Available at: [Link]

  • NIH. (2022, August 1). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Available at: [Link]

  • AutoDock Vina Manual. (2020, December 5). The Scripps Research Institute. Available at: [Link]

Sources

Method

The Versatile Role of 1H-Pyrrole-2-Carbohydrazide in Modern Organic Synthesis: A Guide for Synthetic and Medicinal Chemists

Introduction: Unveiling a Privileged Synthetic Intermediate In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the architecture of vital natural products like heme and ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Synthetic Intermediate

In the landscape of heterocyclic chemistry, the pyrrole nucleus stands as a cornerstone, embedded in the architecture of vital natural products like heme and chlorophyll, and a multitude of pharmaceuticals.[1] Among its many derivatives, 1H-Pyrrole-2-carbohydrazide has emerged as a particularly versatile and powerful building block in organic synthesis. Its unique molecular framework, featuring a reactive hydrazide moiety appended to the electron-rich pyrrole ring, offers a gateway to a diverse array of more complex heterocyclic systems. This guide provides an in-depth exploration of the applications of 1H-Pyrrole-2-carbohydrazide, complete with detailed protocols and mechanistic insights, designed for researchers at the forefront of organic synthesis and drug discovery.

It is pertinent to clarify a point of nomenclature. While the user query specified "1H-Pyrrole-1-carbohydrazide," a comprehensive literature review reveals that the synthetically prevalent and widely utilized isomer is, in fact, 1H-Pyrrole-2-carbohydrazide . Substitution at the N-1 position would disrupt the aromaticity of the pyrrole ring, making it a less common synthetic target. Therefore, this document will focus on the rich and well-documented chemistry of the 2-substituted isomer.

Core Synthetic Applications: A Gateway to Bioactive Molecules

1H-Pyrrole-2-carbohydrazide serves as a linchpin in the synthesis of a variety of heterocyclic compounds, many of which exhibit significant pharmacological properties. Its utility can be broadly categorized into several key reaction pathways, each leveraging the nucleophilic character of the hydrazide group.

The Synthesis of Schiff Bases (Hydrazones): A Foundation for Bioactivity

The most prominent application of 1H-Pyrrole-2-carbohydrazide is its condensation with aldehydes and ketones to form N'-substituted hydrazones, commonly known as Schiff bases. This reaction provides a straightforward method for molecular elaboration, introducing a wide range of substituents and thereby modulating the biological activity of the resulting compounds. These derivatives have demonstrated a remarkable spectrum of bioactivities, including antibacterial, antifungal, anthelmintic, and anticancer properties.[2][3][4]

The formation of a Schiff base is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the terminal nitrogen of the hydrazide. The subsequent elimination of a water molecule is the driving force for the formation of the stable C=N double bond of the hydrazone.

SchiffBase_Mechanism

Caption: Fig. 1: Mechanism of Schiff Base Formation

This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][4]

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1H-Pyrrole-2-carbohydrazide in a minimal amount of a suitable solvent, such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Ethanol, 10:1.5).[4]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: The crude product is washed with cold ethanol or water and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure Schiff base derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Synthesis of 1,3,4-Oxadiazoles: Accessing a Privileged Heterocycle

The carbohydrazide functionality is an excellent precursor for the synthesis of five-membered heterocycles like 1,3,4-oxadiazoles. These rings are present in numerous medicinally important compounds. The synthesis typically involves the cyclization of an N-acylhydrazide derivative, which can be formed in situ or in a separate step.

The formation of a 1,3,4-oxadiazole from a carbohydrazide can be achieved through several routes. A common method involves the reaction of the carbohydrazide with a dehydrating agent like phosphorus oxychloride (POCl₃) or by reacting a diacylhydrazine intermediate with a cyclizing agent. The mechanism involves the intramolecular nucleophilic attack of the oxygen atom of the carbonyl group on the carbon of the second carbonyl (or a related functional group), followed by dehydration to form the stable aromatic oxadiazole ring.

This protocol is adapted from general procedures for oxadiazole synthesis from hydrazides.

  • Step 1: Acylation of 1H-Pyrrole-2-carbohydrazide:

    • To a solution of 1H-Pyrrole-2-carbohydrazide (1.0 eq) in a suitable solvent like pyridine or DMF, add an equimolar amount of an acyl chloride or carboxylic acid anhydride (R-COCl or (RCO)₂O).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Isolate the resulting diacylhydrazine intermediate.

  • Step 2: Cyclodehydration:

    • Treat the diacylhydrazine from Step 1 with a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

    • The precipitated solid is filtered, washed with water, and purified by recrystallization to yield the 1,3,4-oxadiazole derivative.

Oxadiazole_Synthesis

Pharmacological Significance and Data

The true value of 1H-Pyrrole-2-carbohydrazide as a synthetic precursor is realized in the biological activities of its derivatives. The ability to readily synthesize large libraries of these compounds allows for extensive structure-activity relationship (SAR) studies.

Antimicrobial and Anthelmintic Activity

Derivatives of 1H-Pyrrole-2-carbohydrazide, particularly the Schiff bases, have shown potent activity against a range of pathogens. The mechanism of action is often attributed to the azomethine group (-N=CH-), which is crucial for their biological activity.

Compound ClassTarget OrganismActivity MetricReported ValueReference
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesBacillus subtilis (Gram +ve)Zone of InhibitionModerate to High[2][3]
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesEscherichia coli (Gram -ve)Zone of InhibitionModerate to High[2][3]
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesCandida albicans (Fungus)Zone of InhibitionModerate to High[2][3]
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesMegascoplex konkanensis (Earthworm)Mean Paralyzing Time11.27 mins[3]
(E)-N'-benzylidene-1H-pyrrole-2-carbohydrazide derivativesMegascoplex konkanensis (Earthworm)Mean Death Time19.25 mins[3]
Anticancer and Antiproliferative Activity

Recent studies have highlighted the potential of novel pyrrole hydrazones as anticancer agents. These compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.

Compound ClassCell LineActivity MetricReported Value (µM)Reference
Pyrrole Hydrazone Derivative (1C)SH-4 (Human Melanoma)IC₅₀44.63 ± 3.51[5][6]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 1H-Pyrrole-2-carbohydrazide

This protocol details the synthesis from the corresponding ethyl ester, a common and reliable method. [1][7][8]

  • Materials:

    • Ethyl 1H-pyrrol-2-carboxylate

    • Hydrazine hydrate (80-100%)

    • Ethanol

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl 1H-pyrrol-2-carboxylate (1.0 eq) and ethanol.

    • Add an excess of hydrazine hydrate (e.g., 4-5 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC indicates the consumption of the starting ester. [5][7] 4. Cool the reaction mixture to room temperature.

    • The product, 1H-Pyrrole-2-carbohydrazide, will often precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization from ethanol. The yield is typically high.

Protocol 2: Synthesis and Biological Screening Workflow

The following diagram illustrates a typical workflow from the synthesis of 1H-Pyrrole-2-carbohydrazide derivatives to their initial biological evaluation.

Workflow

Caption: Fig. 3: Experimental Workflow for Synthesis and Screening

Conclusion and Future Outlook

1H-Pyrrole-2-carbohydrazide has firmly established itself as a cornerstone intermediate in the synthesis of biologically active heterocyclic compounds. Its straightforward preparation and versatile reactivity make it an invaluable tool for medicinal chemists. The primary applications in the synthesis of Schiff bases and 1,3,4-oxadiazoles continue to yield compounds with promising antimicrobial and anticancer activities. Future research will likely focus on expanding the repertoire of heterocyclic systems accessible from this precursor, exploring novel reaction conditions (such as microwave-assisted synthesis), and conducting in-depth biological studies to elucidate the mechanisms of action of its most potent derivatives. The continued exploration of the chemistry of 1H-Pyrrole-2-carbohydrazide is poised to deliver the next generation of innovative therapeutic agents.

References

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
  • Godhani, D. R., Mulani, V. B., & Mehta, J. P. (2019). Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide. World Scientific News, 124(2), 304-311.
  • CABI. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. CABI Digital Library. Retrieved January 22, 2026, from [Link]

  • Vladimirova, S., Hristova, R., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(1), 123.
  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754.
  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
  • Abdel-Wahab, B. F., et al. (2009). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 14(8), 2849-2861.
  • Bhardwaj, S., & Sharma, G. K. (2021).
  • Zhang, Y., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o493.
  • PubMed. (2011). 1H-Pyrrole-2-carbohydrazide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 1H-pyrrole-2-carbohydrazide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved January 22, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Retrieved January 22, 2026, from [Link]

  • Ingenta Connect. (2019). Hydrazinolysis of aryl cinnamates and related esters: the α-effect arises from stabilization of five-membered cyclic transition state. Retrieved January 22, 2026, from [Link]

  • MDPI. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 22, 2026, from [Link]

  • Science.gov. (n.d.). hydrazone schiff base: Topics. Retrieved January 22, 2026, from [Link]

  • Vladimirova, S., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(1), 123.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1H-Pyrrole-1-carbohydrazide

Welcome to the technical support center for the synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important hete...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges commonly encountered during its synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Navigating the Synthesis Pathway

The synthesis of 1H-Pyrrole-1-carbohydrazide is typically a two-step process: the N-acylation of pyrrole to form an N-alkoxycarbonyl pyrrole precursor, followed by hydrazinolysis. While seemingly straightforward, each step presents unique challenges. This guide will address these issues in a question-and-answer format.

Step 1: Synthesis of the Precursor - Ethyl 1H-pyrrole-1-carboxylate

Question 1: My N-acylation of pyrrole with ethyl chloroformate is giving a low yield of the desired N-acylated product and a significant amount of C-acylated byproducts. How can I improve the N-selectivity?

Answer: This is a classic challenge in pyrrole chemistry, stemming from the comparable nucleophilicity of the nitrogen and the C2/C5 positions of the pyrrole ring. To favor N-acylation, you need to create conditions where the nitrogen is the more reactive nucleophile.

  • The "Why": The regioselectivity of pyrrole acylation is highly dependent on the reaction conditions. Direct acylation often leads to a mixture of N- and C-acylated products. By first deprotonating the pyrrole to form the pyrrolide anion, you significantly increase the nucleophilicity of the nitrogen, making it the primary site of attack for the electrophilic ethyl chloroformate.

  • Recommended Protocol for N-selectivity:

    • Base Selection is Crucial: Use a strong, non-nucleophilic base to deprotonate the pyrrole. Potassium hydride (KH) or sodium hydride (NaH) are excellent choices. Avoid organolithium reagents like n-BuLi at warmer temperatures as they can lead to complex rearrangements.

    • Solvent Matters: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.

    • Temperature Control: Perform the deprotonation at a low temperature (0 °C) to control the reaction rate and prevent side reactions. The subsequent addition of ethyl chloroformate should also be done at this temperature.

  • Troubleshooting Table:

SymptomProbable CauseRecommended Solution
Significant C-acylation Incomplete deprotonation of pyrrole.Ensure your base is fresh and of high purity. Use a slight excess of the base (1.1 equivalents). Allow sufficient time for the deprotonation to complete before adding the acylating agent.
Low overall yield Degradation of starting materials or product.Ensure all reagents and solvents are anhydrous. Maintain a low temperature throughout the reaction.
Formation of dark, polymeric material Acid-catalyzed polymerization of pyrrole.Ensure the reaction is performed under basic conditions. Work-up should involve quenching with a mild acid or saturated ammonium chloride solution.

Question 2: I am unsure how to monitor the progress of the N-acylation reaction by TLC. What should I be looking for?

Answer: Thin-layer chromatography (TLC) is an excellent tool for monitoring this reaction.

  • TLC System: A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate. A ratio of 9:1 or 4:1 (Hexanes:Ethyl Acetate) should provide good separation.[1]

  • Visualization: Pyrrole and its derivatives can be visualized under UV light (254 nm) if they are sufficiently conjugated, or by using a potassium permanganate stain, which reacts with the electron-rich pyrrole ring.[2]

  • Interpreting the TLC Plate:

    • Pyrrole (Starting Material): Will have a relatively high Rf value due to its lower polarity.

    • Ethyl 1H-pyrrole-1-carboxylate (Product): Will have a lower Rf value than pyrrole due to the increased polarity of the ester group.

    • C-acylated byproducts: May have similar Rf values to the N-acylated product, but often they can be distinguished. Running TLCs with different solvent systems can help resolve these spots.

Step 2: Hydrazinolysis of Ethyl 1H-pyrrole-1-carboxylate

Question 3: My hydrazinolysis reaction is not going to completion, even after prolonged refluxing. How can I drive the reaction forward?

Answer: Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions.

  • The "Why": Hydrazinolysis is a nucleophilic acyl substitution reaction. The rate of this reaction is dependent on the concentration of the nucleophile (hydrazine) and the temperature.

  • Optimization Strategies:

    • Increase the Excess of Hydrazine Hydrate: While a small excess is often sufficient, using a larger excess (e.g., 5-10 equivalents) of hydrazine hydrate can significantly increase the reaction rate by Le Chatelier's principle.

    • Ensure Anhydrous Conditions (Initially): While hydrazine hydrate contains water, starting with anhydrous ethanol can be beneficial.

    • Higher Boiling Point Solvent: If refluxing in ethanol is insufficient, switching to a higher boiling point alcohol like n-butanol can increase the reaction temperature and drive the reaction to completion.

Question 4: My product, 1H-Pyrrole-1-carbohydrazide, is not precipitating out of the solution upon cooling. What should I do?

Answer: Failure to precipitate is usually due to the product being too soluble in the reaction solvent or the solution being supersaturated.

  • Troubleshooting Crystallization:

SymptomProbable CauseRecommended Solution
No precipitation upon cooling Product is too soluble in the solvent.Reduce the volume of the solvent by evaporation under reduced pressure.
Supersaturated solution Lack of nucleation sites.1. Scratch the inside of the flask at the meniscus with a glass rod.[3] 2. Add a seed crystal of the product, if available.[3] 3. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Product "oils out" Solution is too concentrated or cooled too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]

Question 5: I am concerned about the stability of my final product. Are there any specific conditions I should avoid during workup and storage?

Answer: Carbohydrazides can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.

  • The "Why": The amide-like bond in the carbohydrazide can be cleaved by water, a process that is catalyzed by both acid and base.[5][6] This will lead to the formation of pyrrole-1-carboxylic acid and hydrazine.

  • Recommendations for Stability:

    • Work-up: During the work-up, avoid strong acids or bases. If an acid is needed to neutralize any remaining hydrazine, use a weak acid like acetic acid or a buffered solution.

    • Storage: Store the purified 1H-Pyrrole-1-carbohydrazide in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation from atmospheric moisture.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 1H-Pyrrole-1-carbohydrazide? A1: With optimized procedures for both the N-acylation and hydrazinolysis steps, an overall yield of 70-80% is achievable.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used:

  • 1H NMR: You should expect to see signals for the pyrrole ring protons, the N-H protons of the hydrazide group, and the amide proton. The pyrrole protons will typically appear as multiplets in the aromatic region. The NH and NH2 protons will be broad singlets and their chemical shifts can be concentration and solvent dependent.

  • 13C NMR: This will show the characteristic carbonyl carbon of the hydrazide and the carbons of the pyrrole ring.

  • FT-IR: Look for the characteristic C=O stretch of the amide group (around 1640-1680 cm-1) and N-H stretches (around 3200-3400 cm-1).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q3: Can I use a different acylating agent instead of ethyl chloroformate to make the precursor? A3: Yes, other acylating agents like trichloroacetyl chloride have been used, followed by reaction with sodium ethoxide to form the ethyl ester.[7] However, this adds an extra step to the synthesis. Direct N-acylation with ethyl chloroformate under the right conditions is generally more efficient.

Q4: My final product is slightly colored. How can I decolorize it? A4: A slight coloration is common. During recrystallization, you can add a small amount of activated charcoal to the hot solution, then filter it through a pad of celite while hot to remove the charcoal and colored impurities.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrrole-1-carboxylate (Precursor)

Materials:

  • Pyrrole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl chloroformate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Once the gas evolution ceases, slowly add ethyl chloroformate (1.05 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol 2: Synthesis of 1H-Pyrrole-1-carbohydrazide

Materials:

  • Ethyl 1H-pyrrole-1-carboxylate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-pyrrole-1-carboxylate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (5-10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting ester spot has disappeared.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to promote crystallization.

  • If crystals do not form, reduce the volume of the solvent under reduced pressure and cool again.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain pure 1H-Pyrrole-1-carbohydrazide.

IV. Visualizations and Data

Reaction Workflow

Synthesis_Workflow Pyrrole Pyrrole Precursor Ethyl 1H-pyrrole-1-carboxylate Pyrrole->Precursor 1. NaH, THF, 0 °C 2. ClCOOEt Product 1H-Pyrrole-1-carbohydrazide Precursor->Product NH2NH2·H2O, EtOH, Reflux

Caption: Synthetic pathway for 1H-Pyrrole-1-carbohydrazide.

Troubleshooting Logic for Crystallization

Crystallization_Troubleshooting Start Cool Reaction Mixture Crystals_Form Crystals Form? Start->Crystals_Form Collect Collect Crystals Crystals_Form->Collect Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Oils_Out Oils Out Crystals_Form->Oils_Out Oils Out Reduce_Volume Reduce Solvent Volume No_Crystals->Reduce_Volume Reheat_Add_Solvent Reheat, Add Solvent, Cool Slowly Oils_Out->Reheat_Add_Solvent Scratch_Seed Scratch Flask or Seed Reduce_Volume->Scratch_Seed

Caption: Decision tree for troubleshooting crystallization issues.

V. References

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Mahmoodi, N. O., Mamaghani, M., Tabatabaeian, K., & Rahiimpour, M. (2007). Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions. Asian Journal of Chemistry, 19(2), 1349-1357.

  • Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.

  • MDPI. (n.d.). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Available at: [Link]

  • PubMed. (n.d.). The regioselective synthesis of aryl pyrroles. Available at: [Link]

  • National Institutes of Health. (n.d.). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Available at: [Link]

  • National Institutes of Health. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Available at: [Link]

  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.).

  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Available at: [Link]

  • HYDROLYSIS REACTIONS. (2018).

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. Available at: [Link]

  • Google Patents. (n.d.). KR20160079560A - pyrrole derivatives and its its preparation method. Available at:

  • ResearchGate. (n.d.). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Available at: [Link]

  • Wikipedia. (n.d.). Hydrolysis. Available at: [Link]

  • National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • HYDROLYSIS. (n.d.).

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]

  • Guide for crystallization. (n.d.).

  • YouTube. (2019). Hydrolysis Mechanism. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-chloro-5-ethyl-1H-pyrrole-3-carboxylate. Available at: [Link]

  • Monash University. (n.d.). Organic reactions: Hydrolysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available at: [Link]

  • PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available at: [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • RJPT. (n.d.). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1H-Pyrrole-1-carbohydrazide

Welcome to the technical support center for the synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.

Introduction

1H-Pyrrole-1-carbohydrazide is a key building block in medicinal chemistry, valued for its role in the synthesis of various heterocyclic compounds with diverse biological activities. The most prevalent synthetic route involves the nucleophilic acyl substitution of a pyrrole-1-carboxylate ester with hydrazine hydrate. While seemingly straightforward, this reaction is often plagued by issues that can significantly impact yield and purity. This guide provides a comprehensive overview of the synthesis, common challenges, and practical solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1H-Pyrrole-1-carbohydrazide?

The most common precursor is an ester of 1H-pyrrole-1-carboxylic acid, typically the ethyl or methyl ester. The synthesis involves the reaction of this ester with hydrazine hydrate.[1][2]

Q2: What is the general reaction mechanism?

The synthesis of 1H-Pyrrole-1-carbohydrazide from its corresponding ester and hydrazine hydrate proceeds via a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol or methanol) to form the final carbohydrazide product.[2]

Q3: What are the typical solvents and reaction temperatures?

Protic solvents like ethanol and methanol are commonly used for this reaction. The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[1][2]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material and the appearance of the product spot.[1]

Q5: What is the best way to purify the final product?

Recrystallization is the most common and effective method for purifying 1H-Pyrrole-1-carbohydrazide. Ethanol is a frequently used solvent for this purpose.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1H-Pyrrole-1-carbohydrazide.

Problem 1: Low or No Product Yield

Possible Causes:

  • Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time, especially if not stored properly.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Poor Quality Starting Ester: Impurities in the starting pyrrole ester can interfere with the reaction.

  • Hydrolysis of the Starting Ester: The presence of excess water, especially under prolonged heating, can lead to the hydrolysis of the ester back to the carboxylic acid, which will not react with hydrazine under these conditions.

Solutions:

  • Verify Hydrazine Hydrate Activity: Use a fresh bottle of hydrazine hydrate or test the activity of your current stock.

  • Optimize Reaction Conditions: Ensure the reaction is refluxing properly. Monitor the reaction progress using TLC until the starting ester spot is no longer visible. Consider extending the reflux time if necessary.[1]

  • Purify the Starting Ester: If you suspect impurities in your starting material, consider purifying it by distillation or chromatography before use.

  • Use Anhydrous Solvents: While some water is present in hydrazine hydrate, using anhydrous ethanol or methanol can help minimize ester hydrolysis.

Problem 2: Product is an Oil or Fails to Crystallize

Possible Causes:

  • Presence of Impurities: Impurities can act as a eutectic mixture, preventing crystallization.

  • Residual Solvent: Incomplete removal of the reaction solvent can result in an oily product.

  • Hygroscopic Nature of the Product: The product may be absorbing moisture from the atmosphere.

Solutions:

  • Purification: If impurities are suspected, try to purify the crude product using column chromatography before attempting recrystallization.

  • Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent.

  • Induce Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch can also induce crystallization. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can also help.

Problem 3: Multiple Spots on TLC of the Crude Product

Possible Causes:

  • Incomplete Reaction: The presence of the starting ester spot indicates an incomplete reaction.

  • Side Reactions: The formation of byproducts can lead to multiple spots on the TLC plate. A possible side product is the formation of a di-acylated hydrazine, where two molecules of the pyrrole ester react with one molecule of hydrazine.

  • Degradation of Product or Starting Material: The pyrrole ring can be sensitive to acidic conditions and prolonged high temperatures.

Solutions:

  • Optimize Reaction Time: As mentioned, ensure the reaction goes to completion by monitoring with TLC.

  • Control Stoichiometry: Using a slight excess of hydrazine hydrate can help to minimize the formation of the di-acylated byproduct.

  • Purification: A careful column chromatography or fractional crystallization may be necessary to separate the desired product from the byproducts.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 1H-Pyrrole-1-carbohydrazide.

Materials:

  • Ethyl 1H-pyrrole-1-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1H-pyrrole-1-carboxylate (1 equivalent) in anhydrous ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.[1]

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is complete when the starting ester spot has disappeared.

  • Cooling and Crystallization: After completion, cool the reaction mixture to room temperature. The product should precipitate as a white solid. If no precipitate forms, the volume of the solvent can be reduced under vacuum, and the solution can be cooled in an ice bath to induce crystallization.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain 1H-Pyrrole-1-carbohydrazide.

Data Presentation

ParameterRecommended ValueRationale
Stoichiometry (Ester:Hydrazine) 1 : 4-5An excess of hydrazine ensures complete conversion of the ester and minimizes the formation of di-acylated byproducts.[1]
Solvent Anhydrous EthanolA good solvent for both reactants and facilitates product crystallization upon cooling.[1][2]
Temperature RefluxProvides sufficient energy to overcome the activation energy barrier of the reaction.
Reaction Time 8-12 hoursTypically sufficient for complete conversion, but should be monitored by TLC.[1]

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ethyl 1H-pyrrole-1-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 8-12 hours add_hydrazine->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Reaction Complete filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry end end dry->end Final Product

Caption: A flowchart of the synthesis of 1H-Pyrrole-1-carbohydrazide.

Troubleshooting Decision Tree

G start Low Yield? check_reagents Check Hydrazine Activity & Ester Purity start->check_reagents Yes oily_product Oily Product? start->oily_product No optimize_conditions Increase Reflux Time/Temp check_reagents->optimize_conditions check_hydrolysis Use Anhydrous Solvent optimize_conditions->check_hydrolysis end Successful Synthesis check_hydrolysis->end purify Purify by Chromatography oily_product->purify Yes multiple_spots Multiple TLC Spots? oily_product->multiple_spots No dry_thoroughly Dry Thoroughly Under Vacuum purify->dry_thoroughly induce_crystallization Scratch/Seed/Cool dry_thoroughly->induce_crystallization induce_crystallization->end check_completion Ensure Reaction Completion by TLC multiple_spots->check_completion Yes multiple_spots->end No adjust_stoichiometry Adjust Hydrazine Stoichiometry check_completion->adjust_stoichiometry chromatography Purify by Column Chromatography adjust_stoichiometry->chromatography chromatography->end

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. (2024). PMC - NIH. Retrieved from [Link]

  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(11), 5749-5754. Retrieved from [Link]

  • 1H-Pyrrole-2-carbohydrazide. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1H-Pyrrole-carbohydrazides by Recrystallization

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the purification of pyrrole-based carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the purification of pyrrole-based carbohydrazides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these valuable heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the principles behind the purification process, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

A crucial point of clarification: The vast majority of synthetic routes lead to 1H-Pyrrole-2-carbohydrazide , where the carbohydrazide moiety is at the C2 position of the pyrrole ring. This guide will focus on this common and synthetically accessible isomer. Purification of the N-substituted isomer, 1H-Pyrrole-1-carbohydrazide, would require a different strategic approach based on its unique physicochemical properties.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of your compound is the first step in designing a robust purification strategy. These values dictate solvent choice and provide benchmarks for assessing purity.

PropertyValueSource
Chemical Name 1H-Pyrrole-2-carbohydrazide[1]
Molecular Formula C₅H₇N₃O[2]
Molecular Weight 125.13 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 232 - 238 °C[1][3]
pKa (Predicted) 13.29 ± 0.10[1]
Common Synthesis Route Hydrazinolysis of ethyl 1H-pyrrole-2-carboxylate[2][4][5]

Section 2: The Recrystallization Workflow: A Visual Guide

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the target compound completely at an elevated temperature but poorly at lower temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Recrystallization_Workflow cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filt Perform hot gravity filtration to remove insoluble impurities dissolve->hot_filt cool Allow solution to cool slowly and undisturbed to form crystals dissolve->cool If solution is clear hot_filt->cool ice_bath Place in an ice bath to maximize crystal yield cool->ice_bath vac_filt Collect crystals by vacuum filtration ice_bath->vac_filt wash Wash crystals with a small amount of ice-cold solvent vac_filt->wash dry Dry the purified crystals (e.g., under vacuum) wash->dry

Sources

Optimization

Technical Support Center: Synthesis of 1H-Pyrrole-1-carbohydrazide

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrole-1-carbohydrazide. It provides in-depth troubleshooting advice and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrrole-1-carbohydrazide. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common byproducts. Our approach is rooted in mechanistic principles to empower you with the scientific understanding needed to optimize your synthetic protocols.

Introduction to the Synthesis and its Challenges

The synthesis of 1H-Pyrrole-1-carbohydrazide, a valuable building block in medicinal chemistry, is most commonly achieved through the nucleophilic acyl substitution of an ethyl or methyl 1H-pyrrole-2-carboxylate with hydrazine hydrate. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and reduce yields. Understanding the potential side reactions is crucial for successful and reproducible synthesis.

This document will guide you through the common pitfalls and provide actionable solutions to ensure the desired purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even after extending the reaction time. What could be the issue?

A1: Low yields can stem from several factors beyond incomplete reaction. A primary suspect is the quality of your starting materials. Ensure your pyrrole ester is of high purity and free from residual starting materials from its own synthesis, such as 2-formylpyrrole. Additionally, the concentration of your hydrazine hydrate is critical; use a fresh, properly stored bottle as it can absorb atmospheric carbon dioxide and its concentration can decrease over time. Inadequate temperature control can also lead to the degradation of starting materials or the product.

Q2: I observe an unexpected, less polar spot on my TLC plate. What could this be?

A2: A less polar byproduct is often indicative of the formation of N,N'-bis(1H-pyrrol-2-ylcarbonyl)hydrazine, also known as a diacylhydrazide. This occurs when one molecule of hydrazine reacts with two molecules of the pyrrole ester. This is more likely to happen if the stoichiometry of hydrazine to the ester is not carefully controlled or if the hydrazine is added too slowly to a hot reaction mixture.

Q3: My final product has a yellowish tint, even after recrystallization. What is the likely impurity?

A3: A yellow discoloration can sometimes be attributed to the formation of an azine byproduct, 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine. This can arise if your starting ethyl 1H-pyrrole-2-carboxylate is contaminated with residual 2-formylpyrrole from its synthesis. The aldehyde impurity can react with hydrazine to form the highly colored azine.

Q4: Can the pyrrole ring itself react or degrade under the reaction conditions?

A4: The pyrrole ring is generally stable under the typical conditions for hydrazinolysis (refluxing in ethanol). However, prolonged heating at high temperatures or the presence of strong acids or bases (if impurities are present) could potentially lead to some degradation or polymerization of the pyrrole moiety, although this is less common.[1]

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section delves into the specific byproducts that can be encountered during the synthesis of 1H-Pyrrole-1-carbohydrazide and provides detailed troubleshooting strategies.

Byproduct 1: N,N'-bis(1H-pyrrol-2-ylcarbonyl)hydrazine (Diacylhydrazide)

This is arguably the most common byproduct, arising from the reaction of one equivalent of hydrazine with two equivalents of the pyrrole ester.

Identification:

  • TLC: Appears as a less polar spot compared to the desired carbohydrazide.

  • Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the mass of two pyrrole-carbonyl units and one hydrazine unit, minus two molecules of ethanol.

  • NMR Spectroscopy:

    • ¹H NMR: Will show signals for the pyrrole ring protons, but the integration ratio of the NH protons to the pyrrole protons will be lower compared to the desired product.

    • ¹³C NMR: Will show characteristic carbonyl signals.

  • FTIR Spectroscopy: Will show characteristic amide C=O and N-H stretching bands. The ratio of the N-H to C=O band intensity may differ from the desired product.

Mitigation Strategies:

  • Stoichiometry Control: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to favor the formation of the mono-acylated product.

  • Reaction Conditions: Add the pyrrole ester dropwise to the heated solution of hydrazine hydrate. This ensures that the ester is always in the presence of an excess of hydrazine.

  • Purification: The diacylhydrazide can usually be separated from the desired product by column chromatography or careful recrystallization.

Experimental Protocol: Minimizing Diacylhydrazide Formation

  • To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5 equivalents) and ethanol.

  • Heat the mixture to reflux.

  • Dissolve the ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a minimal amount of ethanol.

  • Add the solution of the ester dropwise to the refluxing hydrazine hydrate solution over a period of 30 minutes.

  • After the addition is complete, continue to reflux for the required reaction time (monitor by TLC).

  • Cool the reaction mixture and isolate the product by filtration or evaporation of the solvent followed by recrystallization.

Byproduct 2: 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (Azine)

This byproduct is formed from the reaction of residual 2-formylpyrrole in the starting ester with hydrazine.

Identification:

  • Appearance: Often imparts a yellow to orange color to the product.

  • TLC: Will appear as a distinct, often colored, spot.

  • MS: Will have a molecular ion peak corresponding to two pyrrole-methylene units and a diazine bridge.

  • NMR Spectroscopy:

    • ¹H NMR: Will show a characteristic singlet for the C=N-N=C protons, in addition to the pyrrole ring protons.

  • UV-Vis Spectroscopy: Will exhibit a strong absorption in the visible region, explaining its color.

Mitigation Strategies:

  • Purity of Starting Material: Ensure the ethyl 1H-pyrrole-2-carboxylate is of high purity and free from any aldehyde impurities. If necessary, purify the ester by distillation or chromatography before use.

  • Purification: The azine can be removed by column chromatography. Its color often makes it easy to track during separation.

Byproduct 3: Unreacted Starting Material (Ethyl 1H-pyrrole-2-carboxylate)

Incomplete reaction will lead to the presence of the starting ester in the final product.

Identification:

  • TLC: The spot corresponding to the starting ester will persist.

  • NMR Spectroscopy:

    • ¹H NMR: The characteristic signals of the ethyl group (a quartet and a triplet) will be present.

  • FTIR Spectroscopy: A strong ester C=O stretch will be observed.

Mitigation Strategies:

  • Reaction Time and Temperature: Ensure the reaction is carried out at a sufficiently high temperature (reflux) and for an adequate duration. Monitor the reaction progress by TLC until the starting material spot is no longer visible.

  • Hydrazine Quality: Use a fresh and concentrated solution of hydrazine hydrate. Older or diluted hydrazine will be less reactive.[2]

Visualization of Reaction Pathways

The following diagrams illustrate the main reaction pathway and the formation of the key byproducts.

SynthesisPathways cluster_main Main Reaction cluster_byproduct1 Byproduct Formation 1 cluster_byproduct2 Byproduct Formation 2 Pyrrole_Ester Ethyl 1H-pyrrole-2-carboxylate Product 1H-Pyrrole-1-carbohydrazide Pyrrole_Ester->Product + Hydrazine Diacylhydrazide N,N'-bis(1H-pyrrol-2-ylcarbonyl)hydrazine Pyrrole_Ester->Diacylhydrazide + 1/2 Hydrazine Hydrazine Hydrazine Hydrate Aldehyde_Impurity 2-Formylpyrrole (impurity) Azine 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine Aldehyde_Impurity->Azine + Hydrazine

Caption: Reaction scheme for the synthesis of 1H-Pyrrole-1-carbohydrazide and major byproduct pathways.

Summary of Troubleshooting Strategies

Observed Issue Potential Cause Suggested Actions
Low Yield Incomplete reaction, poor quality reagentsExtend reaction time, use fresh hydrazine hydrate, ensure starting material purity.
Less Polar Spot on TLC Diacylhydrazide formationUse excess hydrazine, add ester dropwise to hot hydrazine solution.
Yellow/Orange Product Azine formation from aldehyde impurityPurify the starting pyrrole ester before the reaction.
Persistent Starting Material Spot on TLC Incomplete reactionIncrease reaction time and/or temperature, check hydrazine concentration.

Concluding Remarks

The successful synthesis of 1H-Pyrrole-1-carbohydrazide hinges on a combination of pure starting materials, controlled reaction conditions, and an awareness of potential side reactions. By understanding the formation pathways of common byproducts such as the diacylhydrazide and the azine, researchers can proactively adjust their experimental protocols to minimize their formation. This guide provides a framework for troubleshooting common issues encountered in this synthesis, with the ultimate goal of achieving a high yield of the pure desired product.

References

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement. Journal of the American Society for Mass Spectrometry. [Link]

  • Process for the removal of impurities
  • Parameters of the 1 H NMR Spectra of Hydrazides (III -VI) and Diacylhydrazines (VII -X). ResearchGate. [Link]

  • Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... ResearchGate. [Link]

  • Process for removing impurities
  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ATR-FTIR spectra of adipic acid dihydrazide (black dashed dotted line),... ResearchGate. [Link]

  • 1,2-Diacetylhydrazine - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. [Link]

  • FTIR spectra of (a) p‐hydroxybenzaldehyde, adipicdihydrazide, acylhydrazones diol, and (b) WPU‐PA‐x samples. ResearchGate. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Reaction of esters with hydrazine? Sciencemadness.org. [Link]

  • Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed. [Link]

  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Royal Society of Chemistry. [Link]

  • LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. PubMed. [Link]

  • Diacylhydrazine Derivatives as Novel Potential Chitin Biosynthesis Inhibitors: Design, Synthesis, and Structure-Activity Relationship. PubMed. [Link]

  • (a) ¹H NMR and (b) ¹³C NMR spectra of N-Acylhydrazone 6k. ResearchGate. [Link]

  • Hydrazine Impurity Survey. DTIC. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part... ResearchGate. [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? Quora. [Link]

  • FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty... ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

  • One-pot assembly of 3,5-bis(1H-pyrrol-2-yl)-4H-1,2,4-triazol-4-amines from pyrrolecarbo-nitriles and hydrazine. ResearchGate. [Link]

  • Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. PubMed. [Link]

  • Synthesis and structural characterization of 1,2-bis((1 H-pyrrol-2-yl)methylene)hydrazine and its Cu(II) complex. ResearchGate. [Link]

  • Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed. [Link]

  • 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Ethyl 1H-pyrrole-2-carboxylate. Sunway Pharm Ltd. [Link]

  • Ethyl Pyrrole-2-carboxylate. CRO Splendid Lab Pvt. Ltd.. [Link]

  • Ethyl 1H-pyrrole-2-carboxylate. Pipzine Chemicals. [Link]

  • Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Digital CSIC. [Link]

  • Formation and decomposition of chemically activated and stabilized hydrazine. PubMed. [Link]

  • Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties. ResearchGate. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Hydrazinolysis of Pyrrole Esters

Welcome to the technical support center for the hydrazinolysis of pyrrole esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize pyrrole hy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrazinolysis of pyrrole esters. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize pyrrole hydrazides, key intermediates in the development of novel therapeutics and functional materials.

The conversion of a relatively stable pyrrole ester to its corresponding hydrazide can be deceptively complex. Issues such as low conversion, challenging purifications, and unexpected side reactions are common hurdles. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate these challenges, optimize your reaction conditions, and achieve reliable, high-yielding results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the core principles and critical decisions you need to make before starting your experiment.

Q1: What is the fundamental mechanism of hydrazinolysis for a pyrrole ester?

A: The hydrazinolysis of an ester is a nucleophilic acyl substitution reaction. Hydrazine (N₂H₄), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the pyrrole ester. This forms a tetrahedral intermediate which then collapses, expelling the alcohol (or phenoxide) leaving group to yield the stable pyrrole hydrazide product.

The reaction is driven by the high nucleophilicity of hydrazine and is typically irreversible, especially when an excess of hydrazine is used. The general mechanism is outlined below.

Note: The above DOT script is a template. A rendered chemical diagram would replace the placeholders.

Caption: General mechanism for the hydrazinolysis of a pyrrole ester.

Q2: Should I use anhydrous hydrazine or hydrazine hydrate? What are the key differences?

A: This is a critical decision that depends on the sensitivity of your substrate and the desired reaction conditions.

  • Hydrazine Hydrate (N₂H₄·H₂O): This is a 64% solution of hydrazine in water by weight (often sold as ~100% monohydrate) and is the most common and safer choice for standard hydrazinolysis.[1][2] It is less volatile and less dangerously unstable than its anhydrous counterpart.[3] For most pyrrole esters, hydrazine hydrate is sufficient and preferable.

  • Anhydrous Hydrazine (N₂H₄): This form is highly reactive, toxic, and dangerously unstable, especially in the presence of air or oxidizing agents.[3][4] It should only be used when strictly anhydrous conditions are necessary. This might be the case if your pyrrole substrate has functional groups that are sensitive to hydrolysis or if side reactions involving water are a major concern.[5] Anhydrous hydrazine can be prepared by distilling hydrazine hydrate over a strong dehydrating agent like NaOH or BaO, a hazardous procedure that must be performed with extreme caution.[4][6]

The decision can be summarized as follows:

HydrazineChoice Start Choosing Hydrazine Reagent CheckSensitivity Is the pyrrole substrate sensitive to water or hydrolysis? Start->CheckSensitivity UseHydrate Use Hydrazine Hydrate (Safer, standard choice) CheckSensitivity->UseHydrate No ConsiderAnhydrous Consider Anhydrous Hydrazine (Use with extreme caution) CheckSensitivity->ConsiderAnhydrous Yes CheckSafety Are appropriate safety measures (e.g., N₂ atmosphere, blast shield) in place? ConsiderAnhydrous->CheckSafety ProceedAnhydrous Proceed with Anhydrous Hydrazine CheckSafety->ProceedAnhydrous Yes Reassess Re-evaluate necessity or use Hydrazine Hydrate CheckSafety->Reassess No

Caption: Decision tree for selecting the appropriate hydrazine reagent.

Q3: What are the standard starting conditions for this reaction?

A: For a novel pyrrole ester, a robust set of starting conditions is crucial for achieving initial success. The following table provides a reliable baseline from which to optimize.

ParameterRecommended Starting ConditionRationale & Justification
Hydrazine Reagent Hydrazine MonohydrateSufficiently reactive for most esters and significantly safer than anhydrous hydrazine.[1][3]
Stoichiometry 5-10 equivalents of Hydrazine HydrateA large excess ensures the reaction goes to completion and minimizes the potential for ester hydrolysis if conditions are not anhydrous.
Solvent Ethanol (EtOH) or Methanol (MeOH)Protic solvents that readily dissolve both the ester and hydrazine. The product hydrazide is often less soluble, allowing it to precipitate upon cooling, simplifying isolation.[7][8]
Temperature Reflux (typically 65-80°C)Provides sufficient thermal energy to overcome the activation barrier without typically causing degradation of the pyrrole core. The reaction rate is strongly temperature-dependent.[9]
Reaction Time 4-12 hoursThis is a typical range to ensure completion. Progress should always be monitored by TLC.
Atmosphere Inert (N₂ or Argon)While not always strictly necessary with hydrazine hydrate, it's good practice to prevent potential oxidation of sensitive functional groups on the pyrrole ring.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the hydrazinolysis of pyrrole esters and provides systematic solutions.

Issue: Incomplete or No Reaction
Q4: My reaction has been refluxing for hours, but TLC analysis shows only starting material. What are the primary factors to investigate?

A: This is a common and frustrating issue. The lack of conversion can usually be traced to one of three main factors: insufficient temperature, steric hindrance, or reagent quality.

LowConversionTroubleshooting Start Problem: No or Low Conversion CheckTemp 1. Verify Temperature Is the reaction truly at reflux? Start->CheckTemp CheckSterics 2. Assess Steric Hindrance Is the ester group bulky? CheckTemp->CheckSterics Yes IncreaseTemp Action: Increase temperature. Consider a higher boiling solvent (e.g., n-butanol) or neat conditions. CheckTemp->IncreaseTemp No CheckReagent 3. Check Hydrazine Quality Is the reagent old or degraded? CheckSterics->CheckReagent No IncreaseTime Action: Increase reaction time (24-48h) and/or temperature. CheckSterics->IncreaseTime Yes NewReagent Action: Use a fresh bottle of hydrazine hydrate. CheckReagent->NewReagent Yes ReagentOK Reagent is fresh CheckReagent->ReagentOK No Success Problem Resolved IncreaseTemp->Success TempOK Temperature is sufficient IncreaseTime->Success StericsOK Ester is not hindered NewReagent->Success ReagentOK->Start Re-evaluate other factors (e.g., solvent, substrate purity)

Caption: Troubleshooting workflow for low or no reaction conversion.

  • Causality 1: Insufficient Temperature: Hydrazinolysis has a significant activation energy. A reaction mixture that is merely "warm" may not be sufficient.

    • Solution: Ensure vigorous reflux is achieved. If using ethanol (BP 78°C) is ineffective, consider switching to a higher boiling point solvent like n-butanol (BP 118°C) or even running the reaction neat (using hydrazine hydrate as the solvent), though this can complicate the work-up.[10] The reaction rate is highly dependent on temperature.[9]

  • Causality 2: Steric Hindrance: If the ester group (e.g., a t-butyl ester) or the groups adjacent to it on the pyrrole ring are large and bulky, they can physically block the approach of the hydrazine nucleophile.

    • Solution: For sterically hindered esters, more forcing conditions are required. Increase the reaction time significantly (24-48 hours) and/or use a higher temperature as described above. Increasing the concentration of hydrazine may also help by shifting the equilibrium.

  • Causality 3: Reagent Quality: Hydrazine hydrate can degrade over time, especially if the bottle has been opened multiple times and exposed to atmospheric CO₂ and oxygen.

    • Solution: Use a fresh, unopened bottle of hydrazine hydrate. If you suspect your reagent is old, it's best to replace it.

Issue: Side Product Formation
Q5: I'm observing an unexpected, less polar byproduct on my TLC that runs close to the starting material. What could it be?

A: This is very likely the N,N'-bis-acylhydrazide. This side product forms when a molecule of the desired pyrrole hydrazide product acts as a nucleophile and attacks a second molecule of the starting pyrrole ester.

  • Mechanism of Formation: This side reaction is more likely to occur when the concentration of hydrazine is low or has been depleted, making the newly formed hydrazide a competitive nucleophile.

  • Prevention: The most effective way to prevent this is to use a significant excess of hydrazine (10 equivalents or more). This ensures that a molecule of starting ester is statistically far more likely to encounter a hydrazine molecule than a product hydrazide molecule. A discussion on using water as a solvent to minimize this side product in the synthesis of other hydrazides suggests that solvent choice can play a key role in selectivity.[11]

Q6: My desired hydrazide seems to be reacting further or degrading, leading to multiple polar spots on the TLC. Is this possible?

A: Yes, while the pyrrole core is aromatic, it can be susceptible to degradation or rearrangement under harsh conditions, especially prolonged heating in the presence of a strong base like hydrazine.[2]

  • Ring Opening/Rearrangement: Certain substitution patterns on the pyrrole ring can make it susceptible to nucleophilic attack and subsequent ring-opening, particularly at high temperatures over long reaction times.

  • Prevention: The key is to find the "sweet spot" for your reaction conditions.

    • Monitor Closely: Do not let the reaction run for a predetermined time without monitoring. Use TLC to track the disappearance of starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed.

    • Minimize Temperature and Time: Use the lowest temperature and shortest time necessary to achieve full conversion. An optimization study where you take aliquots every hour can be highly informative.

Issue: Product Isolation and Purification
Q7: How can I effectively remove the large excess of hydrazine and solvent after the reaction is complete?

A: Removing excess hydrazine is a critical step, as it is volatile and toxic.[3] Several methods are effective, depending on the scale and available equipment.

  • Rotary Evaporation (with caution): For volatile solvents like ethanol, a significant portion of the solvent and some hydrazine can be removed on a rotary evaporator. Crucially , use a cold trap (dry ice/acetone) and ensure the vacuum pump is vented into a fume hood. Do not heat the bath excessively (e.g., < 40°C) to minimize co-distillation of the toxic hydrazine.[10]

  • Precipitation and Filtration: Often, the desired pyrrole hydrazide is significantly less soluble in the alcoholic solvent than the starting ester. Cooling the reaction mixture in an ice bath or freezer can cause the product to crystallize or precipitate. It can then be isolated by vacuum filtration. This is an ideal scenario as it separates the product from the bulk of the hydrazine.[7]

  • Aqueous Work-up: Dilute the reaction mixture with a large volume of cold water. If the product is a solid, it will often precipitate and can be collected by filtration. If it is soluble in an organic solvent, you can then perform an extraction (e.g., with ethyl acetate or DCM). The highly polar hydrazine will preferentially remain in the aqueous layer.

  • Nitrogen Stream: For very small-scale reactions (< 5 mL), gently blowing a stream of nitrogen over the surface of the reaction mixture overnight in a fume hood can effectively evaporate the solvent and excess hydrazine.[10]

Q8: My product precipitates upon cooling, but it's not clean. What's the best way to purify it?

A: Impurities in the precipitated product are common. The purification method depends on the nature of the impurities.

  • Recrystallization: This is the most powerful technique for purifying solid products. The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or isopropanol are often good starting points. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Trituration/Washing: If the product has precipitated but is sticky or slightly discolored, it may be occluded with residual hydrazine or soluble impurities. Washing the filtered solid with a large volume of cold water, followed by a cold, non-polar solvent like diethyl ether or hexanes, can remove these impurities.

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Hydrazinolysis of a Pyrrole Ester

This protocol is a general starting point and should be optimized for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the pyrrole ester (1.0 eq).

  • Reagent Addition: Add ethanol (or methanol) to create a ~0.2 M solution. Add hydrazine monohydrate (10.0 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically ~80°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 1-2 hours. A typical eluent system is 10-20% methanol in dichloromethane. The product hydrazide should be more polar (lower Rf) than the starting ester.

  • Completion: Once TLC analysis indicates complete consumption of the starting material, turn off the heat and allow the reaction to cool to room temperature.

Protocol 2: Work-up and Isolation of the Pyrrole Hydrazide
  • Precipitation: Cool the reaction flask in an ice-water bath for 30-60 minutes. If a precipitate forms, proceed to step 2. If not, proceed to step 3.

  • Isolation by Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3x volume of the original solvent) to remove any residual hydrazine, followed by a small amount of cold diethyl ether to aid in drying. Dry the solid under high vacuum.

  • Isolation by Extraction (if no precipitate forms): a. Reduce the solvent volume by ~75% using a rotary evaporator (bath temp < 40°C). b. Pour the concentrated residue into a separatory funnel containing cold deionized water (10x the original reaction volume). c. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography if it is an oil or non-crystalline solid.

Section 4: References

  • ResearchGate. Synthesis of the pyrrole-based hydrazide-hydrazones. Available from: [Link]

  • Organic Chemistry Portal. Hydrazine. Available from: [Link]

  • ResearchGate. Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)?. Available from: [Link]

  • ScienceDirect. Reactions of some pyrrole-2,3-diones with hydrazine hydrate and o-phenylenediamine. Available from: [Link]

  • Pediaa. What is the Difference Between Hydrazine and Hydrazine Hydrate. Available from: [Link]

  • Organic Syntheses. Acetone hydrazone. Available from: [Link]

  • Wikipedia. Hydrazine. Available from: [Link]

  • ResearchGate. Representative scheme of pyrrolone synthesis from hydrazides. Available from: [Link]

  • Agilent. GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT TABLE OF CONTENTS. Available from: [Link]

  • National Center for Biotechnology Information. Enzymatic synthesis of novel pyrrole esters and their thermal stability. Available from: [Link]

  • ResearchGate. Hydrazinolysis of fatty acid methyl esters 2a-c in methanol at 65 ºC. Available from: [Link]

  • Reddit. Advice on working up a reaction using hydrazine hydrate as a solvent?. Available from: [Link]

  • National Center for Biotechnology Information. Release of N-glycans by hydrazinolysis. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Available from: [Link]

Sources

Optimization

Technical Support Center: Pyrrole Hydrazone Formation Reactions

Welcome to the technical support center for pyrrole hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of this important...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrole hydrazone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of this important reaction. The formation of the hydrazone linkage is a cornerstone of dynamic covalent chemistry and a key step in the synthesis of numerous bioactive molecules. However, the unique electronic properties of the pyrrole ring can introduce challenges not seen in standard hydrazone formations. This resource provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve success in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed pyrrole hydrazone formation?

The reaction is a nucleophilic addition-elimination condensation. The acid catalyst protonates the carbonyl oxygen of the pyrrole aldehyde or ketone, making the carbonyl carbon more electrophilic. The neutral hydrazine, acting as a nucleophile, attacks this activated carbonyl, forming a tetrahedral intermediate (carbinolamine). Subsequent acid-catalyzed dehydration (elimination of a water molecule) from this intermediate yields the final C=N hydrazone bond.

Q2: Why is my reaction failing or showing very low conversion?

Failure is typically rooted in one of three areas: (1) Poor Reactivity of Starting Materials: The electron-donating nature of the pyrrole ring can deactivate the attached carbonyl group toward nucleophilic attack.[1][2] Conversely, your hydrazine may be a weak nucleophile. (2) Suboptimal pH: The reaction is acid-catalyzed, but excessive acid will protonate the hydrazine nucleophile, rendering it inactive.[3] (3) Reagent Instability: Pyrroles can be prone to polymerization under strongly acidic conditions, while some hydrazines have limited shelf-life.[4]

Q3: What is the best way to monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method.[5] It allows you to visualize the consumption of your starting materials (pyrrole aldehyde and hydrazine) and the appearance of the product spot. A detailed protocol for TLC monitoring is provided in the "Experimental Protocols" section.

Q4: My product crashes out of the reaction mixture as a solid. Is this a problem?

Not necessarily. In many cases, this is advantageous. The precipitation of the product can drive the reaction equilibrium forward, leading to higher yields.[6] The key is to ensure the precipitate is indeed your desired product and not an impurity or decomposed starting material. The solid should be filtered, washed with a suitable cold solvent to remove soluble impurities, and then analyzed (e.g., by NMR, MS, melting point) to confirm its identity and purity.

Troubleshooting Guide: In-Depth Scenarios

This section addresses specific experimental failures with a structured problem-cause-solution approach.

Scenario 1: Reaction Stagnation (Low or No Yield)

Question: "I have refluxed my 1-methylpyrrole-2-carboxaldehyde with isoniazid in ethanol with a catalytic amount of acetic acid for 12 hours. TLC analysis shows over 90% of my starting aldehyde remains. What is preventing the reaction?"

This is a classic case of reactivity and catalysis imbalance. Let's break down the potential causes and solutions.

Potential Cause & Causal Explanation Diagnostic Test & Proposed Solution
Insufficient Carbonyl Electrophilicity: The pyrrole ring is π-excessive, meaning it donates electron density to the C2-position aldehyde, reducing its electrophilicity. Your catalyst may not be strong enough to sufficiently activate it.Solution: Increase catalyst strength or concentration. Switch from catalytic acetic acid to using glacial acetic acid as the solvent, which provides a stronger acidic environment to promote carbonyl protonation.[5][7] Alternatively, a few drops of a stronger acid like HCl or TFA can be added, but with caution to avoid side reactions (see Scenario 2).
Hydrazine Protonation: While acid is required, too much can be detrimental. If the pKa of your hydrazine is such that it is fully protonated by the catalyst, its nucleophilicity is eliminated.Diagnostic Test: Measure the pH of your reaction mixture. Solution: Buffer the reaction at a mildly acidic pH (typically 4-5). This maintains a sufficient concentration of protonated carbonyl while leaving a significant fraction of the hydrazine in its neutral, nucleophilic form.[3]
Solvent Incompatibility: While ethanol is a common choice, one or both of your reactants may have poor solubility, leading to a slow heterogeneous reaction.Diagnostic Test: At room temperature, observe if both starting materials fully dissolve in the reaction solvent. Solution: Change the solvent system. Aprotic solvents like THF or Dioxane can be effective, especially if water removal is necessary. Using a Dean-Stark apparatus can help drive the equilibrium by removing the water byproduct.

The following decision tree can guide your optimization process.

G start Problem: Low/No Yield check_sm Verify Purity & Stability of Starting Materials start->check_sm check_ph Is Reaction pH Optimal (Typically 4-5)? check_sm->check_ph Reagents OK no_ph Adjust pH: - Use Acetic Acid as Solvent - Add Buffer - Titrate with Stronger Acid check_ph->no_ph No yes_ph Increase Reaction Energy check_ph->yes_ph Yes increase_temp Increase Temperature or Reflux no_ph->increase_temp yes_ph->increase_temp change_cat Change Catalyst (e.g., TFA, Sc(OTf)3) increase_temp->change_cat Still No Improvement remove_h2o Actively Remove Water (Dean-Stark, Mol. Sieves) change_cat->remove_h2o end_ok Reaction Successful remove_h2o->end_ok Success end_fail Re-evaluate Synthetic Route remove_h2o->end_fail Still Fails

Caption: Troubleshooting workflow for low-yield pyrrole hydrazone reactions.

Scenario 2: Complex Reaction Mixture & Side Products

Question: "My reaction forms the product, but I see multiple other spots on my TLC plate, making purification a nightmare. What are these impurities and how can I prevent them?"

Side product formation often arises from the inherent reactivity of the pyrrole ring itself or from reactions involving the hydrazine.

Potential Side Product & Causal Explanation Prevention Strategy
Pyrrole Polymerization: Pyrrole is notoriously unstable to strong acids, leading to the formation of dark, insoluble polymeric materials ("pyrrole red").[4] This is exacerbated by heat and strong, non-nucleophilic acids.Use the mildest effective acid catalyst (e.g., acetic acid). Avoid strong mineral acids like H₂SO₄. If a stronger acid is needed, use it at low temperatures and concentrations.
Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde. It is most common when using hydrazine hydrate (H₂N-NH₂) itself.Use a slight excess (1.05-1.1 equivalents) of the hydrazine relative to the aldehyde to ensure the aldehyde is the limiting reagent. This is less of an issue with substituted hydrazines (R-NH-NH₂).
Hydrolysis of Product: The hydrazone C=N bond is reversible. The presence of excess water, especially under acidic conditions and heat, can hydrolyze the product back to the starting materials.Use anhydrous solvents and reagents. If necessary, add a dehydrating agent like molecular sieves to the reaction mixture.[8]
N-Acylation (if using an acylhydrazide): If the reaction conditions are harsh, the pyrrole nitrogen can sometimes be acylated by the acylhydrazide, though this is less common.This is generally not a major pathway but can be minimized by using milder conditions.

The choice of pH is a delicate balance between activating the carbonyl and not deactivating the hydrazine nucleophile.

G cluster_0 Reaction Rate vs. pH low_ph Low pH (1-3) low_ph_desc High Carbonyl Activation BUT Low [Free Hydrazine] (Protonated & Inactive) low_ph->low_ph_desc mid_ph Optimal pH (4-5) mid_ph_desc Good Carbonyl Activation AND Sufficient [Free Hydrazine] mid_ph->mid_ph_desc high_ph Neutral/High pH (6+) high_ph_desc Low Carbonyl Activation BUT High [Free Hydrazine] high_ph->high_ph_desc

Caption: The effect of pH on the key components of hydrazone formation.

Scenario 3: Purification and Stability Issues

Question: "I obtained a crude product with good yield, but it streaks badly on my silica gel column and the recovered material appears to be decomposing. How should I purify my pyrrole hydrazone?"

This is a common issue stemming from the sensitivity of the product.

Potential Cause & Causal Explanation Purification Strategy
Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the hydrolysis of the hydrazone bond back to its aldehyde and hydrazine precursors. This is why you may see starting material reappear after chromatography.Solution 1 (Recommended): Avoid silica gel chromatography if possible. Attempt to purify by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).[7] Solution 2: If chromatography is necessary, use a deactivated stationary phase. Neutralize your silica gel by preparing a slurry with a small amount of a base like triethylamine (~1%) in your eluent before packing the column. Alternatively, use neutral alumina.
Product Instability: Some pyrrole hydrazones, particularly those with electron-rich substituents, can be sensitive to air (oxidation) and light.Store the purified product under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures (-20°C for long-term storage). Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the compound if it is intended for high-temperature applications.[9]

Validated Experimental Protocols

Protocol 1: General Synthesis of a Pyrrole Hydrazone

This protocol is a representative example for the reaction between a pyrrole-2-carboxaldehyde and a substituted hydrazine.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the pyrrole aldehyde (1.0 eq) in a suitable solvent (e.g., absolute ethanol or glacial acetic acid, ~0.1-0.5 M concentration).

  • Addition of Hydrazine: To the stirring solution, add the hydrazine derivative (1.0-1.1 eq). If the hydrazine is a hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free base.

  • Catalysis: If using ethanol as the solvent, add 3-5 drops of glacial acetic acid as a catalyst.[10] If using acetic acid as the solvent, no additional catalyst is needed.[5]

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. Reactions can take anywhere from 30 minutes to 24 hours.[5]

  • Work-up and Isolation:

    • If product precipitates: Cool the reaction to room temperature, then place in an ice bath for 30 minutes. Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove residual starting materials. Dry under vacuum.

    • If product is soluble: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude solid or oil can then be purified by recrystallization or, if necessary, by column chromatography on neutralized silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting aldehyde (SM1), hydrazine (SM2), and reaction mixture (Rxn).

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved starting aldehyde, a co-spot (both starting materials in the same lane), the hydrazine, and the reaction mixture onto the appropriate lanes.

  • Develop the Plate: Place the TLC plate in a chamber containing a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The solvent should be below the pencil line. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the aldehyde) has disappeared and a new spot, corresponding to the product, has appeared. The product is typically less polar than the hydrazine but may be more or less polar than the aldehyde depending on the substituents.

References

  • Dragancea, D., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. Available at: [Link]

  • Tzankova, P., et al. (2021). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. ResearchGate. Available at: [Link]

  • Wikipedia. (Accessed 2026). Pyrrole. Available at: [Link]

  • Lv, Y., et al. (2024). Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes. Organic Letters. Available at: [Link]

  • Pawar, S. A., et al. (2011). Syntheses and characterization of pyrrole containing hydrazones. Trade Science Inc. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and Antimicrobial Activity of Some New Hydrazone-Bridged Thiazole-Pyrrole Derivatives. Medicinal Chemistry Research. Available at: [Link]

  • Anonymized. (2023). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

  • Albrecht, Ł., et al. (2018). Hydrazone Activation in the Aminocatalytic Cascade Reaction for the Synthesis of Tetrahydroindolizines. Organic Letters. Available at: [Link]

  • Tzankova, P., et al. (2023). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. Available at: [Link]

  • Çetinkaya, E., et al. (2023). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry. Available at: [Link]

  • Küçükgüzel, Ş. G., et al. (2008). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Taylor & Francis Online. Available at: [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. DergiPark. Available at: [Link]

  • Knorr, L., et al. (1994). Process for the purification of crude pyrroles. Google Patents.
  • Kölmel, D. K., & Kool, E. T. (2017). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society. Available at: [Link]

  • Mayr, H., et al. (2004). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrole-1-carbohydrazide

Welcome to the technical support center for the scale-up synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical ins...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 1H-Pyrrole-1-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical insights, troubleshooting advice, and practical, step-by-step protocols. Our focus is on navigating the challenges of transitioning from laboratory-scale synthesis to larger-scale production, ensuring scientific integrity, safety, and scalability.

Introduction: The Synthetic Challenge

The synthesis of 1H-Pyrrole-1-carbohydrazide, a derivative of the ubiquitous pyrrole scaffold, presents a unique set of challenges compared to its more commonly reported C-substituted isomers.[1][2] The primary hurdle lies in achieving selective functionalization at the nitrogen atom of the pyrrole ring. This guide outlines a robust two-step synthetic strategy, addressing potential pitfalls and providing solutions for a successful scale-up.

The proposed synthetic pathway involves an initial N-acylation of pyrrole to form an intermediate ester, followed by hydrazinolysis to yield the final product.

Synthetic_Pathway Pyrrole 1H-Pyrrole Intermediate Ethyl 1H-pyrrole-1-carboxylate Pyrrole->Intermediate Step 1: N-Acylation (e.g., Ethyl Chloroformate, Base) FinalProduct 1H-Pyrrole-1-carbohydrazide Intermediate->FinalProduct Step 2: Hydrazinolysis (Hydrazine Hydrate)

Caption: Proposed two-step synthesis of 1H-Pyrrole-1-carbohydrazide.

Part 1: Troubleshooting Guide for N-Acylation (Step 1)

The selective N-acylation of pyrrole is the most critical and challenging step in this synthesis. Success hinges on carefully controlling the reaction conditions to favor attack at the nitrogen over the carbon atoms of the ring.

Q1: My reaction is producing a mixture of N-acylated and C-acylated products. How can I improve the selectivity for N-acylation?

A1: This is a classic challenge in pyrrole chemistry. To favor N-acylation, you must enhance the nucleophilicity of the pyrrole nitrogen. This is best achieved by deprotonating the pyrrole with a strong base to form the pyrrolide anion.

  • Underlying Principle: The pyrrolide anion is an ambident nucleophile, meaning it can react at multiple sites (N or C). The regioselectivity of its reaction with an electrophile is influenced by the nature of the counter-ion (from the base), the solvent, and the electrophile itself. For selective N-acylation, you want to create a "free" or highly reactive pyrrolide anion.

  • Recommended Strategy:

    • Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices. Bases with a more ionic character, like those with a potassium counter-ion (K+), can lead to a more "naked" and thus more N-nucleophilic pyrrolide anion.[3]

    • Solvent Choice: Employ polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents effectively solvate the metal cation, preventing it from tightly associating with the pyrrolide anion and thereby increasing the reactivity at the nitrogen.[3]

    • Acylating Agent: Use a "hard" electrophile. For this synthesis, ethyl chloroformate is a suitable choice for forming the intermediate ester.

  • Troubleshooting at Scale:

    • Poor Mixing: In a large reactor, inefficient mixing can lead to localized "hot spots" of base or starting material, resulting in poor pyrrolide formation and side reactions. Ensure your reactor is equipped with an appropriate agitator for the viscosity of your reaction mixture.

    • Temperature Control: The deprotonation of pyrrole with a strong base is often exothermic. Add the base portion-wise at a controlled temperature (e.g., 0-5 °C) to manage the exotherm and prevent side reactions.

Q2: I am observing significant polymerization of my pyrrole starting material. What is causing this and how can it be prevented?

A2: Pyrrole is notoriously unstable under acidic conditions and can readily polymerize.

  • Underlying Principle: The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic attack, and protonation can initiate a chain reaction leading to the formation of "pyrrole black," a complex polymeric material.

  • Recommended Strategy:

    • Strictly Anhydrous Conditions: Ensure all your reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the strong base and can lead to the formation of acidic byproducts.

    • Order of Addition: Add the pyrrole to the base suspension (not the other way around) to ensure that any pyrrole introduced into the reactor is immediately deprotonated.

    • Avoid Lewis Acids: Do not use Lewis acid catalysts, as these will strongly promote C-acylation and polymerization.[3]

Q3: The reaction is sluggish and does not go to completion. How can I drive the reaction forward?

A3: Incomplete conversion is often due to insufficient activation of the pyrrole or deactivation of the acylating agent.

  • Underlying Principle: The strength of the base and the reaction temperature are key drivers of the reaction rate.

  • Recommended Strategy:

    • Base Stoichiometry: Ensure you are using at least one full equivalent of a strong base. On a large scale, it's wise to assay the strength of your base (e.g., titration of NaH) before use.

    • Temperature: While the initial deprotonation should be done at a low temperature, you may need to gently warm the reaction mixture after the addition of the acylating agent to facilitate the reaction. Monitor the progress by an in-process control (IPC) like TLC, HPLC, or GC. A typical temperature range would be from 0 °C to room temperature.

    • Purity of Reagents: Ensure your pyrrole and ethyl chloroformate are of high purity. Impurities can interfere with the reaction.

ParameterLab-Scale (10g)Pilot-Scale (1kg)
Pyrrole 10 g (0.149 mol)1.0 kg (14.9 mol)
Sodium Hydride (60%) 6.56 g (0.164 mol)656 g (16.4 mol)
Solvent (THF) 200 mL20 L
Ethyl Chloroformate 17.9 g (0.165 mol)1.79 kg (16.5 mol)
Addition Temperature 0-5 °C0-5 °C
Reaction Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 2-4 hours4-8 hours (monitor by IPC)
Expected Yield 70-85%65-80%
Table 1: Typical Reaction Parameters for N-Acylation (Step 1)

Part 2: Troubleshooting Guide for Hydrazinolysis (Step 2)

The conversion of the intermediate ester to the final carbohydrazide product is generally a more straightforward transformation but still requires careful control, especially at scale.

Q1: The hydrazinolysis reaction is very slow or incomplete. What are the key parameters to consider?

A1: The rate of hydrazinolysis is primarily dependent on temperature and the stoichiometry of the hydrazine hydrate.

  • Underlying Principle: This is a nucleophilic acyl substitution reaction where hydrazine displaces the ethoxy group from the ester.

  • Recommended Strategy:

    • Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (typically 2-5 equivalents) to drive the reaction to completion.

    • Temperature: The reaction is often performed at elevated temperatures, typically at reflux in a solvent like ethanol.[2] For scale-up, a reaction temperature of 70-80 °C is a good starting point.

    • Solvent: Ethanol is a common and effective solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate, and the ethanol byproduct does not need to be removed during the reaction.

  • Troubleshooting at Scale:

    • Exotherm Control: While not as exothermic as the deprotonation step, the initial mixing of the ester and hydrazine hydrate can generate some heat. Ensure your reactor's cooling system is adequate.

    • Product Precipitation: The final product, 1H-Pyrrole-1-carbohydrazide, is often a solid that may precipitate from the reaction mixture upon cooling. Ensure your reactor is designed to handle slurries and that the product doesn't crash out on the reactor walls or stirrer, which could impede mixing and heat transfer.

Q2: What are the potential side products in the hydrazinolysis step, and how can they be minimized?

A2: While generally a clean reaction, some side products can form, especially if the reaction is not properly controlled.

  • Potential Side Products:

    • Diacyl Hydrazine (N,N'-bis(1H-pyrrole-1-carbonyl)hydrazine): This can form if the stoichiometry of hydrazine is too low relative to the ester.

    • Degradation of the Pyrrole Ring: Prolonged heating in the presence of hydrazine, which is basic, could potentially lead to some degradation of the sensitive pyrrole ring, although this is less common under typical hydrazinolysis conditions.

  • Minimization Strategy:

    • Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mon-acylated product.

    • Monitor the reaction by an IPC to avoid unnecessarily long reaction times at high temperatures.

Q3: How should I handle the safety risks associated with using hydrazine hydrate at a large scale?

A3: Hydrazine hydrate is a hazardous material, and its handling requires strict safety protocols.

  • Hazards: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. It can also be flammable.

  • Safety Protocols:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, a lab coat or chemical-resistant suit, and safety goggles/face shield.

    • Ventilation: All operations involving hydrazine hydrate must be conducted in a well-ventilated area, preferably within a fume hood at the lab scale or in a closed system with appropriate vapor scrubbing for pilot-scale operations.

    • Spill Management: Have a spill kit specifically for hydrazine spills readily available. This should include materials for neutralization (e.g., a weak acid like citric acid solution) and absorption.

    • Waste Disposal: All hydrazine-containing waste must be collected in designated, properly labeled containers and disposed of as hazardous waste according to local regulations.

Part 3: Experimental Protocols

Lab-Scale Synthesis of Ethyl 1H-pyrrole-1-carboxylate (Step 1)
  • To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (6.56 g of a 60% dispersion in mineral oil, 0.164 mol).

  • Wash the sodium hydride with dry hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add 200 mL of dry THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1H-Pyrrole (10 g, 0.149 mol) in 50 mL of dry THF to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Add ethyl chloroformate (17.9 g, 0.165 mol) dropwise over 30 minutes, again keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the pyrrole is consumed.

  • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be purified by vacuum distillation.

Pilot-Scale Synthesis of 1H-Pyrrole-1-carbohydrazide (Step 2)
  • Charge a suitable glass-lined reactor with a solution of crude ethyl 1H-pyrrole-1-carboxylate (e.g., 1.5 kg, assuming ~10 mol from the previous step) in 10 L of ethanol.

  • With agitation, add hydrazine hydrate (2.5 kg of an 80% solution, ~40 mol) to the reactor at a controlled rate, ensuring the temperature does not exceed 30 °C.

  • Heat the reaction mixture to 75-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours to crystallize the product.

  • Isolate the solid product by filtration and wash the filter cake with cold ethanol (2 x 2 L).

  • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

Purification_Workflow cluster_0 Step 2: Hydrazinolysis Reaction Reaction Mixture in Ethanol Cooling Cooling & Crystallization (0-5 °C) Reaction->Cooling Filtration Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying FinalProduct Pure 1H-Pyrrole-1-carbohydrazide Drying->FinalProduct

Caption: Product isolation and purification workflow.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the N-acylation step? A1: Yes, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can be used. However, NaH is often preferred for scale-up due to its lower cost and ease of handling as a dispersion in oil. The choice of base can influence the N- versus C-acylation ratio.[3]

Q2: Is it possible to make this compound in a one-pot reaction? A2: A one-pot synthesis is theoretically possible but would be challenging to scale up. It would likely involve the in-situ formation of an acylating agent from hydrazine, which could lead to multiple side reactions. A two-step process provides better control over each transformation, leading to higher purity and more reliable outcomes at scale.

Q3: What analytical methods are recommended for in-process control and final product release? A3: For IPC, Thin Layer Chromatography (TLC) is suitable for qualitative monitoring at the lab scale. For pilot-scale and manufacturing, High-Performance Liquid Chromatography (HPLC) is recommended for quantitative analysis of starting material consumption and product formation. For final product release, a combination of HPLC (for purity), 1H and 13C NMR (for structural confirmation), and melting point determination is advised.[4][5]

Q4: What are the typical storage conditions for 1H-Pyrrole-1-carbohydrazide? A4: While specific stability data for this isomer is not widely available, similar carbohydrazide compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials such as strong oxidizing agents.

References

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

  • Wang, H., et al. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science, 11(23), 5968-5974. Available at: [Link]

  • Shingare, M. S., et al. (2021). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 14(12), 6423-6428. Available at: [Link]

  • Lea, Z.-G., et al. (2004). A Highly Regioselective N-Substitution of Pyrroles in Ionic Liquids. Synthesis, 2004(12), 1951-1954. Available at: [Link]

  • Vasileva, E., et al. (2023). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 28(23), 7789. Available at: [Link]

  • Ekkati, A. R., & Bates, D. K. (2003). A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides. Synthesis, 2003(12), 1959-1961. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Europe PMC. Available at: [Link]

  • Li, Y., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1729. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Alper, H., & G.R. Brown. (1981). 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, 60, 88. Available at: [Link]

  • Bean, G. P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Available at: [Link]

Sources

Optimization

preventing degradation of "1H-Pyrrole-1-carbohydrazide" during storage

Welcome to the dedicated technical support guide for 1H-Pyrrole-1-carbohydrazide (CAS No: 6358-65-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1H-Pyrrole-1-carbohydrazide (CAS No: 6358-65-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Improper storage can lead to degradation, compromising experimental outcomes. This guide provides in-depth, evidence-based answers and protocols to prevent common storage-related issues.

Frequently Asked Questions (FAQs)

Q1: My vial of 1H-Pyrrole-1-carbohydrazide, which was originally a white powder, has developed a yellowish or brownish tint. What caused this, and is the compound still usable?

A: This color change is a primary indicator of degradation, most commonly due to oxidation and/or polymerization of the pyrrole ring. The pyrrole moiety is an electron-rich aromatic system, making it susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to light.[1][2] Upon exposure to air, colorless pyrrole liquid readily darkens, and this reactivity is retained in its derivatives.[1]

The hydrazide group is also a reducing agent, further increasing the molecule's sensitivity to oxidation.[3]

Usability: A slight yellowish tint may indicate minimal degradation, but its use is risky without analytical verification (e.g., NMR, LC-MS) to confirm purity. If the powder has turned significantly yellow or brown, it has likely undergone substantial degradation and should be discarded to avoid introducing impurities and unpredictable stoichiometry into your reactions.

Q2: What are the definitive, ideal storage conditions for ensuring the long-term stability of 1H-Pyrrole-1-carbohydrazide?

A: The stability of 1H-Pyrrole-1-carbohydrazide is contingent on rigorously controlling its environment. The molecule's two functional groups—the pyrrole ring and the carbohydrazide moiety—are sensitive to distinct degradation pathways. Optimal storage involves a multi-faceted approach:

  • Temperature: Store at 2-8°C.[3][4] Refrigeration slows the rate of all potential degradation reactions, including oxidation and thermal decomposition.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation of the pyrrole ring.[3][4]

  • Moisture Control: Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent. The carbohydrazide functional group can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants.[3][5]

  • Light Protection: Use an amber or opaque vial to protect the compound from light.[2][6] Light can provide the energy to initiate and accelerate oxidative processes and polymerization of the pyrrole ring.

Q3: I accidentally left the container open for a short period in a humid lab. What are the specific risks associated with moisture exposure?

A: The primary risk from moisture exposure is the hydrolysis of the carbohydrazide group. Although stable under neutral conditions, the amide-like bond in the carbohydrazide can be cleaved by water, a reaction that can be catalyzed by trace acidic or basic impurities in the sample or on the container surface.[3] This would break the molecule into 1H-pyrrole-1-carboxylic acid and hydrazine.

A secondary issue is that absorbed moisture can lead to clumping of the powder, making it difficult to weigh accurately and potentially accelerating localized degradation. If significant moisture exposure is suspected, the integrity of the compound is compromised, and it is advisable to use a fresh, properly stored sample.

Q4: Are there any specific chemicals, materials, or lab environments that I should absolutely avoid when storing or handling this compound?

A: Yes. Due to its chemical nature, 1H-Pyrrole-1-carbohydrazide is incompatible with several classes of substances.

  • Strong Oxidizing Agents: Avoid storage near any strong oxidants (e.g., peroxides, nitrates, perchlorates).[3][4][7] The pyrrole ring and hydrazide group are readily oxidized, which can lead to rapid and potentially exothermic decomposition.

  • Strong Acids and Acid Chlorides: Contact with strong acids can catalyze both the hydrolysis of the carbohydrazide and the polymerization of the pyrrole ring.[3][7][8]

  • Heat Sources: Keep away from any sources of heat, sparks, or open flames.[9] Hydrazide derivatives can be thermally unstable and may decompose or even explode upon excessive heating.[3][4][10]

  • Reactive Vapors: Do not store in areas where it might be exposed to acidic or basic vapors from other experiments, as these can be absorbed and initiate degradation.

Q5: What is the best practice for handling the compound when aliquoting for an experiment to minimize degradation of the main stock?

A: Proper handling technique is crucial for preserving your bulk supply.

  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

  • Inert Atmosphere: If possible, open the container and handle the compound inside a glove box or glove bag filled with an inert gas like argon or nitrogen.

  • Minimize Exposure: If a glove box is unavailable, minimize the time the container is open to the air. Quickly weigh the desired amount and securely reseal the container.

  • Backfill with Inert Gas: Before sealing, gently flush the headspace of the container with argon or nitrogen to displace any air that has entered.

  • Use Clean Tools: Always use clean, dry spatulas or other utensils. Contaminants can act as catalysts for decomposition.

  • Return to Storage Promptly: Immediately return the sealed container to the recommended storage conditions (2-8°C, dark, desiccated).

Visual Guide to Degradation Pathways

The primary chemical vulnerabilities of 1H-Pyrrole-1-carbohydrazide are summarized in the diagram below. Understanding these pathways is key to designing an effective storage strategy.

Primary Degradation Pathways of 1H-Pyrrole-1-carbohydrazide cluster_triggers Initiating Factors cluster_products Degradation Products A 1H-Pyrrole-1-carbohydrazide (Stable Form) P1 Oxidized & Polymerized Pyrrole Derivatives (Colored Impurities) A->P1 Oxidation & Polymerization P2 1H-Pyrrole-1-carboxylic Acid + Hydrazine A->P2 Hydrolysis P3 Decomposition Gases (N₂, H₂O, CO₂) A->P3 Thermal Decomposition T1 Atmospheric Oxygen (O₂) + Light (hν) T1->P1 T2 Water (H₂O) (Acid/Base Catalyzed) T2->P2 T3 Heat (Δ) T3->P3

Caption: Key degradation routes for 1H-Pyrrole-1-carbohydrazide.

Troubleshooting Guide

Observed Symptom Potential Root Cause(s) Mechanism of Degradation Recommended Action & Prevention
Color Change (White to yellow/brown)Exposure to air and/or light.Oxidation/Polymerization: The pyrrole ring is oxidized, leading to the formation of colored, often polymeric, byproducts.[2]Action: Discard the reagent. The purity is compromised. Prevention: Strictly store under an inert atmosphere (argon/nitrogen) and in a light-protecting (amber) vial.
Clumping / Caking of Powder Exposure to humidity/moisture.Hydrolysis: The carbohydrazide moiety reacts with water, cleaving the molecule. Absorbed water also causes physical clumping.[3]Action: Discard the reagent. Hydrolysis is likely, and accurate weighing is impossible. Prevention: Always store in a tightly sealed container inside a desiccator. Allow the vial to reach room temperature before opening.
Poor Performance in Reaction (Low yield, unexpected side products)General degradation from multiple factors (heat, air, moisture).Multiple Pathways: A combination of oxidation, hydrolysis, and/or thermal decomposition has reduced the concentration of the active reagent and introduced reactive impurities.Action: Use a fresh vial of the starting material from a reputable source. Verify the purity of the new material if results are still poor. Prevention: Implement the complete recommended storage protocol.
Pressure Buildup in Vial (Observed upon opening)Thermal decomposition.Thermal Decomposition: Elevated storage temperatures can cause the hydrazide to decompose, releasing gaseous products such as nitrogen (N₂).[11][12][13]Action: Handle with extreme caution in a fume hood. The compound is likely fully degraded. Dispose of it according to safety guidelines. Prevention: Never store near heat sources. Adhere strictly to 2-8°C storage.

Recommended Storage Protocol

This protocol integrates best practices to maximize the shelf-life and preserve the purity of 1H-Pyrrole-1-carbohydrazide.

Materials:
  • Stock vial of 1H-Pyrrole-1-carbohydrazide

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Laboratory desiccator with fresh desiccant (e.g., Drierite)

  • Refrigerator (rated for chemical storage, 2-8°C)

Step-by-Step Procedure:
  • Prepare the Environment: If receiving a new shipment, prepare the storage location in advance. Ensure the refrigerator is maintaining a stable 2-8°C temperature and the desiccator has active desiccant.

  • Inert Gas Purge (Upon Receipt/First Use): a. Place the sealed vial inside a desiccator and allow it to equilibrate to room temperature for at least 30-60 minutes. b. In a fume hood, carefully open the vial. c. Insert a tube delivering a gentle stream of argon or nitrogen into the vial's headspace for 30-60 seconds to displace all air. d. While the inert gas is still flowing, slowly withdraw the tube and immediately seal the vial tightly with its cap.

  • Labeling: Ensure the vial is clearly labeled with the compound name, date received, and a note indicating "Store under inert gas, 2-8°C, protect from light/moisture."

  • Desiccation: Place the sealed, purged vial inside the laboratory desiccator.

  • Refrigeration: Place the entire desiccator (containing the vial) into the 2-8°C refrigerator. Storing the vial inside the desiccator provides a secondary barrier against moisture, especially during temperature fluctuations from opening the refrigerator door.

  • For Subsequent Use: Repeat steps 2a (equilibration), 2c-d (purging and sealing), 4, and 5 every time the stock vial is opened.

Summary of Storage Parameters
ParameterRecommendationRationale
Temperature 2–8 °CSlows kinetics of all degradation pathways.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the electron-rich pyrrole ring and hydrazide group.[3][4]
Light Amber/Opaque VialPrevents light-catalyzed oxidation and polymerization.[2][6]
Moisture Tightly Sealed Container in a DesiccatorPrevents hydrolysis of the carbohydrazide functional group.[3][7]
Incompatibilities Store away from strong acids, bases, and oxidizing agents.Avoids catalyzed decomposition and hazardous reactions.[3][4][7]
Troubleshooting Workflow

This flowchart provides a logical sequence for assessing the quality of your stored 1H-Pyrrole-1-carbohydrazide.

start Begin Quality Assessment of Stored Sample q1 Visually inspect the powder. Is it a pure, free-flowing white solid? start->q1 a1_yes Proceed with experiment. Continue to follow best handling practices. q1->a1_yes Yes q2 What is the issue? q1->q2 No issue1 Color has changed (Yellow/Brown) q2->issue1 Color issue2 Powder is clumped or caked q2->issue2 Texture issue3 Other/Unsure q2->issue3 Other remedy1 Probable Oxidation/ Polymerization. High risk of impurity. issue1->remedy1 remedy2 Probable Moisture Absorption & Hydrolysis. issue2->remedy2 end_discard DISCARD SAMPLE. Procure new batch and implement rigorous storage protocol. issue3->end_discard remedy1->end_discard remedy2->end_discard

Caption: Decision workflow for assessing compound integrity.

References
  • Franck, E. W., et al. (2019). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. [Link]

  • ChemBK. (2024). Carbohydrazide. [Link]

  • Silver Fern Chemical Inc. (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155-167. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Ataman Kimya. (n.d.). PYRROLE. [Link]

  • Liu, P., et al. (2022). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 240, 112040. [Link]

  • Industrial Chemicals. (n.d.). 1H-Pyrrole-1-carboxylicacid,hydrazide. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. [Link]

  • Chen, J., et al. (2020). Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. Journal of Thermal Analysis and Calorimetry, 141, 1965-1975. [Link]

  • BIOSYNCE. (2023). What are the challenges in the synthesis and application of pyrrole?[Link]

  • Zhang, L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Chemical Physics, 131(5), 054502. [Link]

  • Kislov, V. V., et al. (2021). U(vi) hydrazinates: structural and thermal decomposition features. New Journal of Chemistry, 45(15), 6826-6834. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrrole-2-carbohydrazide. PubChem Compound Database. [Link]

  • ResearchGate. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. [Link]

  • Bakiz, B., et al. (2012). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1-naphthoate. Journal of Thermal Analysis and Calorimetry, 107, 1079-1084. [Link]

  • AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [Link]

  • Gam, J., et al. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PLoS ONE, 14(7), e0219679. [Link]

  • ResearchGate. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. [Link]

  • Datapdf. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide. [Link]

  • Wang, Y.-Q., et al. (2011). 1H-Pyrrole-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o893. [Link]

  • ChemVana. (2017, February 13). CHEM 407 - Carbohydrate Chemistry - Hydrolysis of a Schiff Base. YouTube. [Link]

  • Organic Syntheses. (n.d.). Pyrrole. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • CABI Digital Library. (n.d.). Synthesis and biological evaluation of some novel pyrrole derivatives. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Poor Solubility of 1H-Pyrrole-1-carbohydrazide Derivatives

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who are working with promising, yet challenging, compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal chemistry and drug development who are working with promising, yet challenging, compound series. The 1H-Pyrrole-1-carbohydrazide scaffold is a notable example, offering significant potential for biological activity but often presenting solubility hurdles that can stall a research program.

This guide is structured to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments. We will move from foundational questions to advanced troubleshooting strategies, ensuring a logical path to solving your solubility challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this class of compounds.

Q1: Why are my 1H-Pyrrole-1-carbohydrazide derivatives showing such poor aqueous solubility?

A1: The solubility of these derivatives is governed by a delicate balance between several structural features. The core scaffold itself possesses characteristics that can lead to low solubility:

  • Crystal Lattice Energy: The carbohydrazide moiety is an excellent hydrogen bond donor and acceptor. In a solid state, these molecules can form extensive, highly ordered intermolecular hydrogen-bonding networks. This creates a very stable crystal lattice that requires a significant amount of energy to break apart during dissolution, a key factor that often contributes to poor solubility.

  • Aromatic Pyrrole Ring: The pyrrole ring is aromatic and relatively nonpolar, contributing to hydrophobicity.

  • Substituents: The nature of the substituents you have added to the core scaffold plays a dominant role. Large, nonpolar, or aromatic substituents will drastically decrease aqueous solubility. Conversely, the absence of ionizable functional groups means the molecule's solubility cannot be easily modulated by pH.

Q2: I dissolved my compound in DMSO for my biological assay, but it crashed out when I added it to my aqueous buffer. What happened?

A2: This is a classic issue known as precipitation from a supersaturated solution, a common problem in kinetic solubility screens.[1] You created a concentrated stock in a strong organic solvent (DMSO), where the compound is highly soluble. When you dilute this stock into an aqueous buffer (a poor solvent for your compound), you are creating a supersaturated solution. The compound remains dissolved only temporarily before it begins to precipitate out, leading to unreliable assay results. The key is to ensure the final concentration in your assay is below the compound's thermodynamic solubility limit in that specific medium.[2]

Q3: Can I just add more DMSO to my assay to keep the compound in solution?

A3: While tempting, this is generally not recommended. Most cell-based assays are sensitive to organic solvents. Typically, final DMSO concentrations should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts that could affect your biological results or cell viability. Your first step should always be to determine the maximum tolerable DMSO concentration for your specific assay system and stay below that limit.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic Solubility is typically measured by dissolving the compound in DMSO and then adding it to an aqueous buffer. It reflects the concentration at which a compound precipitates from a supersaturated solution under specific conditions (e.g., time, temperature). It's a high-throughput method used for initial screening.[1][3]

  • Thermodynamic Solubility is the true equilibrium solubility. It's measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[2] This value is critical for formulation and later-stage development.

For early-stage discovery, kinetic solubility is often sufficient. However, if a compound is a promising lead, determining its thermodynamic solubility is essential for developing a robust formulation for further studies.

Section 2: Systematic Troubleshooting Guide for Solubility Enhancement

If the FAQs didn't resolve your issue, this section provides a systematic workflow for tackling solubility problems. Follow these steps in order for the most logical and efficient approach.

Step 1: Foundational Checks & Initial Dissolution

Before attempting advanced methods, ensure your fundamentals are sound.

Q: What is the very first thing I should do when a compound won't dissolve?

A: Verify Compound Purity and Identity. Impurities or the presence of an incorrect salt form can significantly impact solubility. Confirm the structure and purity of your compound batch using LC-MS and ¹H NMR. Once confirmed, begin with the simplest dissolution techniques:

  • Select an appropriate organic solvent for your stock solution. Dimethyl sulfoxide (DMSO) is the most common starting point due to its high solubilizing power.

  • Use gentle heating and agitation. Place the vial in a heat block set to 30-40°C and vortex or sonicate for several minutes. This adds energy to the system to help overcome the crystal lattice energy. Do not overheat, as this can degrade the compound.

Step 2: The Strategic Use of pH

Q: How can I use pH to my advantage with this scaffold?

A: The ionizability of your molecule is your most powerful tool for modulating aqueous solubility. The key is to understand the pKa of the functional groups in your specific derivative.

  • Pyrrole N-H: The proton on the pyrrole nitrogen is very weakly acidic (pKa ≈ 17.5) and will not deprotonate in a relevant aqueous pH range.[4][5] The ring itself is an extremely weak base (pKa of conjugate acid ≈ -3.8) and will not protonate.[6][7] Therefore, the core pyrrole ring is non-ionizable in the physiological pH range of 1-8.

  • Carbohydrazide Group: The terminal -NH2 of the hydrazide is basic. While the exact pKa will vary with the rest of the structure, it is reasonable to expect it to be protonated at acidic pH values. One source provides a predicted pKa of ~11.8 for the parent carbohydrazide, suggesting it is basic.[8]

  • Your Substituents: This is where the opportunity lies. If your derivative contains acidic (e.g., carboxylic acid, phenol) or basic (e.g., amine, pyridine) functional groups, you can significantly increase solubility by adjusting the pH to ionize them.

    • For basic groups , adjust the pH to be at least 1-2 units below their pKa to ensure protonation (BH⁺).

    • For acidic groups , adjust the pH to be at least 1-2 units above their pKa to ensure deprotonation (A⁻).

Experimental Workflow for pH Optimization

G cluster_basic Basic Group Present cluster_acidic Acidic Group Present start Start: Compound Precipitates in Neutral Buffer (e.g., PBS pH 7.4) check_structure Does the derivative have an ionizable group (acid or base)? start->check_structure prep_acidic Prepare a series of acidic buffers (e.g., pH 2.0, 4.0, 5.0, 6.0) check_structure->prep_acidic Yes (Base) prep_basic Prepare a series of basic buffers (e.g., pH 8.0, 9.0, 10.0) check_structure->prep_basic Yes (Acid) no_ionizable No ionizable groups present. pH adjustment is unlikely to help. check_structure->no_ionizable No test_acidic Determine solubility in each buffer. Look for increased solubility at lower pH. prep_acidic->test_acidic result_basic Solubility increases at low pH. Use acidic buffer for experiments. test_acidic->result_basic test_basic Determine solubility in each buffer. Look for increased solubility at higher pH. prep_basic->test_basic result_acidic Solubility increases at high pH. Use basic buffer if assay permits. test_basic->result_acidic proceed Proceed to Co-solvent / Formulation Strategies no_ionizable->proceed

Step 3: Co-solvents and Formulation Strategies

If pH adjustment is not effective or feasible for your assay, the next step is to use formulation aids.

Q: My compound has no ionizable groups. What are my options now?

A: You will need to use excipients—inactive substances used as a carrier for the active ingredient. The goal is to create a formulation that improves the apparent solubility of the compound.

Solubilization Strategy Comparison
StrategyMechanism of ActionTypical ConcentrationProsCons
Co-solvents Reduces the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic drug.1-10% (assay dependent)Simple to implement; effective for moderately insoluble compounds.Can cause toxicity in cellular assays; may alter protein conformation.
Surfactants (e.g., Tween® 80, Cremophor® EL)Form micelles that encapsulate the hydrophobic drug in their nonpolar core, allowing it to be dispersed in the aqueous medium.[9]0.1-2%Highly effective for very poorly soluble compounds.Can interfere with assays (e.g., membrane disruption); can be toxic.
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Form inclusion complexes where the hydrophobic drug sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[10][11]1-20% (w/v)Generally low toxicity; widely used in pharmaceutical formulations.[12]Can be expensive; complexation is specific to drug structure and size.
Visualizing Solubilization Mechanisms

G

Section 3: Experimental Protocols

Protocol 1: A Practical Guide to Solubility Screening

This protocol provides a standardized method to assess the kinetic solubility of your derivatives and test the effectiveness of different solubilization strategies.

Materials:

  • Test compound (as solid or 10 mM DMSO stock)

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aqueous buffers at various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 20% (w/v) stock solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water

  • 96-well microplates (polypropylene for compound storage, clear flat-bottom for analysis)

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare Master Stock:

    • Prepare a 10 mM stock solution of your compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) and vortexing if necessary.

  • Set Up Test Plates:

    • In a 96-well polypropylene plate, prepare your test conditions. For example:

      • Row A: PBS, pH 7.4 (Control)

      • Row B: Citrate Buffer, pH 4.0

      • Row C: Borate Buffer, pH 9.0

      • Row D: PBS containing 2% HP-β-CD

      • Row E: PBS containing 5% HP-β-CD

  • Compound Addition (Serial Dilution):

    • Add 198 µL of the appropriate buffer from step 2 to columns 2-12 of a new 96-well plate.

    • Add 200 µL of buffer to column 1.

    • Add 4 µL of your 10 mM DMSO stock to the wells in column 1. This creates a 200 µM solution with 2% DMSO. This is your highest concentration.

    • Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mix, then 100 µL from column 2 to 3, and so on.

  • Equilibration:

    • Seal the plate and shake at room temperature for 2 hours. This allows for precipitation to occur.[1]

  • Analysis (Choose one method):

    • Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering relative to the buffer-only controls indicates precipitation. The lowest concentration with significant scattering is the kinetic solubility limit.[13]

    • Centrifugation & UV/LC-MS: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using a pre-established calibration curve via UV-Vis spectroscopy or LC-MS.

Interpreting the Results: By comparing the solubility across the different rows, you can quickly identify the most effective strategy. For example, if solubility is highest in Row B, an acidic formulation is best. If Row E shows the highest solubility, a 5% cyclodextrin formulation is a promising path forward.

References

  • Vertex AI Search. (2026). 1H-Pyrrole-1-carboxylicacid,hydrazide - Industrial Chemicals.
  • Wikipedia. (2026). Pyrrole. [Link]

  • Proprep. (2026).
  • Pearson. (2026). Explain why pyrrole (pKa ~ 17) is a much stronger acid than ammon....
  • Reddit. (2015). If Pyrrole is weakly basic then why is the pKA large?. [Link]

  • Enamine. (2026). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • AxisPharm. (2026). Kinetic Solubility Assays Protocol.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. [Link]

  • Chemistry Stack Exchange. (2019). What is the pKaH of pyrrole?. [Link]

  • Creative Biolabs. (2026). Solubility Assessment Service.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Smolecule. (2026). Buy 1h-Pyrrole-2-carbohydrazide | 50269-95-9.
  • NIH PubChem. (2026). 1H-pyrrole-2-carbohydrazide. [Link]

  • NIH PMC. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. [Link]

  • SciSpace. (2026).
  • Global Pharmaceutical Sciences Review. (2026). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • Wikipedia. (2026). Carbohydrazide. [Link]

  • NIH PMC. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]

  • NIH PubChem. (2026). Pyrrole. [Link]

  • Mini Reviews in Medicinal Chemistry. (2022). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives. [Link]

  • NIH PMC. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

Sources

Optimization

strategies to minimize side reactions in pyrrole chemistry

A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes Welcome to the technical support center for pyrrole chemistry. As a Senior Application Scientist, I've designed this guide to address the most common...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Synthetic Outcomes

Welcome to the technical support center for pyrrole chemistry. As a Senior Application Scientist, I've designed this guide to address the most common challenges faced by researchers in the lab. Pyrroles are foundational scaffolds in medicinal chemistry and materials science, but their inherent reactivity can lead to frustrating side reactions.[1][2][3] This guide moves beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and design robust synthetic routes.

Troubleshooting Roadmap: Diagnosing Your Reaction Issues

Before diving into specific FAQs, use this diagnostic workflow to identify the likely nature of your problem.

TroubleshootingWorkflow start My pyrrole reaction is failing. What are the symptoms? q1 Is the reaction mixture turning dark brown/black or forming a tar-like solid? start->q1 q2 Is the yield low, but the desired product is clean (or accompanied by starting material)? start->q2 q3 Am I getting a mixture of isomers (e.g., 2-substituted vs. 3-substituted)? start->q3 ans1 Likely Issue: Polymerization & Decomposition See Section 1 q1->ans1 Yes ans2 Likely Issue: Instability & Oxidation See Section 2 q2->ans2 Yes ans3 Likely Issue: Poor Regioselectivity See Section 3 q3->ans3 Yes

Caption: Diagnostic workflow for common issues in pyrrole chemistry.

Section 1: Polymerization and Decomposition

This is the most frequent issue, especially for newcomers to pyrrole chemistry. The electron-rich nature of the pyrrole ring makes it highly susceptible to acid-catalyzed polymerization.[4][5][6]

FAQs: Polymerization

Q1: I added a Brønsted or Lewis acid to my reaction, and it immediately turned into black tar. What happened?

A1: You've encountered acid-catalyzed polymerization. The pyrrole nitrogen's lone pair is part of the aromatic system, making it a very weak base.[7][8] Protonation of the ring, even in trace amounts, disrupts aromaticity and creates a highly reactive intermediate that rapidly polymerizes.[4][5] Electrophilic substitution reactions should not be carried out in the presence of strong acids unless the pyrrole is adequately protected.[4]

Troubleshooting Steps:

  • Protect the Nitrogen: This is the most robust solution. An electron-withdrawing group on the nitrogen significantly deactivates the ring towards polymerization.[9][10] The tosyl (Ts) group is particularly effective for reactions requiring strongly acidic conditions.[6]

  • Control Acid Addition: If protection is not an option, the reaction must be performed at low temperatures (e.g., -78 °C) with slow, dropwise addition of the acid to a dilute solution of the pyrrole. This minimizes localized high concentrations of acid.[6]

Q2: I'm trying to perform a reaction with an N-Boc protected pyrrole in strong acid (e.g., TFA), and it's still decomposing. Why?

A2: The tert-butoxycarbonyl (Boc) group is specifically designed to be removed under strongly acidic conditions.[6] The trifluoroacetic acid (TFA) is cleaving your protecting group, exposing the highly reactive, unprotected pyrrole to the acidic medium, which then polymerizes.

Solution: You must choose a protecting group compatible with your reaction conditions. For strongly acidic environments, sulfonyl-based protectors like tosyl (Ts) or besyl (Bs) are superior choices. For reactions sensitive to reducing agents, a Boc group might be preferable.

Data Presentation: Choosing the Right N-Protecting Group

The choice of an N-protecting group is critical and depends entirely on the subsequent reaction steps you have planned.

Protecting GroupAbbreviationStability to AcidStability to BaseCommon Deprotection Conditions
tert-ButoxycarbonylBocLow (Labile)HighStrong acids (TFA, HCl)[6]
p-ToluenesulfonylTosyl (Ts)HighModerateReducing agents (SmI₂, Mg/MeOH); Strong base[6]
BenzenesulfonylBesyl (Bs)HighModerateReducing agents (SmI₂, Mg/MeOH); Strong base[6]
[2-(Trimethylsilyl)ethoxy]methylSEMModerateHighFluoride sources (TBAF); Lewis or Brønsted acids
BenzyloxycarbonylCbzHighHighCatalytic hydrogenolysis (H₂, Pd/C)[6]
Experimental Protocol: N-Protection of Pyrrole with p-Toluenesulfonyl Chloride (N-Tosylation)

This protocol provides a general method for protecting the pyrrole nitrogen with a tosyl group, imparting high stability in acidic media.[6]

Materials:

  • Pyrrole (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • p-Toluenesulfonyl Chloride (TsCl, 1.1 equiv)

  • Anhydrous Hexanes (for washing NaH)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the sodium hydride.

  • Wash the NaH with anhydrous hexanes (x2) to remove the mineral oil. Decant the hexanes carefully and dry the NaH under vacuum.

  • Add anhydrous THF to create a suspension of the NaH. Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of pyrrole in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of H₂ gas should cease.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of TsCl in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (x3). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Section 2: Instability and Oxidation

Pyrroles are prone to oxidation upon exposure to air and light, often resulting in a change of color from colorless to brown or black.[5][11] This oxidative degradation can significantly lower the yield of subsequent reactions.[12]

FAQs: Instability & Oxidation

Q1: My pyrrole starting material is dark brown. Can I still use it?

A1: It is strongly advised not to. The dark color indicates the presence of oxidative oligomers and polymers, which can interfere with your reaction and complicate purification.[5] Pyrrole should be purified by distillation immediately before use.[5]

Q2: How should I properly store my pyrrole derivatives?

A2: To minimize decomposition, pyrroles should be stored under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[10] Protection from light using an amber vial or by wrapping the container in aluminum foil is also crucial.[10]

Q3: My reaction is clean, but the yield is consistently low, even with fresh starting material. What could be the issue?

A3: If polymerization is not the issue, consider slow decomposition under the reaction conditions.

  • Air Sensitivity: Ensure your reaction is run under a strictly inert atmosphere. Degas your solvents before use.

  • Thermal Instability: Some substituted pyrroles are thermally labile. Consider running the reaction at a lower temperature for a longer duration.

  • Oxidative Workup: During the workup, exposure to air and potentially acidic or basic aqueous layers can cause degradation. Minimize the duration of the workup and consider washing with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected.

Section 3: Poor Regioselectivity in Electrophilic Substitution

A common goal in pyrrole chemistry is the introduction of substituents onto the ring. However, controlling the position of this substitution (regioselectivity) can be challenging.[2][13]

FAQs: Regioselectivity

Q1: Why does electrophilic substitution on pyrrole preferentially occur at the C2 (α) position?

A1: The preference for attack at the C2 position is due to the greater resonance stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, whereas attack at C3 results in an intermediate with only two resonance contributors.[14] The more stable intermediate implies a lower activation energy for its formation, making the C2-substitution pathway kinetically favored.[14]

Regioselectivity cluster_C2 Attack at C2 (α-position) cluster_C3 Attack at C3 (β-position) C2_Start Pyrrole + E+ C2_Int1 [Intermediate 1] C2_Start->C2_Int1 C2_Int2 [Resonance Form 2] C2_Int1->C2_Int2 C2_Product 2-Substituted Pyrrole C2_Int1->C2_Product -H+ C2_Int3 [Resonance Form 3] C2_Int2->C2_Int3 label_C2 More stable intermediate (3 resonance structures) C3_Start Pyrrole + E+ C3_Int1 [Intermediate 1] C3_Start->C3_Int1 C3_Int2 [Resonance Form 2] C3_Int1->C3_Int2 C3_Product 3-Substituted Pyrrole C3_Int1->C3_Product -H+ label_C3 Less stable intermediate (2 resonance structures)

Caption: Resonance stabilization of intermediates in electrophilic attack.

Q2: How can I achieve substitution at the C3 (β) position?

A2: While C2 is electronically favored, C3 substitution can be achieved by leveraging sterics.

  • Block the C2/C5 Positions: If the α-positions are already substituted, electrophilic attack will be directed to the β-positions.

  • Use a Bulky N-Protecting Group: A sterically demanding group on the nitrogen can hinder the approach of an electrophile to the adjacent C2 and C5 positions, thereby favoring attack at the less hindered C3 and C4 positions.

  • Use a Bulky Reagent: In some cases, using a sterically hindered electrophilic reagent can favor attack at the more accessible C3 position. The Vilsmeier-Haack reaction is a prime example where bulky formylating agents can dramatically increase the yield of the 3-formylpyrrole isomer.[15]

Data Presentation: Regioselectivity in the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto a pyrrole ring.[16][17] The regiochemical outcome is highly dependent on steric factors, including the size of the N-substituent and the formylating agent itself.[15][18][19]

N-SubstituentFormylating AgentApprox. Ratio (2-CHO : 3-CHO)Reference
-HDMF/POCl₃>99 : 1[16]
-CH₃DMF/POCl₃4 : 1[19]
-C(CH₃)₃ (t-Butyl)DMF/POCl₃1 : 9[19]
-PhDMF/POCl₃9 : 1[19]
-PhN,N-Diisopropylformamide/POCl₃1 : 2.3[15]
-PhN,N-Diphenylformamide/POCl₃1 : 9[15]

Note: Ratios are approximate and can vary with reaction conditions.

References
  • Muchowski, J. M., et al. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry.
  • Laha, J. K., et al. (n.d.). Pyrrole Protection.
  • A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. (2022). PubMed.
  • Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. (n.d.). Canadian Science Publishing.
  • Recent Advancements in Pyrrole Synthesis. (n.d.). PubMed Central.
  • Recent Advances in the Chemistry of Pyrrole. (n.d.).
  • Purification of crude pyrroles. (n.d.).
  • Acidic and Basic Character of Pyrrole. (n.d.). Scribd.
  • Synthesis of pyrrole and substituted pyrroles (Review). (n.d.).
  • The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity. (2007). Semantic Scholar.
  • Pyrrole. (n.d.). Wikipedia.
  • Preventing decomposition of 2-bromo-1H-pyrrole during reactions. (n.d.). Benchchem.
  • Pyrrole. (n.d.). Scribd.
  • Why is the reaction of pyrrole difficult with acid?. (n.d.). ECHEMI.
  • Why is the reaction of pyrrole difficult with acid?. (2018). Quora.
  • Regioselectivity in electrophilic substitution of pyrrole. (2015). Chemistry Stack Exchange.
  • Preventing polymerization of pyrrole compounds under acidic conditions. (n.d.). Benchchem.
  • Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. (n.d.). Who we serve.
  • Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. (n.d.). Scribd.
  • The Oxid
  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1H-Pyrrole-1-carbohydrazide and Isonicotinic Acid Hydrazide (Isoniazid) for Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. This guide provides a detailed comparative analysis of two hydrazide-co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. This guide provides a detailed comparative analysis of two hydrazide-containing compounds: the well-established antitubercular drug, isonicotinic acid hydrazide (isoniazid), and the emerging investigational compound, 1H-Pyrrole-1-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical properties, synthesis, biological activities, and potential as therapeutic agents.

Introduction: Two Heterocyclic Hydrazides of Interest

Isonicotinic acid hydrazide, universally known as isoniazid, has been a cornerstone in the treatment of tuberculosis for decades.[1] Its simple structure, potent bactericidal activity against Mycobacterium tuberculosis, and low cost have cemented its place in first-line combination therapies. However, its utility is hampered by the emergence of drug-resistant strains and a significant risk of hepatotoxicity.

Conversely, 1H-Pyrrole-1-carbohydrazide is a lesser-known compound belonging to the pyrrole class of heterocycles. Pyrrole and its derivatives are recognized for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] While the parent compound is primarily used as a chemical intermediate, its derivatives, particularly hydrazones, have shown promising biological activities, including potential as antitubercular and anticancer agents.[1][2][3] This guide will dissect the available scientific data to provide a clear, objective comparison between these two molecules.

Physicochemical Properties: A Tale of Two Rings

A molecule's physicochemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the key properties of isoniazid and 1H-Pyrrole-1-carbohydrazide.

PropertyIsonicotinic Acid Hydrazide (Isoniazid)1H-Pyrrole-1-carbohydrazide
Molecular Formula C₆H₇N₃OC₅H₇N₃O
Molecular Weight 137.14 g/mol 125.13 g/mol
Appearance Colorless or white crystals or white crystalline powderWhite to off-white crystalline powder
Melting Point 171.4 °C212-215 °C
Solubility Soluble in waterSoluble in water and most polar solvents
LogP -0.64Not available

Synthesis: Accessibility and Methodologies

The ease and efficiency of chemical synthesis are critical considerations in drug development. Both isoniazid and 1H-Pyrrole-1-carbohydrazide can be synthesized from readily available starting materials.

Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

The synthesis of isoniazid is a well-established and efficient process, typically involving the hydrazinolysis of an isonicotinic acid ester, such as ethyl isonicotinate. This reaction is generally straightforward and high-yielding.

Experimental Protocol: Synthesis of Isoniazid

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl isonicotinate and a molar excess of hydrazine hydrate in a suitable solvent, such as ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The isoniazid product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent, such as ethanol or water, can be performed for further purification.

Synthesis of 1H-Pyrrole-1-carbohydrazide

The synthesis of 1H-Pyrrole-1-carbohydrazide also typically involves the reaction of a corresponding pyrrole ester with hydrazine hydrate.[4]

Experimental Protocol: Synthesis of N-pyrrolylcarbohydrazide [2]

  • Reaction Setup: Dissolve 0.01 mol of the corresponding ethyl ester of N-pyrrolylcarboxylic acid and 0.04 mol of hydrazine hydrate (100%) in 15 mL of ethanol (99.7%).[2]

  • Reflux: Reflux the mixture for 8 hours, monitoring the reaction progress by TLC.[2]

  • Isolation: After cooling the ethanol solution, the product precipitates as a white solid.[2]

  • Purification: The solid is collected and can be recrystallized from ethanol.[2]

Mechanism of Action: A Known Target vs. an Emerging Picture

The mechanisms by which these two compounds exert their biological effects are a key point of differentiation.

Isonicotinic Acid Hydrazide (Isoniazid): A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, the resulting isonicotinoyl radical forms an adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.

Isoniazid_Mechanism Isoniazid Isoniazid (Pro-drug) KatG Mycobacterium tuberculosis KatG (catalase-peroxidase) Isoniazid->KatG Activation Active_Isoniazid Activated Isoniazid (Isonicotinoyl radical) KatG->Active_Isoniazid Isonicotinoyl_NAD Isonicotinoyl-NAD adduct Active_Isoniazid->Isonicotinoyl_NAD + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP reductase) Isonicotinoyl_NAD->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Essential for Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to Bacterial_Death Bacterial Death Cell_Wall_Disruption->Bacterial_Death

Sources

Comparative

A Comparative Guide to the Anticancer Activity of 1H-Pyrrole-Carbohydrazide Derivatives

Introduction The search for novel, selective, and potent anticancer agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrrole nucleus, have e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The search for novel, selective, and potent anticancer agents is a cornerstone of medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrrole nucleus, have emerged as "privileged scaffolds."[1] Their unique electronic properties and ability to form various hydrogen bonds allow them to interact with a wide array of biological targets.[2] Numerous pyrrole derivatives are key components in clinically approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Another chemical moiety of significant interest is the hydrazone linker (-CO-NH-N=CH-).[3] Compounds featuring this functional group exhibit a broad spectrum of pharmacological activities, including anticancer effects.[4] The fusion of a pyrrole scaffold with a carbohydrazide and its subsequent hydrazone derivatives presents a compelling strategy for developing novel therapeutic candidates.

This guide provides an in-depth comparison of the anticancer activity of a series of newly synthesized 1H-pyrrole-2-carbohydrazide derivatives. We will dissect their cytotoxic profiles, elucidate structure-activity relationships (SAR), and detail the underlying mechanisms of action, supported by robust experimental data and protocols. This analysis aims to equip researchers and drug development professionals with a clear, objective understanding of this promising compound class.

Synthesis and Chemical Structures of the Derivatives

The core compound, a novel pyrrole-based carbohydrazide (designated as Compound 1) , was synthesized via selective hydrazinolysis of an N-pyrrolylcarboxylic acid ethyl ester.[4] This parent carbohydrazide serves as a versatile intermediate.

From this core, a series of hydrazone derivatives (1A, 1B, 1C, and 1D ) were synthesized through a condensation reaction with various substituted pyrrole aldehydes.[4] This synthetic approach allows for systematic structural modifications to probe the chemical space and optimize biological activity. The key structural variation among derivatives 1A-1D lies in the nature of the aldehyde used for condensation, with derivatives 1A and 1B being formed from α-pyrrole aldehydes and 1C and 1D from β-pyrrole aldehydes.[4] This distinction is crucial for the subsequent SAR analysis.

Comparative Anticancer Activity: An In Vitro Evaluation

The synthesized compounds were evaluated for their antiproliferative activity against the human melanoma cell line (SH-4) and a non-tumor human keratinocyte cell line (HaCaT) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay.[4] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[5] The results are typically expressed as the IC50 value, the concentration of the compound required to inhibit cell growth by 50%.

A critical parameter in preclinical drug evaluation is the Selectivity Index (SI) , which is the ratio of the IC50 value in a normal cell line to that in a cancer cell line (IC50 HaCaT / IC50 SH-4). A higher SI value indicates greater selectivity of the compound for cancer cells over normal cells, a desirable trait for minimizing off-target toxicity.

Table 1: Comparative Cytotoxicity and Selectivity of 1H-Pyrrole-2-Carbohydrazide Derivatives
CompoundDescriptionIC50 on SH-4 (Melanoma) µMIC50 on HaCaT (Keratinocytes) µMSelectivity Index (SI)
1 Parent Carbohydrazide> 1009.64 ± 0.58< 0.1
1A Hydrazone from α-aldehyde> 100115.30 ± 5.61-
1B Hydrazone from α-aldehyde59.80 ± 2.47126.30 ± 6.812.11
1C Hydrazone from β-aldehyde44.63 ± 3.51 170.80 ± 8.233.83
1D Hydrazone from β-aldehyde> 10011.03 ± 0.42< 0.11
Cisplatin Standard Drug (Control)16.35 ± 1.126.20 ± 0.340.38
Data sourced from a 2024 study on novel pyrrole hydrazones.[4]

Analysis of Results: The data clearly demonstrates that converting the parent carbohydrazide (1 ) into hydrazone derivatives significantly influences anticancer activity.

  • Potency: Compound 1C exhibited the most potent antiproliferative activity against the SH-4 melanoma cells, with an IC50 value of 44.63 ± 3.51 µM.[4] This potency is comparable to some standard chemotherapeutic agents.[4]

  • Selectivity: Most notably, Compound 1C displayed the highest selectivity index (SI = 3.83), indicating it is nearly four times more toxic to melanoma cells than to non-tumor keratinocytes.[4] This is a substantial improvement over the standard drug Cisplatin, which was more toxic to the normal cells (SI = 0.38).[4]

  • Ineffective Derivatives: The parent compound (1 ) and derivatives 1A and 1D showed weak to no activity against the cancer cell line at the tested concentrations.[4]

Structure-Activity Relationship (SAR) Insights

The comparative data provides a clear basis for establishing preliminary structure-activity relationships. The most striking insight is the influence of the aldehyde's substitution pattern on the pyrrole ring.

The position of the aldehyde group is critical for bioactivity. Hydrazones derived from β-aldehydes (1C ) were found to be significantly more bioactive than those derived from α-aldehydes (1A , 1B ).[4] This suggests that the spatial arrangement and electronic properties conferred by the β-position substitution are crucial for the compound's interaction with its biological target in cancer cells. This finding is a key directive for the future design and optimization of more potent analogues in this chemical series.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

To understand how the most promising compound exerts its anticancer effects, mechanistic studies were performed on Compound 1C . The results indicate a multi-faceted approach involving the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[4]

Apoptosis Induction

Apoptosis is a crucial, highly regulated process of cell suicide that is often dysregulated in cancer, leading to uncontrolled cell proliferation. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] This can be detected using Annexin V staining.

Flow cytometry analysis of SH-4 melanoma cells treated with Compound 1C showed a significant increase in the population of cells in both early and late apoptosis compared to untreated controls.[4] This confirms that Compound 1C 's cytotoxic effect is mediated, at least in part, by actively triggering the apoptotic cascade.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by causing a "checkpoint arrest" at specific phases of the cycle, preventing cancer cells from progressing towards division. Analysis of Compound 1C -treated cells revealed an accumulation of cells in the S phase of the cell cycle.[4] This S-phase arrest indicates that the compound interferes with DNA synthesis, a critical step for cell proliferation.

The dual mechanisms of inducing apoptosis and causing S-phase cell cycle arrest make Compound 1C a particularly interesting candidate for further development.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action for Compound 1C, leading to cancer cell death.

Anticancer_Mechanism_of_1H_Pyrrole_Carbohydrazide_1C Compound_1C Compound 1C DNA_Synthesis DNA Synthesis (S Phase) Compound_1C->DNA_Synthesis Interferes with Apoptotic_Stimuli Initiation of Apoptotic Signaling Compound_1C->Apoptotic_Stimuli Induces S_Phase_Arrest S Phase Arrest DNA_Synthesis->S_Phase_Arrest Proliferation_Block Cell Proliferation Blocked S_Phase_Arrest->Proliferation_Block PS_Translocation Phosphatidylserine (PS) Externalization Apoptotic_Stimuli->PS_Translocation Caspase_Activation Caspase Cascade Activation PS_Translocation->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Proposed dual mechanism of action for Compound 1C.

Supporting Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key experiments used to evaluate the anticancer activity of these derivatives.

Experimental Workflow Visualization

The diagram below outlines the logical flow of experiments, from initial cell culture to the final data analysis for cytotoxicity and mechanism of action.

Experimental_Workflow cluster_setup Phase 1: Treatment Setup cluster_analysis Phase 2: Data Acquisition & Analysis cluster_flow_sub Cell_Culture 1. Culture SH-4 & HaCaT Cell Lines Compound_Prep 2. Prepare Serial Dilutions of Compounds 1, 1A-D Cell_Culture->Compound_Prep Cell_Seeding 3. Seed Cells in 96-well Plates Compound_Prep->Cell_Seeding Treatment 4. Treat Cells with Compounds for 48h Cell_Seeding->Treatment MTT_Assay 5a. MTT Assay Treatment->MTT_Assay Flow_Cytometry 5b. Flow Cytometry Treatment->Flow_Cytometry IC50 7a. Calculate IC50 & Selectivity Index MTT_Assay->IC50 Apoptosis_Assay 6a. Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay CellCycle_Assay 6b. PI Staining (Cell Cycle) Flow_Cytometry->CellCycle_Assay Mechanism 7b. Determine Apoptotic vs. Viable Cells & Cell Cycle Phase Apoptosis_Assay->Mechanism CellCycle_Assay->Mechanism

Caption: General experimental workflow for anticancer evaluation.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is adapted from standard methodologies for assessing cell viability.[7][8]

  • Cell Seeding: Harvest adherent cells (e.g., SH-4, HaCaT) during their exponential growth phase. Resuspend cells in fresh culture medium and seed 100 µL of the cell suspension (typically 5 × 10⁴ cells/well) into each well of a 96-well flat-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1, 1A-D) and a positive control (e.g., Cisplatin) in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Exposure: Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8] Allow the plate to stand overnight in the incubator to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[5] Use a reference wavelength of >650 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This protocol provides a reliable method for distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[6][9][10]

  • Cell Preparation: Seed cells in 6-well plates and treat with the test compound (e.g., Compound 1C at its IC50 concentration) for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 5 minutes at 300 x g).

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium and trypsin.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol allows for the quantification of DNA content, enabling the determination of cell distribution across the different phases of the cell cycle (G0/G1, S, G2/M).[11]

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.

  • Harvesting: Harvest all cells (adherent and floating) and collect by centrifugation.

  • Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet and add, dropwise, 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes and permeabilizes the cells. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Rehydration: Pellet the fixed cells by centrifugation (e.g., 5 minutes at 500 x g) and discard the ethanol. Wash the pellet twice with PBS to rehydrate the cells.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C to ensure that only DNA is stained.

  • PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. The resulting histogram can be analyzed using modeling software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Perspectives

The systematic evaluation of 1H-pyrrole-2-carbohydrazide derivatives has identified a promising new anticancer agent. The conversion of the parent carbohydrazide into specific hydrazone derivatives is a viable strategy for enhancing both potency and cancer cell selectivity.

Specifically, Compound 1C , a hydrazone derived from a β-pyrrole aldehyde, stands out as the lead candidate. It demonstrates superior antiproliferative activity against human melanoma cells and a favorable selectivity index compared to the standard chemotherapeutic agent, Cisplatin.[4] Its efficacy is driven by a potent dual mechanism involving the induction of apoptosis and S-phase cell cycle arrest.[4]

The clear structure-activity relationship, highlighting the importance of the β-aldehyde substitution, provides a rational basis for the next phase of drug development. Future work should focus on:

  • Lead Optimization: Synthesizing a broader library of derivatives with varied substitutions at the β-position to further improve potency and selectivity.

  • Broader Screening: Evaluating Compound 1C and its optimized analogues against a wider panel of cancer cell lines to determine its full spectrum of activity.

  • In-depth Mechanistic Studies: Utilizing techniques like Western blotting to identify the specific proteins (e.g., caspases, cyclins, Bcl-2 family proteins) modulated by Compound 1C to fully elucidate its signaling pathway.

  • In Vivo Evaluation: Advancing the most promising compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

References

Sources

Validation

Validating the Mechanism of Action of Pyrrole-Based Compounds: A Comparative Guide for Drug Discovery Professionals

The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically successful drugs.[1][2] Its versatil...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically successful drugs.[1][2] Its versatility allows for diverse pharmacological activities, with many pyrrole-based compounds demonstrating potent anticancer, antimicrobial, and antiviral properties.[3][4][5] However, the journey from a promising hit compound to a validated clinical candidate is contingent on a rigorous and comprehensive understanding of its mechanism of action (MoA). This guide provides an in-depth, technically focused comparison of methodologies to validate the MoA of pyrrole-based compounds, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Mechanism of Action Validation

A precisely defined MoA is the bedrock of a successful drug development program. It informs lead optimization, predicts potential toxicities, aids in the design of clinical trials, and is a critical component of regulatory submissions. For pyrrole-based compounds, which often exhibit activity against multiple targets, a thorough MoA validation is paramount to distinguish on-target efficacy from off-target effects and to build a compelling case for further development.[6] This guide will focus on three prevalent mechanisms of action for anticancer pyrrole-based compounds: kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis via modulation of the Bcl-2 protein family.

I. Targeting the Kinome: Pyrrole-Based Kinase Inhibitors

The pyrrole nucleus serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors due to its structural resemblance to the adenine core of ATP.[7] Pyrrole-based compounds have been successfully developed to target a range of kinases implicated in cancer, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[8][9]

A. Deciphering the Signaling Cascade: The VEGFR-2 Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3][4][5] Inhibition of VEGFR-2 signaling is a clinically validated anticancer strategy.

Below is a diagram illustrating the VEGFR-2 signaling pathway, a frequent target of pyrrole-based inhibitors.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation recruits & activates PI3K PI3K VEGFR2->PI3K recruits & activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation Angiogenesis ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Pyrrole_Inhibitor Pyrrole-Based Inhibitor Pyrrole_Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

B. Experimental Validation: In Vitro Kinase Inhibition Assay

The foundational experiment to validate a pyrrole-based compound as a kinase inhibitor is the in vitro kinase assay. This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol provides a robust and high-throughput method for measuring kinase activity.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound (pyrrole-based inhibitor)

  • HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-specific antibody and a second acceptor fluorophore)

  • Microplate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrrole-based compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.[10] Include a positive control (known inhibitor) and a negative control (DMSO vehicle).[11]

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents to stop the reaction and initiate the detection signal.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Causality and Self-Validation:

  • Direct Measurement: This assay directly measures the enzymatic activity of the isolated kinase, providing a direct link between the compound and its target.

  • Dose-Response Curve: The generation of a dose-response curve is a self-validating aspect of this protocol. A clear sigmoidal curve demonstrates a specific inhibitory effect, while a flat or erratic curve would suggest non-specific interference or inactivity.

  • Positive Control: The inclusion of a known inhibitor validates the assay's performance and provides a benchmark for the potency of the test compound.

C. Comparative Performance of Pyrrole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several pyrrole-based compounds against various kinases, with Sunitinib, an FDA-approved multi-kinase inhibitor containing a pyrrole moiety, as a reference.[8]

CompoundTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
Compound 5kEGFR40Sunitinib261
Compound 5kHer2118Sunitinib261
Compound 5kVEGFR296Sunitinib261
Compound 5kCDK2204Sunitinib261
Pyrrole Derivative XLck<10StaurosporineNot specified

Data synthesized from multiple sources for illustrative purposes.[8][13]

II. Disrupting the Cytoskeleton: Pyrrole-Based Microtubule Modulators

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[14] Pyrrole-based compounds have been identified that can either stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis.

A. Visualizing the Mechanism: Microtubule Dynamics

The dynamic instability of microtubules is crucial for the proper formation and function of the mitotic spindle. Compounds that interfere with this process can halt cell division.

Microtubule_Dynamics cluster_tubulin Tubulin Pool cluster_microtubule Microtubule cluster_inhibitors Inhibitory Action Tubulin_Dimer αβ-Tubulin Dimers Microtubule Polymerized Microtubule Tubulin_Dimer->Microtubule Polymerization Microtubule->Tubulin_Dimer Depolymerization (Catastrophe) Pyrrole_Destabilizer Pyrrole-Based Destabilizer Pyrrole_Destabilizer->Tubulin_Dimer Promotes Depolymerization Taxol_Stabilizer Taxol (Stabilizer) Taxol_Stabilizer->Microtubule Inhibits Depolymerization

Caption: Modulation of Microtubule Dynamics by Pyrrole Compounds.

B. Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol: Fluorescence-Based Tubulin Polymerization Assay

This method offers a sensitive and quantitative measure of microtubule formation.[15][16]

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter (e.g., DAPI, which fluoresces more intensely upon binding to microtubules)

  • Test compound (pyrrole-based)

  • Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

  • Fluorescence plate reader with temperature control

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in polymerization buffer containing GTP.[17][18]

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations. Include positive and negative controls.

  • Initiate Polymerization: Incubate the plate at 37°C in the fluorescence plate reader.

  • Data Acquisition: Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates polymerization. Compare the polymerization curves in the presence of the test compound to the controls. Destabilizers will show a decrease in the rate and extent of polymerization, while stabilizers will show an increase.

Causality and Self-Validation:

  • Direct Observation: This assay provides a direct readout of the compound's effect on the fundamental process of tubulin assembly.

  • Kinetic Data: The kinetic profile of polymerization provides rich information. A change in the lag phase, polymerization rate, or plateau level can elucidate the specific mechanism of microtubule disruption.

  • Dual Controls: The use of both a known stabilizer (paclitaxel) and a destabilizer (nocodazole) provides a framework for interpreting the results and validating the assay's ability to detect both types of activity.

C. Comparative Performance of Microtubule Modulators

The following table compares the effects of a hypothetical pyrrole-based destabilizer with Taxol (paclitaxel) on microtubule dynamics.

ParameterControl (No Drug)Pyrrole-Based Destabilizer (100 nM)Taxol (100 nM)
Shortening Rate (µm/min) 8.814.06.0
Growing Rate (µm/min) 1.21.00.9
Dynamicity (µm/min) 20.830.08.5

Data are illustrative and based on reported effects of microtubule modulators.[19][20]

III. Inducing Apoptosis: Pyrrole-Based Modulators of the Bcl-2 Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway.[2][21] Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of cancer cell survival. Pyrrole-based compounds can induce apoptosis by inhibiting these anti-apoptotic proteins.

A. The Apoptotic Switch: The Bcl-2 Signaling Pathway

The balance between pro-apoptotic and anti-apoptotic Bcl-2 family members determines the cell's fate.

Bcl2_Pathway cluster_stress Cellular Stress Signals cluster_bcl2 Bcl-2 Family Interactions cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stress DNA Damage, Growth Factor Withdrawal BH3_only BH3-only proteins (e.g., Bim, Bad) Stress->BH3_only Activates Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP BH3_only->Bcl2 Inhibits BH3_only->Bax_Bak Activates Pyrrole_Inhibitor Pyrrole-Based Inhibitor Pyrrole_Inhibitor->Bcl2 Inhibition Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The Bcl-2 Mediated Intrinsic Apoptosis Pathway.

B. Experimental Validation: Co-Immunoprecipitation (Co-IP) Assay

Co-IP is a powerful technique to study protein-protein interactions in a cellular context. It can be used to demonstrate that a pyrrole-based compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members.

Protocol: Competitive Co-Immunoprecipitation

This protocol assesses the ability of a compound to disrupt a specific protein-protein interaction within a cell lysate.

Materials:

  • Cancer cell line known to overexpress the target Bcl-2 family member (e.g., Bcl-xL)

  • Cell lysis buffer

  • Antibody specific to the "bait" protein (e.g., anti-Bcl-xL)

  • Protein A/G magnetic beads

  • Test compound (pyrrole-based)

  • Wash buffer

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the "prey" protein (e.g., anti-Bim)

Procedure:

  • Cell Lysis: Lyse the cancer cells to obtain a whole-cell protein extract.

  • Pre-clearing: Incubate the lysate with magnetic beads to reduce non-specific binding.

  • Immunoprecipitation with Compound: Incubate the pre-cleared lysate with the anti-Bcl-xL antibody and varying concentrations of the pyrrole-based compound. A no-compound control is essential.

  • Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-Bim antibody to detect the co-immunoprecipitated prey protein.

  • Data Analysis: A decrease in the amount of co-immunoprecipitated Bim in the presence of the pyrrole compound indicates that the compound has disrupted the Bcl-xL/Bim interaction.

Causality and Self-Validation:

  • In-Cellulo Relevance: This assay is performed on cell lysates, providing evidence of target engagement in a more physiologically relevant context than a purely biochemical assay.

  • Specificity: The use of specific antibodies ensures that the observed interaction (and its disruption) is between the intended bait and prey proteins.

  • Dose-Dependent Disruption: A dose-dependent decrease in the co-immunoprecipitated protein provides strong evidence for a specific inhibitory action of the compound.

C. Comparative Performance of Apoptosis Inducers

The following table illustrates the effects of a pyrrole-based compound on apoptotic markers compared to a control.

MarkerUntreated ControlPyrrole-Based Compound 5k (30 µM)
Bcl-2 Expression 100%Downregulated
Bax Expression 100%2.6-fold increase
Caspase-3 Activity 100%6.9-fold increase

Data based on a study of a novel pyrrolo[2,3-d]pyrimidine derivative.[8]

Conclusion

The validation of a compound's mechanism of action is a multi-faceted process that requires a combination of biochemical and cell-based assays. This guide has provided a framework for approaching the MoA validation of pyrrole-based compounds targeting kinases, microtubules, and the Bcl-2 family of proteins. By employing the detailed protocols and understanding the underlying scientific principles, researchers can build a robust and compelling data package that supports the continued development of these promising therapeutic agents. The integration of direct target engagement assays with functional cellular readouts provides the necessary evidence to confidently advance a pyrrole-based compound through the drug discovery pipeline.

References

  • Bioactive pyrrole-based compounds with target selectivity - PMC. PubMed Central. [Link]

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Validation

The Unseen Targets: A Comparative Guide to Cross-Reactivity Profiling of 1H-Pyrrole-1-carbohydrazide Based Inhibitors

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A highly potent inhibitor against its intended target is only half the story; its interactions with unintended off-targets can lead to unforeseen toxicities or misleading structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of methodologies for the cross-reactivity profiling of a burgeoning class of molecules: 1H-Pyrrole-1-carbohydrazide based inhibitors. While direct, comprehensive profiling data for this specific scaffold is emerging, we will draw upon established principles and data from structurally related pyrrole and pyrazole-based inhibitors to illuminate the path to a thorough selectivity assessment.

The Pyrrole Scaffold: A Privileged Structure with a Selectivity Caveat

The 1H-pyrrole-1-carbohydrazide core and its derivatives have garnered significant interest across various therapeutic areas, including oncology and infectious diseases, due to their synthetic tractability and potent biological activities.[1][2] These compounds often function as "hinge-binders," mimicking the adenine of ATP to interact with the hinge region of kinase active sites.[3] However, this very mechanism of action necessitates a rigorous evaluation of their kinome-wide selectivity, as the ATP-binding pocket is conserved across the vast landscape of human kinases. A lack of selectivity can lead to off-target effects, complicating preclinical development and potentially causing adverse events in clinical trials.

Core Methodologies for Unmasking Off-Targets

A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity profile. Here, we compare three cornerstone techniques: large-scale kinase panel screening, cellular target engagement assays, and unbiased proteomic profiling.

Kinome Scanning: A Broad Net for Kinase Interactions

Large-scale kinase screening platforms, such as KINOMEscan®, offer a panoramic view of an inhibitor's interaction with a significant portion of the human kinome.[4] This competition binding assay quantitatively measures the ability of a test compound to displace a ligand from the active site of over 480 kinases, providing a detailed map of on- and off-target interactions.

Why this experimental choice? Kinome scanning is an indispensable tool in early-stage drug discovery. It provides a rapid and comprehensive assessment of a compound's selectivity at a biochemical level. The resulting data is invaluable for initial lead selection, SAR optimization, and identifying potential liabilities early in the discovery process. For a novel scaffold like 1H-pyrrole-1-carbohydrazide, this broad screen is the first step in understanding its behavior across the kinase family.

Illustrative Data: Selectivity of a Pyrrolo[3,4-c]pyrazole Inhibitor

While specific data for a 1H-Pyrrole-1-carbohydrazide inhibitor is not yet publicly available, we can examine the kinome scan of a structurally related pyrrolo[3,4-c]pyrazole compound to understand the type of data generated. In a study profiling a library of these inhibitors, a lead compound demonstrated high affinity for its primary target, GSK3, with an IC50 of 2.8 nM.[5] The broader kinome scan revealed its interactions with other kinases, allowing for a quantitative assessment of its selectivity.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
GSK3β 2.8 1
CDK225089
PIM1800286
DYRK1A1200429
CLK1>10000>3571

Table 1: Representative kinome selectivity data for a pyrrolo[3,4-c]pyrazole based inhibitor, highlighting its potency against the primary target and selectivity over other kinases. Data is illustrative and based on findings from related compounds.[5]

Experimental Workflow: Kinome Scanning

G cluster_prep Sample Preparation cluster_assay Competition Binding Assay cluster_detection Data Acquisition & Analysis a Synthesize and purify 1H-Pyrrole-1-carbohydrazide inhibitor b Prepare stock solution (e.g., 10 mM in DMSO) a->b d Add test inhibitor and proprietary ligand b->d c Immobilized kinase panel (e.g., KINOMEscan®) c->d e Incubate to reach equilibrium d->e f Quantify bound ligand (e.g., via qPCR or immunoassay) e->f g Calculate percent displacement f->g h Determine Kd or IC50 values g->h i Generate selectivity profile (e.g., TREEspot™ visualization) h->i caption Workflow for Kinome Scanning.

Caption: Workflow for assessing inhibitor selectivity using a large-scale kinome scanning platform.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Native Environment

While kinome scanning provides valuable biochemical data, it doesn't confirm that a compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7]

Why this experimental choice? CETSA is a powerful tool for validating on-target activity in a more physiologically relevant context.[6][8] It accounts for factors like cell permeability and intracellular compound concentration. A positive thermal shift provides strong evidence that the inhibitor reaches and binds to its intended target inside the cell, a critical piece of information that biochemical assays alone cannot provide.

Experimental Protocol: High-Throughput CETSA

  • Cell Culture and Treatment:

    • Seed cells (e.g., a relevant cancer cell line) in 384-well plates and culture overnight.

    • Treat cells with a concentration range of the 1H-Pyrrole-1-carbohydrazide inhibitor or vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Heat the plates at a specific temperature (determined empirically to be on the melting curve of the target protein) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Lysis and Detection:

    • Lyse the cells to release their contents.

    • Quantify the amount of soluble target protein remaining using a suitable detection method, such as an antibody-based assay (e.g., AlphaScreen® or HTRF®).[7]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of inhibitor concentration to generate an isothermal dose-response curve and determine the EC50 for target engagement.

G a Treat cells with 1H-Pyrrole-1-carbohydrazide inhibitor b Apply heat shock (thermal challenge) a->b c Unbound protein denatures and aggregates b->c d Inhibitor-bound protein is stabilized b->d e Cell lysis c->e d->e f Separate soluble and aggregated fractions e->f g Quantify soluble target protein f->g h Generate dose-response curve for thermal stabilization g->h caption CETSA Experimental Workflow.

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Proteomic Profiling: An Unbiased Look at the Interactome

To gain a truly global and unbiased view of an inhibitor's interactions, proteomic approaches are unparalleled. Techniques like chemical proteomics and activity-based protein profiling (ABPP) can identify both on- and off-targets without prior knowledge of potential interactors.[10][11]

Why this experimental choice? Proteomic profiling is the ultimate tool for de-risking a lead compound. It can uncover unexpected off-targets that would be missed by a kinase-focused panel. This is particularly important for scaffolds like 1H-pyrrole-1-carbohydrazide that may have affinity for other ATP-binding proteins or enzymes with reactive residues in their active sites. Identifying these off-targets early allows for medicinal chemistry efforts to be directed at improving selectivity and avoiding potential downstream toxicity.

Comparative Analysis of a Cyanopyrrolidine Probe

A study on a cyanopyrrolidine-based probe, which shares the pyrrolidine motif, used chemical proteomics to create a comprehensive profile of its on- and off-targets.[10] While the primary target was the deubiquitinating enzyme UCHL1, the proteomic analysis revealed engagement with other proteins, including aldehyde dehydrogenases.[10][12] This highlights the power of proteomics to uncover unanticipated interactions.

Experimental Workflow: Chemical Proteomics

  • Probe Synthesis:

    • Synthesize a derivative of the 1H-Pyrrole-1-carbohydrazide inhibitor that incorporates a clickable handle (e.g., an alkyne or azide) and a photo-reactive group.

  • Cellular Labeling and Lysis:

    • Treat live cells with the probe.

    • Expose the cells to UV light to covalently cross-link the probe to its binding partners.

    • Lyse the cells and harvest the proteome.

  • Enrichment of Probe-Bound Proteins:

    • Use click chemistry to attach a biotin tag to the probe-protein complexes.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Mass Spectrometry and Data Analysis:

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were specifically enriched by the probe compared to controls.

G a Treat cells with clickable photo-probe b UV cross-linking a->b c Cell lysis b->c d Click chemistry with biotin tag c->d e Streptavidin enrichment d->e f On-bead protein digestion e->f g LC-MS/MS analysis f->g h Identify and quantify protein targets g->h caption Chemical Proteomics Workflow.

Caption: Workflow for unbiased target identification using chemical proteomics.

Comparative Summary and Strategic Application

MethodologyPrincipleThroughputInformation GainedBest Application Stage
Kinome Scanning Competition binding assayHighKinome-wide selectivity and potency (biochemical)Lead discovery and optimization
CETSA Ligand-induced thermal stabilizationMedium-HighCellular target engagement and permeabilityHit-to-lead and lead optimization
Proteomics Unbiased capture of binding partnersLow-MediumGlobal on- and off-target identification (unbiased)Lead optimization and preclinical candidate selection

Table 2: Comparison of key methodologies for cross-reactivity profiling.

For a novel inhibitor series based on the 1H-Pyrrole-1-carbohydrazide scaffold, a tiered approach is recommended. Initial hit compounds should be subjected to broad kinome scanning to establish a baseline selectivity profile and guide early SAR. Promising leads with good initial selectivity should then be validated for cellular target engagement using CETSA. Finally, late-stage lead compounds and preclinical candidates should undergo comprehensive proteomic profiling to ensure a complete understanding of their cellular interactions and de-risk their progression into clinical development.

By employing this multi-faceted strategy, researchers can build a robust data package that not only supports the on-target activity of their 1H-Pyrrole-1-carbohydrazide based inhibitors but also provides a clear-eyed view of their potential off-target liabilities, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

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Comparative

A Senior Application Scientist's Guide to the Computational Prediction of ADME Properties for 1H-Pyrrole-1-carbohydrazide Derivatives

Introduction: The Imperative of Early ADME Assessment In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidates historically failed in late-stag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Early ADME Assessment

In modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidates historically failed in late-stage clinical trials due to unfavorable pharmacokinetic profiles, not a lack of efficacy.[1] The study of Absorption, Distribution, Metabolism, and Excretion (ADME) governs a compound's journey through the body, ultimately determining its concentration at the target site and its potential for toxicity.[2][3] Consequently, integrating ADME assessment into the earliest phases of discovery is now standard practice, drastically reducing these late-stage failures.[4]

Computational, or in silico, ADME prediction has emerged as an indispensable tool in this paradigm shift.[4][5] By leveraging sophisticated algorithms and models, researchers can rapidly evaluate thousands of virtual compounds, prioritizing those with the highest potential for success long before a single molecule is synthesized.[6] This guide provides a comparative overview of computational methods and a practical workflow for predicting the ADME properties of novel chemical entities, with a specific focus on derivatives of the "1H-Pyrrole-1-carbohydrazide" scaffold—a core structure found in many biologically active agents.[7][8]

Part 1: A Comparative Analysis of In Silico ADME Prediction Methodologies and Tools

The computational prediction of ADME properties is not monolithic. It relies on a spectrum of methodologies, from simple rule-based systems to complex machine learning algorithms. Understanding the principles behind these methods is crucial for interpreting their outputs and recognizing their limitations.

Core Methodologies in ADME Prediction
  • Physicochemical & Rule-Based Models: These are the foundational models in ADME prediction. They correlate fundamental physicochemical properties of a molecule—such as lipophilicity (logP), molecular weight (MW), aqueous solubility, and hydrogen bonding capacity—with its pharmacokinetic behavior.[9][10][11] The most famous example is Lipinski's Rule of Five , which identifies characteristics common to orally bioavailable drugs.[9][12] While highly useful for initial filtering, these rules are heuristics and do not capture the full complexity of biological systems.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that links molecular descriptors (numerical representations of a molecule's structure) to a specific ADME property.[13] By training on a dataset of compounds with known experimental values, a QSAR model can predict the properties of new, untested molecules.[14][15] The quality of a QSAR model is highly dependent on the size, diversity, and accuracy of its training data.[14]

  • Machine Learning (ML) & Deep Learning (DL): Modern ADME prediction platforms increasingly rely on advanced machine learning algorithms such as Gradient Boosting Decision Trees, Random Forests, and Support Vector Machines.[16][17] More recently, deep learning approaches, particularly Graph Neural Networks (GNNs) that operate directly on the molecular graph, have shown exceptional performance by learning intricate feature representations without manual descriptor engineering.[6][16][18]

  • Structure-Based Models: For certain ADME endpoints involving specific proteins, such as Cytochrome P450 (CYP) enzymes responsible for metabolism or transporters like P-glycoprotein (P-gp), molecular docking can be employed.[19] This method predicts how a molecule might bind to the protein's active site, offering mechanistic insights into potential interactions. However, its application is narrower than QSAR or ML models for broad ADME profiling.[4]

Comparison of Freely Accessible ADME Prediction Tools

For researchers in academic or small biotech settings, a wealth of powerful, free-to-use web servers are available.[1] The simultaneous use of several platforms is highly recommended, as no single tool covers all relevant parameters, and a consensus from multiple predictions provides greater confidence.[1]

Tool NameAccess TypeKey ADME Properties PredictedUnderlying MethodKey Features & Limitations
SwissADME Web ServerPhysicochemical properties, Lipophilicity, Water Solubility, Pharmacokinetics (GI absorption, BBB permeation), Drug-likeness (Lipinski, etc.), Medicinal Chemistry Friendliness.[20]Combination of physicochemical calculations, rule-based filters, and predictive models.User-friendly interface ("Boiled-Egg" plot), provides alerts for undesirable fragments. Does not predict specific toxicity endpoints.[7]
pkCSM Web ServerAbsorption (Intestinal, Caco-2), Distribution (VDss, BBB/CNS permeability), Metabolism (CYP substrate/inhibitor), Excretion (Total Clearance), Toxicity (AMES, hERG, Hepatotoxicity).[21]Graph-Based Signatures (a type of molecular descriptor).Provides a very broad range of pharmacokinetic and toxicity predictions. The accuracy can vary between endpoints.[1][2]
admetSAR Web ServerSimilar to pkCSM, with additional focus on environmental toxicity (e.g., biodegradability, fish toxicity). Also includes ADMET-Optimized lead generation.[22]QSAR models based on a large, curated database.Comprehensive database and prediction capabilities. The user interface can be less intuitive than newer platforms.[1][21]
ADMETLab 2.0 Web ServerExtensive set of >80 ADMET endpoints, including transporters, metabolism, and various toxicities.Machine Learning and QSAR models.Praised in comparative studies for its broad coverage and predictive accuracy.[1] Requires user registration.

While commercial platforms like ADMET Predictor® by Simulations Plus often offer higher accuracy and more advanced features through models trained on proprietary data, the free tools listed above provide excellent and reliable support for early-stage drug discovery projects.[23][24]

Part 2: A Self-Validating Protocol for In Silico ADME Profiling

This section details a robust, step-by-step workflow for evaluating a novel "1H-Pyrrole-1-carbohydrazide" derivative. The causality behind each step is explained to ensure a scientifically sound application of the predictive tools.

Step 1: Accurate Molecular Input

Action: Generate a canonical SMILES (Simplified Molecular Input Line Entry System) string for your derivative. This can be done using any standard chemical drawing software (e.g., ChemDraw, MarvinSketch).

Causality: The SMILES string is the universal language for computational chemistry tools. An incorrect or non-standard representation will lead to erroneous calculations from the very beginning. This is the single most critical input for the entire workflow.

Step 2: Concurrent Prediction with Multiple Tools

Action: Submit the SMILES string of your derivative to at least two different web servers. For a robust baseline, we recommend using SwissADME and pkCSM simultaneously.

Causality: Different tools use different algorithms and training datasets.[1] Agreement between two independent tools on a specific prediction (e.g., high GI absorption) significantly increases confidence in that result. Conversely, disagreement flags that property as having high uncertainty, making it a priority for future experimental validation. This cross-validation is the core of a self-validating system.

Step 3: Data Aggregation and Structured Analysis

Action: Collate the prediction results from all tools into a single, structured table. Organize the data by ADME category.

Causality: A consolidated view prevents information from being overlooked and facilitates direct comparison. This structured format is essential for clear decision-making and reporting, aligning with guidelines for computational studies.[25]

Hypothetical Example Data for a "1H-Pyrrole-1-carbohydrazide" Derivative:

ADME PropertyParameterSwissADMEpkCSMConsensus & Interpretation
Physicochemical MW ( g/mol )250.3250.3OK: Within drug-like range.
cLogP2.152.20OK: Balanced lipophilicity.
TPSA (Ų)85.685.6OK: Good potential for cell permeability.
H-Bond Donors22OK: Compliant with Lipinski's rules.
H-Bond Acceptors44OK: Compliant with Lipinski's rules.
Absorption GI AbsorptionHigh92% (High)High Confidence: Likely orally bioavailable.
Caco-2 Perm.N/A0.95 (High)Moderate Confidence: Supports good absorption.
Distribution BBB PermeantNoNoHigh Confidence: Unlikely to cross the blood-brain barrier.
P-gp SubstrateYesYesHigh Confidence: Potential for efflux from cells, may impact distribution.
Metabolism CYP1A2 InhibitorNoNoHigh Confidence: Low risk of drug-drug interactions via this isoform.
CYP3A4 InhibitorYesYesHigh Confidence: FLAG: High risk of drug-drug interactions.
Toxicity AMES ToxicityN/ANoModerate Confidence: Likely non-mutagenic.
hERG I InhibitionN/AYesModerate Confidence: FLAG: Potential for cardiotoxicity.
Step 4: Interpretation and Decision-Making

Action: Analyze the consensus results, paying close attention to any red flags.

Causality: The goal of in silico profiling is not just to generate data, but to make informed decisions.

  • Go: The hypothetical molecule shows good absorption and is likely non-mutagenic. Its inability to cross the BBB could be desirable for a peripherally acting drug.

  • No-Go/Red Flags: The predicted inhibition of CYP3A4 (a major metabolic enzyme) and hERG (related to cardiotoxicity) are significant liabilities.[7] These predictions strongly suggest that this specific derivative should be deprioritized or redesigned to mitigate these risks before committing resources to synthesis and in vitro testing.

Part 3: Visualization of Workflows and Relationships

Visual diagrams are essential for communicating complex processes and relationships clearly. The following diagrams, generated using Graphviz, illustrate the workflow and the interplay of molecular properties.

In Silico ADME Prediction Workflow

cluster_input Step 1: Input cluster_predict Step 2: Prediction cluster_analyze Step 3 & 4: Analysis cluster_output Step 5: Decision mol Molecule of Interest (1H-Pyrrole-1-carbohydrazide derivative) smiles Generate Canonical SMILES mol->smiles swissadme SwissADME Server smiles->swissadme pkcsm pkCSM Server smiles->pkcsm aggregate Aggregate & Compare Data swissadme->aggregate pkcsm->aggregate interpret Interpret Consensus & Identify Flags aggregate->interpret decision Prioritize, Deprioritize, or Redesign interpret->decision

Caption: A streamlined workflow for computational ADME profiling.

Physicochemical Properties and Their Influence on ADME

logP Lipophilicity (logP) Sol Solubility logP->Sol - Abs Absorption logP->Abs + Permeability Met Metabolism logP->Met + MW Molecular Weight MW->Abs - Sol->Abs + PSA Polar Surface Area (TPSA) PSA->Abs - Permeability BBB BBB Permeation PSA->BBB -- HB H-Bonding HB->Sol + HB->Abs - Permeability Dist Distribution Abs->Dist Dist->BBB Dist->Met

Caption: Interplay between physicochemical properties and ADME outcomes.

References

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Sources

Validation

Unmasking the Molecular Culprits: A Comparative Guide to Target Identification and Validation for Bioactive 1H-Pyrrole-1-carbohydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals The burgeoning class of 1H-pyrrole-1-carbohydrazide and its derivatives presents a treasure trove of therapeutic potential, with demonstrated activities spa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning class of 1H-pyrrole-1-carbohydrazide and its derivatives presents a treasure trove of therapeutic potential, with demonstrated activities spanning antibacterial, antifungal, anti-inflammatory, and anticancer domains.[1][2][3][4] However, a significant chasm often exists between observing a compelling phenotype and understanding its molecular underpinnings. The precise identification and subsequent validation of the biological targets of these bioactive compounds are paramount to translating promising laboratory findings into rationally designed therapeutics.

This guide provides a comprehensive, in-depth comparison of modern experimental strategies for the deconvolution of molecular targets for novel bioactive small molecules like 1H-pyrrole-1-carbohydrazide. Moving beyond a mere recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of target identification and validation.

The Crucial First Step: From Phenotype to Putative Targets

The journey of target identification often commences with a phenotypic screen, where a compound of interest elicits a desirable biological response in a cellular or organismal model. The pivotal question then becomes: which protein or set of proteins is the compound directly interacting with to produce this effect? The following sections will dissect and compare the leading methodologies to answer this question, each with its unique set of advantages and limitations.

A Comparative Overview of Target Identification Strategies

We will explore three primary classes of target identification methodologies: affinity-based approaches, and two prominent label-free techniques, Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).

Methodology Principle Advantages Limitations Best Suited For
Affinity Chromatography Immobilized small molecule "bait" captures interacting "prey" proteins from a complex lysate.Well-established, can identify both high and low-affinity binders.Requires chemical modification of the compound, which may alter its binding properties; prone to non-specific binding.Initial, broad screening for potential binding partners.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding stabilizes a protein, making it resistant to proteolytic degradation.Label-free (no compound modification needed), applicable to complex lysates.Less sensitive for weak binders; conformational change upon binding must be sufficient to confer protease resistance.Identifying direct binding partners without chemical derivatization of the compound.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of a protein.Label-free, can be performed in intact cells and tissues, providing physiological relevance.Requires specific antibodies for detection (Western blot) or advanced proteomics (mass spectrometry); not all binding events lead to a significant thermal shift.Validating target engagement in a cellular context and for proteome-wide profiling of off-target effects.

Affinity-Based Approaches: The Classic "Fishing" Expedition

Affinity chromatography remains a foundational technique in target identification.[3] The core principle involves chemically modifying the bioactive 1H-pyrrole-1-carbohydrazide compound to immobilize it on a solid support, creating a "bait" to "fish" for its binding partners in a cell lysate.

Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

AC_MS_Workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis Compound 1H-Pyrrole-1-carbohydrazide Derivative Linker Linker Arm Synthesis Compound->Linker Immobilize Immobilization on Solid Support (e.g., Beads) Linker->Immobilize Incubate Incubate Lysate with Immobilized Compound Immobilize->Incubate Lysate Cell Lysate Preparation Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry Identification SDS_PAGE->MS

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol: Affinity Chromatography
  • Immobilization of the Small Molecule:

    • Synthesize an analog of the 1H-pyrrole-1-carbohydrazide compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester).

    • Covalently couple the modified compound to a solid support, such as agarose or magnetic beads.

  • Preparation of Cell Lysate:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Binding of Target Proteins:

    • Incubate the clarified lysate with the immobilized compound for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using a variety of methods, such as a high concentration of the free compound, changes in pH, or a denaturing agent like SDS.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using silver or Coomassie staining.

    • Excise unique bands and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Causality and Trustworthiness: The inclusion of a control experiment using beads without the immobilized compound is crucial to differentiate true binding partners from non-specific interactors.

Label-Free Approaches: Interrogating the Native State

A significant drawback of affinity-based methods is the requirement for chemical modification of the small molecule, which can potentially alter its biological activity. Label-free methods circumvent this issue by detecting the interaction between the unmodified compound and its target.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is predicated on the principle that the binding of a small molecule to its target protein can increase the protein's stability and thus its resistance to proteolysis.[2][5][6][7]

Experimental Workflow: DARTS

DARTS_Workflow cluster_prep Preparation cluster_digestion Protease Digestion cluster_analysis Analysis Lysate Cell Lysate Preparation Treatment Treat Lysate with Compound or Vehicle Lysate->Treatment Protease Add Protease (e.g., Pronase) Treatment->Protease Incubate Incubate for a Defined Time Protease->Incubate Stop Stop Digestion Incubate->Stop SDS_PAGE SDS-PAGE Stop->SDS_PAGE Western Western Blot or Mass Spectrometry SDS_PAGE->Western

Caption: Workflow for the DARTS experiment.

Detailed Protocol: DARTS
  • Cell Lysate Preparation: Prepare a native cell lysate as described for affinity chromatography.

  • Compound Treatment: Aliquot the lysate and treat with the 1H-pyrrole-1-carbohydrazide compound or a vehicle control (e.g., DMSO) for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase, thermolysin) to each sample and incubate for a predetermined time to allow for partial digestion.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Analyze the results by Western blotting for a candidate target or by mass spectrometry for unbiased target identification. A protected protein will appear as a more intense band in the compound-treated lane compared to the vehicle control.

Causality and Trustworthiness: A dose-response experiment, where increasing concentrations of the compound lead to increased protection of the target protein, provides strong evidence of a direct interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding can alter the thermal stability of a protein.[8][9][10][11] This method has the significant advantage of being applicable in intact cells and even tissues, offering a more physiologically relevant context.[12][13]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat Cells with Compound or Vehicle Cells->Treatment Heat Heat Samples at a Range of Temperatures Treatment->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis Analyze by Western Blot or Mass Spectrometry Supernatant->Analysis

Caption: Workflow for the CETSA experiment.

Detailed Protocol: CETSA
  • Cell Treatment: Treat intact cells with the 1H-pyrrole-1-carbohydrazide compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or quantitative mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality and Trustworthiness: An isothermal dose-response curve, where the amount of soluble protein at a fixed temperature increases with higher compound concentrations, confirms a specific interaction.

Target Validation: From "Putative" to "Proven"

Identifying a list of potential targets is only the first half of the story. Rigorous validation is essential to confirm that the identified protein is indeed responsible for the observed biological effect of the 1H-pyrrole-1-carbohydrazide compound.

CRISPR-Cas9 Screening for Target Validation

CRISPR-Cas9 technology offers a powerful genetic approach to validate drug targets.[14][15][16][17] By systematically knocking out genes encoding the putative target proteins, one can assess whether the loss of a specific protein recapitulates or abrogates the effect of the compound.

Experimental Workflow: CRISPR-Cas9 Knockout Screen

CRISPR_Workflow cluster_prep Library Preparation & Transduction cluster_screening Screening cluster_analysis Analysis sgRNA sgRNA Library Targeting Putative Hits Lentivirus Lentiviral Packaging sgRNA->Lentivirus Transduction Transduce Cas9-expressing Cells Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection Treatment Treat with 1H-Pyrrole-1-carbohydrazide Selection->Treatment Phenotype Assess Phenotype (e.g., Cell Viability) Treatment->Phenotype gDNA Genomic DNA Extraction Phenotype->gDNA NGS Next-Generation Sequencing gDNA->NGS Analysis Identify Enriched/Depleted sgRNAs NGS->Analysis

Caption: Workflow for a CRISPR-Cas9 knockout screen.

Detailed Protocol: CRISPR-Cas9 Knockout Screen
  • sgRNA Library Design and Preparation: Design and synthesize a pooled library of single-guide RNAs (sgRNAs) targeting the genes of the putative protein targets identified in the initial screens.

  • Lentivirus Production and Transduction: Package the sgRNA library into lentiviral particles and transduce a population of Cas9-expressing cells.

  • Selection: Select for successfully transduced cells using an appropriate antibiotic.

  • Compound Treatment: Treat the population of knockout cells with the 1H-pyrrole-1-carbohydrazide compound at a concentration that elicits the desired phenotype.

  • Phenotypic Assessment: After a defined period, assess the phenotype of interest (e.g., cell viability, apoptosis).

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells and use next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Identify sgRNAs that are significantly enriched or depleted in the compound-treated population compared to a control population. Enrichment of an sgRNA targeting a specific gene suggests that the knockout of this gene confers resistance to the compound, thus validating it as a target.

Causality and Trustworthiness: The use of multiple sgRNAs per gene and rigorous statistical analysis of the sequencing data are essential for confident hit identification and to minimize off-target effects.[5][14][18][19]

Case Study: Unraveling the Anti-inflammatory Mechanism of a Novel 1H-Pyrrole-1-carbohydrazide Derivative

Imagine a novel 1H-pyrrole-1-carbohydrazide derivative, "Pyrrolocarb-X," demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The goal is to identify its direct target.

  • Initial Target Identification (DARTS): A DARTS experiment is performed using lysates from LPS-stimulated macrophages treated with Pyrrolocarb-X. Mass spectrometry analysis reveals that a protein kinase, "Kinase-Y," is significantly protected from proteolysis in the presence of the compound.

  • Target Engagement Confirmation (CETSA): To confirm that Pyrrolocarb-X engages Kinase-Y in intact cells, a CETSA experiment is conducted. A clear thermal shift is observed for Kinase-Y in Pyrrolocarb-X-treated macrophages, confirming direct binding in a cellular context.

  • Target Validation (CRISPR-Cas9): A CRISPR-Cas9 knockout of the gene encoding Kinase-Y in macrophages is performed. These knockout cells, when stimulated with LPS, exhibit a significant reduction in pro-inflammatory cytokine production, phenocopying the effect of Pyrrolocarb-X. This genetic evidence strongly validates Kinase-Y as the functional target of Pyrrolocarb-X.

  • Pathway Analysis: Further investigation reveals that Kinase-Y is an upstream regulator of the NF-κB signaling pathway, a key driver of inflammation.[6][20] This provides a clear mechanistic link between the compound, its target, and the observed anti-inflammatory phenotype.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 KinaseY Kinase-Y TLR4->KinaseY PyrrolocarbX Pyrrolocarb-X PyrrolocarbX->KinaseY IKK IKK Complex KinaseY->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription

Caption: Proposed mechanism of Pyrrolocarb-X action.

Conclusion

The identification and validation of molecular targets are indispensable steps in the modern drug discovery pipeline. For promising compound classes like 1H-pyrrole-1-carbohydrazide, a multi-pronged approach that combines the strengths of various experimental strategies is most effective. This guide has provided a comparative framework and detailed methodologies to empower researchers to confidently navigate the path from a bioactive hit to a validated therapeutic target, ultimately accelerating the development of novel and effective medicines.

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Functionalized Pyrrole Carbohydrazides: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3][4] The functionalization of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrrole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3][4] The functionalization of this privileged heterocycle with a carbohydrazide moiety further enhances its potential, providing a versatile handle for the construction of diverse compound libraries with a wide spectrum of biological activities.[5][6][7] This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized pyrrole carbohydrazides, offering field-proven insights and experimental data to inform your selection of the most efficacious strategy for your research endeavors.

The Central Challenge: Choosing the Right Path to Your Target Pyrrole Carbohydrazide

The synthesis of a functionalized pyrrole carbohydrazide can be broadly approached in two ways:

  • Ring Formation then Functionalization: Constructing the pyrrole ring with a precursor functional group (e.g., an ester or a nitrile) that is subsequently converted to the carbohydrazide.

  • Concurrent Ring and Side-Chain Formation: Employing a synthetic strategy that directly installs the carbohydrazide or a closely related precursor during the formation of the pyrrole ring.

This guide will dissect the most prominent and reliable methods for pyrrole synthesis—the Paal-Knorr, Barton-Zard, Hantzsch, and Van Leusen reactions—evaluating their suitability for each of these approaches. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for experimental choices and a critical assessment of their respective strengths and limitations.

Comparative Overview of Key Synthetic Routes

Synthetic RouteKey Starting MaterialsTypical Functionalization PatternGeneral YieldsKey AdvantagesKey Disadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, primary amines/ammonia2,5- and N-substitutionGood to excellent[8]Operational simplicity, readily available starting materials.[8]Harsh reaction conditions may not be suitable for sensitive substrates.[5]
Barton-Zard Synthesis Nitroalkenes, α-isocyanoacetates2-carboxy, 3,4-disubstitutedGoodDirect route to 2-carboxylated pyrroles.[9]Use of potentially hazardous nitroalkenes.
Hantzsch Synthesis α-Haloketones, β-ketoesters, ammonia/primary aminesHighly substituted pyrrolesModerate to good[10]High degree of substitution possible.Potential for side reactions and moderate yields.[10]
Van Leusen Synthesis Electron-deficient alkenes, tosylmethyl isocyanide (TosMIC)3,4-DisubstitutedGoodMild reaction conditions, good functional group tolerance.[11][12]TosMIC reagent can be expensive.

In-Depth Analysis of Synthetic Strategies

The Paal-Knorr Synthesis: A Classic and Reliable Workhorse

The Paal-Knorr synthesis, a venerable method dating back to the 19th century, remains a highly relevant and straightforward approach to 2,5-disubstituted and N-substituted pyrroles.[8] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.

Mechanistic Rationale: The reaction proceeds through the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The choice of acid catalyst and solvent can significantly impact the reaction rate and yield.

Application to Pyrrole Carbohydrazide Synthesis: The Paal-Knorr reaction is particularly well-suited for the "ring formation then functionalization" approach. By utilizing a 1,4-dicarbonyl compound bearing an ester functionality, one can readily synthesize a pyrrole-carboxylate precursor.

Paal-Knorr workflow for pyrrole carbohydrazide synthesis.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol exemplifies the synthesis of a pyrrole ester, a direct precursor to the corresponding carbohydrazide.

  • To a solution of ethyl 2,5-dioxohexanoate (1.0 eq) in ethanol, add the desired aniline (1.1 eq). The use of a slight excess of the amine ensures complete consumption of the dicarbonyl compound.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the imine formation and subsequent cyclization.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl pyrrole-3-carboxylate.

Conversion to Carbohydrazide:

  • Dissolve the ethyl pyrrole-3-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux the mixture for 12-24 hours. The large excess of hydrazine hydrate drives the reaction to completion.

  • Cool the reaction mixture to room temperature, and the product will often precipitate out of solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrrole-3-carbohydrazide.

The Barton-Zard Synthesis: A Direct Route to 2-Carboxylated Pyrroles

The Barton-Zard synthesis offers a more direct pathway to pyrroles bearing a carboxylic acid precursor at the 2-position.[9] This reaction involves the condensation of a nitroalkene with an α-isocyanoacetate in the presence of a base.

Mechanistic Rationale: The reaction is initiated by the deprotonation of the α-isocyanoacetate, which then undergoes a Michael addition to the nitroalkene. The resulting intermediate cyclizes, and subsequent elimination of the nitro group leads to the formation of the pyrrole ring.

Application to Pyrrole Carbohydrazide Synthesis: The inherent formation of a pyrrole-2-carboxylate makes the Barton-Zard reaction an attractive option for the synthesis of pyrrole-2-carbohydrazides.

Barton-Zard workflow for pyrrole-2-carbohydrazide synthesis.

Experimental Protocol: Synthesis of Ethyl 4-Aryl-3-methyl-1H-pyrrole-2-carboxylate

  • To a solution of ethyl isocyanoacetate (1.0 eq) in anhydrous THF, add a base such as DBU (1.1 eq) at 0 °C. The choice of a non-nucleophilic base is crucial to avoid side reactions.

  • Slowly add a solution of the substituted nitropropene (1.0 eq) in THF. The reaction is often exothermic and requires careful temperature control.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired ethyl pyrrole-2-carboxylate.

The subsequent conversion to the carbohydrazide follows the same procedure as described for the Paal-Knorr product.

The Hantzsch Synthesis: Access to Highly Substituted Pyrroles

The Hantzsch pyrrole synthesis is a three-component reaction that provides access to highly substituted pyrroles.[10][13] It involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.

Mechanistic Rationale: The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the pyrrole ring.

Application to Pyrrole Carbohydrazide Synthesis: The Hantzsch synthesis is valuable when multiple substitution patterns are desired on the pyrrole ring, including an ester group that can be converted to a carbohydrazide. This allows for the synthesis of complex pyrrole carbohydrazides that may be inaccessible through other routes.

The Van Leusen Synthesis: A Mild and Versatile Approach

The Van Leusen pyrrole synthesis is a powerful method for the preparation of 3,4-disubstituted pyrroles.[11][12] The reaction utilizes tosylmethyl isocyanide (TosMIC) as a C2N synthon, which reacts with an electron-deficient alkene in the presence of a base.

Mechanistic Rationale: The reaction proceeds via a [3+2] cycloaddition mechanism. The base deprotonates TosMIC, which then adds to the Michael acceptor. Intramolecular cyclization followed by elimination of the tosyl group yields the pyrrole.

Application to Pyrrole Carbohydrazide Synthesis: The Van Leusen reaction is particularly useful for synthesizing pyrrole-3-carbonitriles when an α,β-unsaturated nitrile is used as the Michael acceptor. The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently converted to the carbohydrazide, or in some cases, directly converted.

Post-Functionalization Strategy: A Reliable Route from Pyrrole Carboxylic Acids

For many applications, a straightforward and reliable approach is the functionalization of a commercially available or readily synthesized pyrrole carboxylic acid. This method offers the advantage of well-established and high-yielding reactions for the final conversion to the carbohydrazide.

Experimental Protocol: Synthesis of a Pyrrole-2-carbohydrazide from Pyrrole-2-carboxylic Acid

This two-step protocol is a widely used and dependable method.

Step 1: Esterification of Pyrrole-2-carboxylic Acid

  • Suspend pyrrole-2-carboxylic acid (1.0 eq) in an excess of methanol or ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pyrrole-2-carboxylate. [6]

Step 2: Conversion to the Carbohydrazide

  • Dissolve the pyrrole-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) and reflux for 12-24 hours. [6]

  • Cool the reaction, collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the pure pyrrole-2-carbohydrazide. [6]

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic route to a functionalized pyrrole carbohydrazide is a critical decision that will depend on the desired substitution pattern, the availability of starting materials, and the sensitivity of the functional groups on the target molecule.

  • For simple 2,5-disubstituted or N-substituted pyrrole carbohydrazides, the Paal-Knorr synthesis followed by hydrazinolysis of a pyrrole ester is often the most practical approach due to its operational simplicity.

  • When a 2-carboxy functional group is a key feature, the Barton-Zard synthesis provides a more direct route, although it requires the handling of nitroalkenes.

  • For highly substituted and complex pyrrole carbohydrazides, the Hantzsch synthesis offers the flexibility to introduce multiple substituents in a single step.

  • The Van Leusen synthesis is the method of choice for 3,4-disubstituted pyrroles, particularly when mild reaction conditions are required.

  • Finally, the post-functionalization of a pre-existing pyrrole carboxylic acid is a robust and reliable strategy, especially when the required starting material is commercially available.

By carefully considering the mechanistic nuances and practical aspects of each of these synthetic routes, researchers can efficiently and effectively access a diverse range of functionalized pyrrole carbohydrazides for their drug discovery and development programs.

References

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrrole-1-carbohydrazide

Welcome to your comprehensive guide on the safe handling of 1H-Pyrrole-1-carbohydrazide. In drug discovery and development, our most valuable assets are the brilliant minds in the lab.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 1H-Pyrrole-1-carbohydrazide. In drug discovery and development, our most valuable assets are the brilliant minds in the lab. Ensuring your safety is paramount. This guide moves beyond a simple checklist, delving into the why behind each recommendation. My goal is to empower you with a deep, causal understanding of the necessary precautions, building a culture of safety that is both rigorous and intuitive.

Part 1: Hazard Profile and Risk Assessment

1H-Pyrrole-1-carbohydrazide is a solid, crystalline powder.[2] The primary risks stem from the hydrazide group, a class of compounds known for potential toxicity.[3] The pyrrole moiety, while generally less hazardous, can also contribute to irritation.[4][5] Therefore, we must mitigate exposure through three main routes: inhalation, dermal (skin) contact, and ocular (eye) contact.

The core principle of our safety protocol is ALARP - As Low As Reasonably Practicable. Every step is designed to minimize exposure. Before any procedure, a thorough risk assessment is mandatory. This process is not a mere formality; it is a critical scientific evaluation of your experiment.

Risk Assessment & PPE Selection Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures, including the selection of appropriate Personal Protective Equipment (PPE).

PPE_Workflow cluster_0 Phase 1: Pre-Experiment Analysis cluster_1 Phase 2: Control & PPE Strategy cluster_2 Phase 3: Operational Execution A Identify Compound: 1H-Pyrrole-1-carbohydrazide B Review Hazard Data: - Isomer SDS (1H-Pyrrole-2-carbohydrazide) - Parent functional groups (Hydrazide, Pyrrole) - GHS: Acute Tox. 4 (Oral, Dermal, Inhalation)[1] A->B Gather Info C Assess Experimental Risks: - Quantity used? - Dust/aerosol generation potential? - Duration of handling? B->C Evaluate Hazards D Implement Engineering Controls C->D Mitigate E Select Personal Protective Equipment (PPE) C->E Inform Selection D->E Primary Barrier F Develop Safe Work Procedures E->F Secondary Barrier G Don PPE Correctly (See Protocol) F->G Prepare H Execute Experiment (Handling & Disposal) G->H Proceed I Doff & Dispose of PPE Correctly (See Protocol) H->I Conclude

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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